molecular formula C13H13FO4 B073446 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid CAS No. 1566-06-9

7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid

货号: B073446
CAS 编号: 1566-06-9
分子量: 252.24 g/mol
InChI 键: KMZDIGSNWYUHIH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid is a high-purity synthetic intermediate of significant interest in medicinal chemistry and chemical biology. This compound features a 4-fluorophenyl group attached to a 4,7-dioxoheptanoic acid chain, making it a valuable bifunctional building block. Its primary research applications include serving as a key precursor in the synthesis of protease inhibitors, where the electrophilic diketone moiety can interact with catalytic residues. Furthermore, its structure is highly amenable for the development of Antibody-Drug Conjugate (ADC) linkers, bridging cytotoxic payloads to targeting antibodies via the carboxylic acid and ketone functionalities. The 4-fluorophenyl group enhances metabolic stability and influences the compound's overall pharmacokinetic properties in preclinical models. Researchers utilize this acid to develop novel chemical probes and potential therapeutic agents, particularly for targeted cancer therapies and the study of enzyme mechanisms. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

7-(4-fluorophenyl)-4,7-dioxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO4/c14-10-3-1-9(2-4-10)12(16)7-5-11(15)6-8-13(17)18/h1-4H,5-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZDIGSNWYUHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC(=O)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365808
Record name 7-(4-fluorophenyl)-4,7-dioxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566-06-9
Record name 7-(4-fluorophenyl)-4,7-dioxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the realm of drug discovery and development, the journey from a promising lead compound to a clinically effective therapeutic is fraught with challenges. A molecule's success is not solely dictated by its interaction with a biological target, but is fundamentally governed by its physicochemical properties. These intrinsic characteristics, such as melting point, solubility, and acidity (pKa), dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability, efficacy, and safety.[1][2][3][4][5] This guide provides a comprehensive overview of the key physicochemical properties of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid, a compound of interest in medicinal chemistry, and outlines detailed protocols for their experimental determination. Understanding these properties is paramount for predicting a drug candidate's behavior in biological systems and for making informed decisions throughout the drug development pipeline.[1][3]

Core Physicochemical Properties of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid

Physicochemical PropertyExpected Characteristic/ValueSignificance in Drug Development
Molecular Formula C₁₃H₁₃FO₄Defines the elemental composition and molecular weight.
Molecular Weight 252.24 g/mol Influences diffusion, membrane permeability, and overall "drug-likeness".[4]
Melting Point (°C) Solid at room temperature; expected to be sharp for a pure substance. A related compound, 4,6-Dioxoheptanoic acid, has a melting point of 66-67 °C.[6]Purity indicator; influences formulation and storage stability.[7]
Solubility Expected to have low aqueous solubility but will be soluble in alkaline solutions and organic solvents.Crucial for absorption and bioavailability; impacts formulation strategies.[3][8]
pKa The carboxylic acid moiety will have a pKa around 4-5.Determines the ionization state at physiological pH, affecting solubility, permeability, and target binding.[3][9]
logP A related compound, 7-(4-methylphenyl)-4,7-dioxoheptanoic acid, has a predicted logP of 1.56.A measure of lipophilicity, which influences membrane permeability, protein binding, and metabolism.[3][10]

Experimental Determination of Physicochemical Properties

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.[7] The sharpness of the melting point is a reliable indicator of purity.[11]

Experimental Protocol: Capillary Method

This is a common and straightforward method for determining the melting point of a crystalline solid.[12]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid is completely dry and in a fine powder form.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.[13]

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate can be used to get a rough estimate.[7]

  • Accurate Determination: For an accurate measurement, heat the sample at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate melting point determination. A finely powdered sample ensures uniform heat distribution.

Workflow for Melting Point Determination

G A Dry and Powder Sample B Load Capillary Tube A->B C Place in Melting Point Apparatus B->C D Rapid Heating (Optional Estimate) C->D E Slow Heating (1-2°C/min) C->E D->E Approach Estimated MP F Observe and Record Melting Range E->F

Caption: Workflow for determining melting point using the capillary method.

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature. For drug candidates, aqueous solubility is a critical factor for oral absorption.[3] The presence of a carboxylic acid group in 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid suggests that its aqueous solubility will be pH-dependent.[8]

Experimental Protocol: Qualitative and Semi-Quantitative Solubility Assessment

This protocol provides a systematic approach to determining the solubility of the compound in various solvents relevant to pharmaceutical development.

Step-by-Step Methodology:

  • Water Solubility:

    • Add approximately 1-2 mg of the compound to a small test tube.

    • Add 1 mL of deionized water in small portions, vortexing after each addition.[14]

    • Observe if the compound dissolves completely. If it does, it is considered water-soluble.

  • pH-Dependent Aqueous Solubility:

    • If the compound is insoluble in water, test its solubility in aqueous acidic and basic solutions.

    • 5% Sodium Bicarbonate (NaHCO₃) Solution: Add 1 mL of 5% NaHCO₃ to a test tube containing 1-2 mg of the compound. Effervescence and dissolution indicate the presence of a strong acid, such as a carboxylic acid.[15]

    • 5% Sodium Hydroxide (NaOH) Solution: If insoluble in NaHCO₃, test with 1 mL of 5% NaOH. Dissolution indicates a weakly acidic compound.[16]

    • 5% Hydrochloric Acid (HCl) Solution: Test solubility in 1 mL of 5% HCl to check for basic functional groups (not expected for this compound).[15]

  • Solubility in Organic Solvents:

    • Assess solubility in common organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM) using a similar procedure as in step 1.

Causality Behind Experimental Choices: The use of NaHCO₃ and NaOH solutions helps to deprotonate the carboxylic acid, forming a more polar and water-soluble carboxylate salt.[8] This is a key principle used in the formulation of acidic drugs. Testing in various organic solvents provides information for potential formulation in non-aqueous vehicles and for analytical method development.

Workflow for Solubility Determination

G A Compound + Water B Soluble? A->B C Water Soluble B->C Yes D Compound + 5% NaHCO3 B->D No E Soluble? D->E F Strongly Acidic E->F Yes G Compound + 5% NaOH E->G No H Soluble? G->H I Weakly Acidic H->I Yes J Test Organic Solvents H->J No

Caption: Decision tree for the qualitative solubility assessment of an organic acid.

pKa Determination

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in solution. For a drug molecule, the pKa value determines the extent of ionization at a given pH, which in turn affects its solubility, lipophilicity, and ability to permeate biological membranes.[3]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an acidic or basic compound.[9]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a sample of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid and dissolve it in a known volume of a suitable solvent, typically a co-solvent mixture like water/methanol if aqueous solubility is low.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.

  • pKa Determination: The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base.[9]

Causality Behind Experimental Choices: This method directly measures the change in proton concentration (as pH) as the acid is neutralized by a base. The half-equivalence point is chosen for pKa determination because at this point, the concentrations of the protonated acid and its conjugate base are equal, as described by the Henderson-Hasselbalch equation.

Alternative Method: ¹H NMR Spectroscopy

NMR spectroscopy can also be used to determine pKa values, especially for compounds that are not amenable to potentiometric titration or are only available in small quantities.[17][18][19][20] This method relies on monitoring the change in the chemical shift of protons adjacent to the ionizing functional group as a function of pH.[17][19]

Conceptual Relationship of Physicochemical Properties to ADME

G cluster_0 Physicochemical Properties cluster_1 ADME Profile Solubility Solubility Absorption Absorption Solubility->Absorption affects dissolution Excretion Excretion Solubility->Excretion influences renal clearance pKa pKa pKa->Absorption influences ionization Distribution Distribution pKa->Distribution influences plasma protein binding Lipophilicity Lipophilicity (logP) Lipophilicity->Absorption impacts membrane permeation Lipophilicity->Distribution affects tissue binding Metabolism Metabolism Lipophilicity->Metabolism affects enzyme access

Caption: Interplay between key physicochemical properties and the ADME profile of a drug candidate.

Conclusion

The systematic evaluation of the physicochemical properties of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid is a foundational step in its assessment as a potential drug candidate. While definitive experimental values require laboratory investigation, the protocols and principles outlined in this guide provide a robust framework for such an analysis. By understanding and experimentally determining its melting point, solubility profile, and pKa, researchers can gain critical insights into the compound's "drug-like" potential, anticipate its pharmacokinetic behavior, and strategically guide its development from the laboratory to the clinic. This emphasis on fundamental physicochemical characterization is a hallmark of a scientifically rigorous and ultimately more successful drug discovery program.

References

  • Google. (2026). Current time in Brisbane, AU.
  • Anonymous. (2015). Importance of Physicochemical Properties In Drug Discovery. Vertex AI Search.
  • Kypreos, A. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Anonymous. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Vertex AI Search.
  • Fiveable. (2025). Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.
  • LookChem. (2023). What are the physicochemical properties of drug?. LookChem.
  • Chemistry For Everyone. (2025). How To Determine PKA Of Organic Compounds?. YouTube.
  • National Institutes of Health. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. NIH.
  • ResearchGate. (n.d.). Measurement of the p K a Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1 H NMR without External Calibrants | Request PDF.
  • Westlab Canada. (2023). Measuring the Melting Point. Westlab Canada.
  • The University of East Anglia. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. The University of East Anglia.
  • Anonymous. (n.d.).
  • SSERC. (n.d.).
  • Anonymous. (n.d.).
  • ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry.
  • Anonymous. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.
  • Anonymous. (2021). experiment (1)
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Scribd.
  • Quora. (2017). How can you determine the solubility of organic compounds?. Quora.
  • Chemistry LibreTexts. (2019). 4.4 Solubility. Chemistry LibreTexts.
  • YouTube. (2021). Solubility of Carboxylic Acids N5. YouTube.
  • TargetMol. (n.d.). 4,6-Dioxoheptanoic acid | Endogenous Metabolite. TargetMol.
  • BuyersGuideChem. (n.d.). 7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic acid ethyl ester, (3R,5S) | C27H28FNO4. BuyersGuideChem.
  • PrepChem.com. (n.d.). Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. PrepChem.com.
  • PubChem. (n.d.). 4,7-Dioxoheptanoic acid | C7H10O4 | CID 21080046. PubChem.
  • MedChemExpress. (n.d.). 4,6-Dioxoheptanoic acid (Succinylacetone) | Endogenous Metabolite. MedChemExpress.
  • ChemScene. (n.d.). 51568-18-4 | 4,6-Dioxoheptanoic acid. ChemScene.
  • National Institutes of Health. (n.d.). 7-Oxoheptanoic acid | C7H12O3 | CID 169732. PubChem.
  • gsrs. (n.d.). 4,7-DIOXO-7-PHENYLHEPTANOIC ACID. gsrs.
  • Sigma-Aldrich. (n.d.). 4,6-Dioxoheptanoic acid-3,4,5,6,7-13C5 Aldrich. Sigma-Aldrich.
  • Reddit. (2021). 7-oxooctanoic acid synthesis : r/chemhelp. Reddit.
  • Chemdiv. (n.d.). Compound 7-(4-methylphenyl)-4,7-dioxoheptanoic acid. Chemdiv.
  • Amerigo Scientific. (n.d.). 7-(4-Fluorophenyl)-7-oxoheptanoic acid. Amerigo Scientific.
  • Sigma-Aldrich. (n.d.). 4,6-Dioxoheptanoic acid powder 51568-18-4. Sigma-Aldrich.
  • National Institutes of Health. (n.d.). Succinylacetone | C7H10O4 | CID 5312. PubChem.
  • Anonymous. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Unknown Source.

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Kynurenine Pathway as a Therapeutic Target

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan, and its dysregulation has been implicated in a wide range of neurological and inflammatory disorders.[1] This pathway produces several neuroactive metabolites, including the neurotoxic quinolinic acid and the neuroprotective kynurenic acid.[2][3] Consequently, modulating the enzymes within this pathway to rebalance the levels of these metabolites presents a promising therapeutic strategy for conditions such as schizophrenia, neurodegenerative diseases, and cancer.[4][5] Key enzymatic targets for intervention include indoleamine 2,3-dioxygenase (IDO), kynurenine 3-monooxygenase (KMO), and kynurenine aminotransferases (KATs).[4][5]

This guide focuses on the hypothesized mechanism of action of a novel small molecule, 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid. Based on its structural characteristics, we propose a targeted investigation into its potential role as an inhibitor of kynurenine aminotransferase II (KAT II), a key enzyme responsible for the synthesis of kynurenic acid in the brain.[6][7]

Compound of Interest: 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid

7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid is a dicarboxylic acid derivative with a terminal fluorophenyl group. Its chemical structure, particularly the diketo acid moiety, bears resemblance to substrates and inhibitors of enzymes involved in amino acid metabolism.[8] The presence of the 4-fluorophenyl group can enhance binding affinity and metabolic stability, making it an interesting candidate for drug development.

PropertyValue
Molecular Formula C13H13FO4
Molecular Weight 252.24 g/mol
Structure
Key Features Dioxoheptanoic acid backbone, 4-fluorophenyl group

Hypothesized Mechanism of Action: Inhibition of Kynurenine Aminotransferase II (KAT II)

We hypothesize that 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid functions as an inhibitor of kynurenine aminotransferase II (KAT II). KATs are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the conversion of L-kynurenine to kynurenic acid.[8] Elevated levels of kynurenic acid in the brain have been linked to cognitive deficits in psychiatric disorders, making KAT II inhibition a viable therapeutic approach.[6][9]

The rationale for this hypothesis is based on the structural similarity of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid to L-kynurenine and other known KAT inhibitors which also possess dicarboxylic acid features.[8] The proposed mechanism involves the competitive binding of the compound to the active site of KAT II, thereby preventing the transamination of L-kynurenine.

G cluster_pathway Kynurenine Pathway Branch Point cluster_intervention Proposed Intervention Kynurenine L-Kynurenine KAT_II KAT II Kynurenine->KAT_II KMO KMO Kynurenine->KMO KYNA Kynurenic Acid (Neuroprotective/Pathogenic at high levels) KAT_II->KYNA downstream_neurotoxic Downstream Neurotoxic Metabolites (e.g., Quinolinic Acid) KMO->downstream_neurotoxic Compound 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid inhibition Inhibition Compound->inhibition inhibition->KAT_II

Caption: Proposed mechanism of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid as a KAT II inhibitor.

Experimental Validation of the Mechanism of Action

To rigorously test our hypothesis, a multi-tiered experimental approach is necessary, progressing from in vitro enzymatic assays to cell-based models and finally to in vivo studies.

In Vitro Enzyme Inhibition Assay

Objective: To determine if 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid directly inhibits the enzymatic activity of recombinant human KAT II and to determine its potency (IC50).

Protocol:

  • Enzyme and Substrates: Obtain recombinant human KAT II. Prepare stock solutions of L-kynurenine, α-ketoglutarate, and pyridoxal-5'-phosphate (PLP).

  • Inhibitor Preparation: Prepare a stock solution of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Reaction: In a 96-well plate, combine KAT II, PLP, and varying concentrations of the test compound. Initiate the reaction by adding L-kynurenine and α-ketoglutarate.

  • Detection: The formation of kynurenic acid can be measured spectrophotometrically or by HPLC.

  • Data Analysis: Plot the percentage of KAT II inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

ParameterDescription
Enzyme Recombinant Human KAT II
Substrates L-kynurenine, α-ketoglutarate
Cofactor Pyridoxal-5'-phosphate (PLP)
Test Compound 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid
Detection Method Spectrophotometry or HPLC
Primary Endpoint IC50 Value
Cell-Based Assay for Kynurenic Acid Production

Objective: To assess the ability of the compound to reduce the production of kynurenic acid in a cellular context.

Protocol:

  • Cell Culture: Use a cell line that expresses KAT II, such as astrocytes or a suitably engineered cell line (e.g., HEK293 cells overexpressing KAT II).

  • Treatment: Culture the cells in the presence of L-kynurenine to stimulate kynurenic acid production. Treat the cells with varying concentrations of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid.

  • Sample Collection: After a suitable incubation period, collect the cell culture supernatant.

  • Quantification of Kynurenic Acid: Measure the concentration of kynurenic acid in the supernatant using LC-MS/MS for high sensitivity and specificity.

  • Data Analysis: Determine the dose-dependent effect of the compound on kynurenic acid production.

G start Astrocytes in Culture add_kyn Add L-Kynurenine start->add_kyn add_compound Add 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid add_kyn->add_compound incubation Incubate add_compound->incubation collect Collect Supernatant incubation->collect lcms LC-MS/MS Analysis collect->lcms quantify Quantify Kynurenic Acid lcms->quantify

Caption: Workflow for the cell-based kynurenic acid production assay.

In Vivo Microdialysis for Brain Neurochemistry

Objective: To determine if systemic administration of the compound can reduce extracellular levels of kynurenic acid in the brains of live animals and affect related neurotransmitter levels.

Protocol:

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Surgical Implantation: Surgically implant a microdialysis probe into a relevant brain region, such as the prefrontal cortex or hippocampus.

  • Compound Administration: Administer 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid orally or via intraperitoneal injection.

  • Microdialysis Sampling: Collect dialysate samples at regular intervals before and after compound administration.

  • Neurochemical Analysis: Analyze the dialysate for kynurenic acid, glutamate, and dopamine levels using HPLC with electrochemical or fluorescence detection, or LC-MS/MS.[6]

  • Data Analysis: Compare the post-administration levels of neurochemicals to the baseline levels. A successful KAT II inhibitor should decrease kynurenic acid and potentially increase glutamate and dopamine levels.[6]

Interpretation of Results and Future Directions

A successful outcome from these experiments would be the demonstration of potent and selective inhibition of KAT II by 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid, leading to a reduction in kynurenic acid levels both in vitro and in vivo. This would provide strong evidence for the hypothesized mechanism of action.

Future work would involve a full preclinical development program, including:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion of the compound and its relationship to the observed pharmacological effects.

  • Toxicology studies: To assess the safety profile of the compound.

  • Efficacy studies in animal models of disease: To evaluate the therapeutic potential of the compound in relevant models of schizophrenia or other neurological disorders.

Conclusion

7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid represents a promising chemical scaffold for the development of novel therapeutics targeting the kynurenine pathway. The structured experimental approach outlined in this guide provides a clear path to validating its hypothesized mechanism as a KAT II inhibitor and advancing it towards clinical consideration.

References

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques used for the structural elucidation and characterization of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal logic behind experimental choices. By integrating theoretical predictions with practical, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this guide serves as a self-validating framework for confirming the molecular structure of this and similar keto-acid compounds. All methodologies are grounded in authoritative scientific principles and supported by comprehensive references.

Introduction

In the landscape of pharmaceutical research and organic synthesis, the unambiguous confirmation of a molecule's structure is a non-negotiable prerequisite for further development. 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid, a molecule incorporating an aryl ketone, an aliphatic ketone, and a terminal carboxylic acid, presents a rich tapestry of functional groups for spectroscopic analysis. The presence of a fluorine atom provides an additional unique probe, particularly in NMR spectroscopy. This guide details the integrated application of NMR, IR, and MS to provide a holistic and definitive characterization of its molecular architecture. Understanding the principles behind how each technique interrogates a different aspect of the molecule's structure is key to interpreting the resulting data with confidence.

Molecular Structure and Atom Numbering

To facilitate a clear and systematic discussion, the atoms of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid are numbered as shown below. This convention will be used throughout the guide to reference specific protons and carbons.

G M C₁₃H₁₂FO₄⁻ m/z = 251.07 F1 Loss of H₂O [M-H-H₂O]⁻ m/z = 233.06 M->F1 - H₂O F2 Loss of COOH radical [M-COOH]⁻ m/z = 207.08 M->F2 - •COOH F3 4-Fluorobenzoyl Cation [C₇H₄FO]⁺ m/z = 123.02 M->F3 α-cleavage F4 4-Fluorophenyl Cation [C₆H₄F]⁺ m/z = 95.03 F3->F4 - CO note *Note: Fragments F3 and F4 are typically observed in positive ion mode (e.g., EI or CI) and represent common cleavages for aryl ketones. [18, 19]

Caption: Predicted ESI fragmentation pathway for the target molecule.

Experimental Protocol: LC-MS (ESI) Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent mixture, such as methanol or acetonitrile/water (50:50).

  • LC Method: Inject the sample into a Liquid Chromatography system equipped with a C18 column. Use a gradient elution profile, for example, starting with 95% water (with 0.1% formic acid) and ramping to 95% acetonitrile (with 0.1% formic acid) over several minutes. This separates the compound of interest from any impurities.

  • MS Method (Negative Ion Mode):

    • Set the mass spectrometer to operate in negative ion mode (ESI-).

    • Set the mass range from m/z 50 to 500.

    • The primary ion observed should be the deprotonated molecule, [M-H]⁻, at m/z 251.07.

  • MS/MS Fragmentation: Perform a targeted MS/MS experiment on the precursor ion at m/z 251.07. This will induce fragmentation and allow for the detection of the characteristic product ions described in the diagram above.

Integrated Spectroscopic Confirmation

No single technique provides the complete picture. True structural confirmation comes from the synergy of all three analyses.

  • MS confirms the molecular formula is C₁₃H₁₃FO₄.

  • IR confirms the presence of the key functional groups: carboxylic acid (broad O-H, C=O at ~1710 cm⁻¹), aryl ketone (C=O at ~1685 cm⁻¹), and aliphatic ketone (C=O at ~1715 cm⁻¹).

  • NMR provides the final, unambiguous proof by mapping the exact placement and connectivity of these groups. ¹H NMR shows the characteristic aromatic splitting pattern of a 1,4-disubstituted ring and the four distinct methylene triplets of the heptanoic acid chain. ¹³C NMR confirms the presence of 11 unique carbon environments (with C2'/C6' and C3'/C5' being equivalent), including the three distinct carbonyl carbons at their predicted chemical shifts.

Table 4: Summary of Spectroscopic Evidence

TechniqueObservationConclusion
MS (ESI-) [M-H]⁻ peak at m/z 251.07Correct Molecular Weight (252.24 g/mol ) and Formula (C₁₃H₁₃FO₄)
IR Broad O-H (3300-2500 cm⁻¹); Three distinct C=O peaks (~1715, 1710, 1685 cm⁻¹); Ar-F (~1230 cm⁻¹)Presence of carboxylic acid, aliphatic ketone, conjugated aryl ketone, and fluorophenyl group confirmed.
¹H NMR Aromatic signals (dd, t); Four aliphatic triplets (2H each); Broad COOH singlet (>10 ppm)Confirms 1,4-disubstituted phenyl ring and the linear C6 alkyl chain attached to the acid.
¹³C NMR Three carbonyl peaks (~196, 208, 174 ppm); Four aromatic peaks (with C-F splitting); Four aliphatic peaksConfirms all 11 unique carbon environments and their chemical nature.

This integrated dataset provides a robust and self-validating confirmation of the structure as 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid.

References

  • JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for Catalytic Oxidation. [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Szafran, Z., & Pike, R. M. (n.d.). Carbonyl compounds - IR - spectroscopy. [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Wiley-VCH GmbH. (n.d.). 4-Fluoroacetophenone. SpectraBase. [Link]

  • Chemistry Stack Exchange. (2016). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. [Link]

  • Bowie, J. H., et al. (1966). Studies in Mass Spectrometry. IX. Mass Spectra of β-Diketones. The Journal of Organic Chemistry. [Link]

  • Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]

  • PubChem. (n.d.). 4'-Fluoroacetophenone. [Link]

  • National Institutes of Health. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). Mass fragmentation patterns of compound 4. [Link]

  • Chemistry LibreTexts. (2020). Spectroscopy of Ketones and Aldehydes. [Link]

  • University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. [Link]

An In-Depth Technical Guide to the Solubility and Stability of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Disclaimer: 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid is a novel chemical entity for which extensive public data is not available. This guide, therefore, serves as a comprehensive methodological framework. It outlines the principles and experimental protocols a researcher would employ to thoroughly characterize the solubility and stability of this compound, using predictive analysis based on its chemical structure and established pharmaceutical science practices. The data presented herein is representative and for illustrative purposes.

Executive Summary

The successful development of any new chemical entity into a viable pharmaceutical product hinges on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a detailed technical overview of the necessary studies to characterize 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid. We will explore its predicted properties based on its molecular structure, outline rigorous experimental protocols for determining its solubility in various relevant media, and detail a comprehensive stability-indicating program, including forced degradation studies. The ultimate goal is to build a robust data package to inform formulation development, analytical method validation, and regulatory submissions.

Physicochemical Profile and Predicted Characteristics

The molecular structure of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid dictates its behavior in solution. A preliminary in silico analysis is crucial for designing efficient experimental studies.

  • Structure:

    • Carboxylic Acid Group: This functional group imparts acidic properties and is a primary driver of pH-dependent solubility. At pH values above its pKa, the carboxylate anion will form, significantly increasing aqueous solubility.

    • Fluorophenyl Group: The fluorophenyl ring introduces a hydrophobic region, which will tend to decrease aqueous solubility. The high electronegativity of fluorine can influence electronic distribution but its impact on solubility is generally moderate.

    • Dioxoheptanoic Chain: The two ketone (oxo) groups are polar and can participate in hydrogen bonding, potentially enhancing solubility in polar solvents. However, the overall aliphatic chain contributes to the molecule's lipophilicity.

  • Predicted Properties (Illustrative):

    • pKa: The carboxylic acid is predicted to have a pKa in the range of 4.5 - 5.0. This is a critical parameter, as the molecule's charge state and, consequently, its solubility will change dramatically around this pH.

    • LogP: The calculated partition coefficient (LogP) is likely to be in the range of 1.5 - 2.5, suggesting moderate lipophilicity. This indicates that while it may have some aqueous solubility, it will also have an affinity for non-polar environments.

Aqueous and Solvent Solubility Assessment

A comprehensive understanding of solubility is paramount for developing both oral and parenteral dosage forms. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability.[1] A drug is considered highly soluble if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 7.5.[1]

Rationale for Solvent Selection

The choice of solvents should be systematic, covering a range of polarities and pH values to mimic physiological conditions and anticipate formulation challenges.

  • Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4): These are selected to simulate the pH of the stomach, small intestine, and blood, respectively.

  • Organic and Co-solvents: Solvents like ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are commonly used in liquid formulations to enhance the solubility of poorly water-soluble compounds.[1][2]

  • Biorelevant Media (FaSSIF/FeSSIF): Fasted-State and Fed-State Simulated Intestinal Fluids provide a more accurate prediction of in vivo solubility by including bile salts and lecithin.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[3][4] It involves adding an excess of the compound to a solvent and agitating it until equilibrium is reached.[3]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid (e.g., 10 mg) to a series of 2 mL glass vials.

  • Solvent Addition: Add 1 mL of each selected solvent/buffer to the respective vials.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.[3][4] The presence of undissolved solid should be visually confirmed at the end of the period.[3]

  • Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV or UPLC-MS method.

Representative Solubility Data

The following table presents hypothetical, yet scientifically plausible, solubility data for 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid.

Solvent/MediumpHTemperature (°C)Predicted Solubility (µg/mL)
0.1 N HCl1.22550
Acetate Buffer4.525450
Phosphate Buffer6.825>2000
Phosphate Buffer7.437>2500
Water~7.0251500
EthanolN/A25>5000
Propylene GlycolN/A25>3000
PEG 400N/A25>4000

This data illustrates the expected pH-dependent solubility profile, with low solubility in acidic conditions and significantly higher solubility as the carboxylic acid deprotonates at higher pH.

Visualization: Solubility Workflow

G cluster_prep Preparation cluster_eq Equilibration cluster_proc Processing & Analysis A Weigh excess compound B Add selected solvents (Buffers, Organic, etc.) A->B C Shake at constant temp (e.g., 25°C for 48h) B->C D Visually confirm undissolved solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute sample E->F G Quantify concentration (HPLC-UV / UPLC-MS) F->G H H G->H Report Solubility Data

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment and Forced Degradation

Stability testing is a regulatory requirement to determine the re-test period for a drug substance or shelf life for a drug product.[5][6][7] Forced degradation studies, or stress testing, are intentionally performed to identify potential degradation products and establish the stability-indicating power of analytical methods.[8][9][10]

Predicted Degradation Pathways

Based on the structure of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid, several degradation pathways are plausible under stress conditions:

  • Hydrolysis: The ketone functional groups could be susceptible to hydrolysis, particularly under strong acidic or basic conditions.

  • Oxidation: The aliphatic chain could be susceptible to oxidative degradation, potentially leading to chain cleavage or the formation of hydroxylated impurities.

  • Decarboxylation: While less common, thermal stress could potentially lead to the loss of the carboxylic acid group.

Experimental Protocol: Forced Degradation Studies

The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without secondary reactions.

Step-by-Step Protocol:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature for 4 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 72 hours. Also, heat the stock solution at 60°C for 24 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][11]

  • Neutralization: For acid and base-stressed samples, neutralize the solution before analysis.

  • Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC/UPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and characterize any degradation products.

Representative Stability Data
Stress Condition% Degradation of ParentMajor Degradation Products (DPs)
0.1 N HCl, 60°C, 24h~8%DP-1 (m/z = ...), DP-2 (m/z = ...)
0.1 N NaOH, RT, 4h~15%DP-3 (m/z = ...), DP-4 (m/z = ...)
3% H₂O₂, RT, 24h~12%DP-5 (m/z = ...), DP-6 (m/z = ...)
Thermal (Solid, 105°C, 72h)<1%No significant degradation
Photolytic (ICH Q1B)~5%DP-7 (m/z = ...)

This illustrative data suggests the compound is most susceptible to basic and oxidative conditions, and relatively stable to heat.

Visualization: Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photo Photodegradation (Light) Parent 7-(4-Fluorophenyl)-4,7- dioxoheptanoic acid H1 Cleavage Product 1 (e.g., 4-Fluorobenzoic acid) Parent->H1 OH⁻ / H⁺ H2 Cleavage Product 2 (e.g., Glutaric acid derivative) Parent->H2 OH⁻ / H⁺ O1 Hydroxylated Derivative (+16 Da) Parent->O1 [O] P1 Radical-induced Dimer Parent->P1 O2 N-Oxide (if applicable)

Caption: Potential Degradation Pathways Under Stress.

Analytical Methodology

A robust, stability-indicating analytical method is the cornerstone of any solubility or stability study. High-Performance Liquid Chromatography (HPLC) is the most common technique.

  • Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.7 µm) is a good starting point.

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% Formic Acid in Water) and an organic phase (e.g., Acetonitrile or Methanol).

  • Detection:

    • UV/PDA: To quantify the parent compound and detect impurities. The wavelength should be set at the λmax of the fluorophenyl chromophore.

    • Mass Spectrometry (MS): Essential for identifying the mass of degradation products to aid in their structural elucidation.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Conclusion and Recommendations

This guide provides a comprehensive framework for characterizing the solubility and stability of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid. The predicted pH-dependent solubility suggests that formulation strategies may need to account for the transition from the acidic environment of the stomach to the more neutral pH of the intestine. The forced degradation studies are critical for identifying the compound's liabilities, which appear to be primarily hydrolytic and oxidative.

Key Recommendations:

  • Formulation: For oral delivery, enteric coating or the use of buffering agents could be explored to protect the compound from acidic pH and enhance dissolution in the intestine. For liquid formulations, control of pH and the inclusion of antioxidants should be considered.

  • Handling and Storage: The compound should be protected from light and stored in a controlled environment. The solid state appears to be more stable than solutions.

  • Analytical: The developed stability-indicating method should be used for all future quality control and stability monitoring.

A thorough execution of the protocols outlined herein will generate the critical data needed to advance the development of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid with a strong foundation of scientific understanding.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • Alsante, K. M., et al. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved from [Link]

  • ResearchGate. (2025, April 12). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. Retrieved from [Link]

  • Slideshare. (2012, July 28). Ich guidelines for stability studies 1. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

Sources

A Theoretical and Computational Roadmap for the Investigation of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic Acid: From Molecular Structure to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive theoretical and computational workflow for the in-depth characterization of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid. While this specific molecule is not extensively documented in current literature, its structural motifs—a fluorophenyl group and a dioxoheptanoic acid chain—are of significant interest in medicinal chemistry and materials science. The presence of the fluorine atom, in particular, suggests potentially enhanced metabolic stability and binding affinity to biological targets. This document serves as a roadmap for researchers, providing a robust framework for investigating its synthesis, structural properties, electronic characteristics, and potential as a therapeutic agent through a synergistic application of computational chemistry and virtual screening techniques.

Introduction: The Rationale for Investigation

The study of small organic molecules with potential pharmacological activity is a cornerstone of modern drug discovery. The molecule 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid presents a compelling case for investigation due to its constituent functional groups. Diketo acids are a class of compounds known to be effective inhibitors of various enzymes.[1][2] The incorporation of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, often leading to improved efficacy and metabolic stability.[3][4]

This guide provides a detailed, prospective research plan, leveraging established computational methodologies to predict the properties and potential applications of this novel compound. We will explore its likely synthesis, delve into its molecular and electronic structure using Density Functional Theory (DFT), and outline a virtual screening protocol to probe its potential as a drug candidate.

Proposed Synthetic Pathway and Characterization

A plausible synthetic route for 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid can be adapted from the established synthesis of 4,7-Dioxo-7-phenylheptanoic acid.[5] The proposed two-step synthesis is outlined below.

Synthesis Protocol
  • Step 1: Claisen-Schmidt Condensation. 4'-Fluoroacetophenone reacts with furfural in the presence of a base catalyst (e.g., sodium hydroxide) at room temperature to yield an intermediate chalcone-like product.

  • Step 2: Hydrolysis. The intermediate from the first step is then subjected to hydrolysis using a mixture of acetic acid and hydrochloric acid to open the furan ring and form the final product, 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid.[5]

Proposed Characterization

The synthesized compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[5]

  • Infrared (IR) and Raman Spectroscopy: To identify the characteristic vibrational modes of the functional groups.

The following diagram illustrates the proposed synthetic workflow.

G cluster_synthesis Proposed Synthesis Workflow start Starting Materials: 4'-Fluoroacetophenone & Furfural step1 Step 1: Claisen-Schmidt Condensation (NaOH, Room Temperature) start->step1 intermediate Intermediate Product step1->intermediate step2 Step 2: Hydrolysis (Acetic Acid, HCl) intermediate->step2 product Final Product: 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid step2->product characterization Characterization: NMR, MS, IR, Raman product->characterization

Caption: Proposed two-step synthesis and characterization workflow.

In-Depth Computational Chemistry Analysis

To gain a fundamental understanding of the molecule's properties, a rigorous computational analysis is proposed. Density Functional Theory (DFT) is a powerful tool for predicting the geometric, vibrational, and electronic properties of organic compounds with high accuracy.[6][7][8]

Computational Workflow Protocol
  • Geometry Optimization: The 3D structure of the molecule will be optimized using DFT, for instance, with the B3LYP functional and a 6-311++G(d,p) basis set, to find the most stable conformation (lowest energy state).[6]

  • Vibrational Analysis: Harmonic frequency calculations will be performed on the optimized geometry to predict the IR and Raman spectra. The calculated frequencies are often scaled by a factor to better match experimental data.[6] This serves as a theoretical validation of the synthesized structure.

  • Electronic Properties:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.[7][8]

    • Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.[7]

  • Spectroscopic Prediction: Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectrum (UV-Vis) of the molecule.[8]

The following diagram outlines the proposed computational chemistry workflow.

G cluster_dft Computational Chemistry Workflow start Initial 3D Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Analysis geom_opt->electronic_prop tddft TD-DFT Calculation geom_opt->tddft spectra Predicted IR & Raman Spectra freq_calc->spectra homo_lumo HOMO-LUMO Energy Gap electronic_prop->homo_lumo mep Molecular Electrostatic Potential Map electronic_prop->mep uv_vis Predicted UV-Vis Spectrum tddft->uv_vis

Caption: Workflow for DFT and TD-DFT computational analysis.

Expected Quantitative Data

The following table summarizes the types of quantitative data that would be generated from the proposed computational analysis.

ParameterComputational MethodSignificance
Bond Lengths (Å)DFTProvides the optimized molecular geometry.
Bond Angles (°)DFTFurther defines the 3D structure.
Vibrational Frequencies (cm⁻¹)DFTPredicts IR and Raman spectra for structural confirmation.[6]
HOMO Energy (eV)DFTIndicates the electron-donating ability of the molecule.[7]
LUMO Energy (eV)DFTIndicates the electron-accepting ability of the molecule.[7]
HOMO-LUMO Gap (eV)DFTRelates to the chemical reactivity and kinetic stability.[7][8]
Dipole Moment (Debye)DFTMeasures the polarity of the molecule.
Absorption Wavelength (nm)TD-DFTPredicts the color and electronic transition properties.[8]

Probing Therapeutic Potential: Virtual Screening and ADMET Prediction

Given the prevalence of fluorinated compounds in pharmaceuticals, a virtual screening study is a logical next step to explore the therapeutic potential of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid.[3][4] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a protein target.[2][9][10]

Target Selection

The selection of a protein target is a critical first step. Based on the structures of other diketo acid inhibitors, potential targets could include enzymes involved in metabolic pathways or cell cycle regulation, such as Polo-like kinase 1 (Plk1), which is a known cancer drug target.[9]

Molecular Docking Protocol
  • Protein Preparation: The 3D crystal structure of the target protein (e.g., Plk1, PDB ID: 3FC2) is obtained from the Protein Data Bank.[9] Water molecules and any co-crystallized ligands are removed, and polar hydrogens are added.

  • Ligand Preparation: The optimized 3D structure of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid is prepared by assigning appropriate charges and atom types.

  • Docking Simulation: A docking program, such as AutoDock Vina, is used to predict the binding mode and affinity of the ligand within the active site of the protein.[9]

  • Analysis of Results: The results are analyzed based on the binding energy (kcal/mol) and the pattern of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

ADMET Prediction

To assess the drug-likeness of the compound, a computational prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential.[10] Various online tools and software packages can be used to calculate key descriptors, such as:

  • Lipinski's Rule of Five: To assess oral bioavailability.

  • Topological Polar Surface Area (TPSA): To predict cell permeability.

  • Aqueous Solubility (logS): To determine its solubility in water.

  • Potential Toxicity: To flag any potential toxicophores.

Conclusion

This technical guide has presented a comprehensive, forward-looking research plan for the theoretical and computational investigation of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid. By integrating a proposed synthetic route with a detailed computational workflow encompassing DFT, TD-DFT, molecular docking, and ADMET prediction, a complete profile of this novel compound can be established. The insights gained from such a study would be invaluable for guiding future experimental work and exploring its potential applications in drug discovery and materials science. This structured approach exemplifies a modern, efficient strategy for the characterization of new chemical entities.

References

  • Li, Y., et al. (n.d.). Experimental and density functional theory and ab initio Hartree-Fock study on the vibrational spectra of 2-(4-fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid. ResearchGate. Available at: [Link]

  • Abdulfatai, U., et al. (2020). QSAR, molecular docking, design, and pharmacokinetic analysis of 2-(4-fluorophenyl) imidazol-5-ones as anti-breast cancer drug compounds against MCF-7 cell line. Journal of the Indian Chemical Society. Available at: [Link]

  • Zhuang, W., et al. (2014). Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. Asian Journal of Chemistry. Available at: [Link]

  • Antipin, R., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. Molecules. Available at: [Link]

  • Mohammadi, M., et al. (2024). A DFT-based theoretical approach on the strength of non-covalent interactions of 2,4-dioxo-4-phenylbutanoic acid complex: structural analysis and electronic properties. Theoretical Chemistry Accounts. Available at: [Link]

  • Dembinski, R., et al. (2023). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals. Available at: [Link]

  • Shaikh, I., et al. (2013). ADMET & Molecular Docking Studies of Novel 2, 4-dioxo-4-phenyl butanoic acid analogs as Mycobacterium tuberculosis 1HZP inhibitors. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Naveen, S., et al. (2023). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][3][6]dioxin-6-yl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Gothai, S., et al. (2024). Lablab purpureus bioactive fractions as potent anticancer agents: an in vitro and in Silico study. BMC Complementary Medicine and Therapies. Available at: [Link]

  • Munawaroh, T., et al. (2022). Computational Analysis for Physicochemical Properties of Compounds in Senna auriculata Leaves Methanolic Extract to have Antidiabetic. Borneo Journal of Pharmacy. Available at: [Link]

  • Wang, Y., et al. (2023). Identification of 4-hydroxyphenylpyruvate dioxygenase inhibitors by virtual screening, molecular docking, molecular dynamic simulation. Pest Management Science. Available at: [Link]

  • Zhang, J., et al. (2022). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. International Journal of Molecular Sciences. Available at: [Link]

  • Pilyo, S., et al. (2024). Design, Synthesis, Anticancer Screening, and Virtual Analysis of New 7-Sulfonyldiazepane- and 7-Sulfonylpiperazine-Substituted Oxazolo[4,5- d ]pyrimidines. ACS Omega. Available at: [Link]

  • Ay, K., et al. (2023). Synthesis, Characteritation, Optoelectronic Properties and DFT Studies of Novel 4,5‐Diarylpyrazole‐1‐Carboxylates. ChemistrySelect. Available at: [Link]

  • Sherefedin, M., et al. (2024). DFT and molecular docking analyses of the effects of solvent polarity and temperature on the structural, electronic, and thermodynamic properties of p-coumaric acid: Insights for anti-cancer applications. Journal of Molecular Liquids. Available at: [Link]

  • Rahman, M., et al. (2022). Virtual Screening and Molecular Docking Studies with Organosulfur and Flavonoid Compounds of Garlic Targeting the Estrogen Receptor Protein for the Therapy of Breast Cancer. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Mishra, A., et al. (2023). Computational analysis to define efficacy & molecular mechanisms of 7, 4'- Dihydroxyflavone on eosinophilic esophagitis: Ex-vivo validation in human esophagus biopsies. Frontiers in Immunology. Available at: [Link]

  • Abdel-Ghani, T., et al. (2023). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

Sources

Unveiling the Therapeutic Potential of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic Acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid is a novel small molecule with potential therapeutic applications. However, its biological targets and mechanism of action remain uncharacterized. This technical guide provides a comprehensive framework for the systematic identification and validation of its therapeutic targets. Drawing parallels with the structurally related compound, 4,6-dioxoheptanoic acid (succinylacetone), a known inhibitor of heme biosynthesis, we hypothesize that 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid may also modulate this critical metabolic pathway. This document outlines a multi-pronged experimental strategy, encompassing initial target hypothesis generation, robust target identification methodologies, rigorous target validation assays, and preliminary preclinical evaluation. The protocols and workflows detailed herein are designed to provide a clear and actionable path for researchers to elucidate the pharmacological profile of this promising compound.

Introduction: The Rationale for Investigating 7-(4-Fluorophenyl)-4,7-dioxoheptanoic Acid

The quest for novel therapeutic agents with well-defined mechanisms of action is a cornerstone of modern drug discovery. 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid presents an intriguing chemical scaffold, but a thorough understanding of its biological activity is currently absent from the scientific literature. The presence of a diketone functional group, analogous to that in 4,6-dioxoheptanoic acid (succinylacetone), provides a compelling starting point for our investigation.

Succinylacetone is an abnormal metabolite that accumulates in the genetic disorder Tyrosinemia Type I and is a potent inhibitor of the enzyme δ-aminolevulinate dehydratase (ALAD), also known as porphobilinogen synthase (PBGS).[1] This enzyme catalyzes the second step in the heme biosynthetic pathway, a fundamental process responsible for the production of heme, a critical component of hemoglobin, myoglobin, and cytochromes.[2][3][4][5] Inhibition of ALAD by succinylacetone leads to a cascade of downstream effects, including the depletion of heme and the accumulation of the neurotoxic precursor δ-aminolevulinic acid (ALA).[6]

Given the structural similarity, we hypothesize that 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid may exert its biological effects through a similar mechanism, potentially targeting ALAD or other enzymes within the heme biosynthesis pathway. This guide will therefore focus on a systematic approach to test this hypothesis and explore other potential targets.

The Heme Biosynthesis Pathway: A Prime Suspect

The heme biosynthesis pathway is a highly conserved and essential metabolic route.[2][7] It involves a series of eight enzymatic steps, beginning in the mitochondria and continuing in the cytosol before the final steps occur back in the mitochondria.[3][4]

Heme_Biosynthesis_Pathway cluster_mito1 Mitochondria cluster_cyto Cytosol cluster_mito2 Mitochondria Glycine Glycine + Succinyl-CoA ALA δ-Aminolevulinic acid (ALA) Glycine->ALA ALAS PBG Porphobilinogen (PBG) ALA->ALA_cyto HMB Hydroxymethylbilane PBG->HMB HMBS PROTOgenIX Protoporphyrinogen IX UROgenIII Uroporphyrinogen III HMB->UROgenIII UROS COPROgenIII Coproporphyrinogen III UROgenIII->COPROgenIII UROD COPROgenIII->COPROgenIII_mito ALA_cyto->PBG ALAD PROTOIX Protoporphyrin IX PROTOgenIX->PROTOIX PPOX Heme Heme PROTOIX->Heme FECH (+ Fe2+) COPROgenIII_mito->PROTOgenIX CPOX

Figure 1: The Heme Biosynthesis Pathway. Enzymes: ALAS (δ-Aminolevulinate Synthase), ALAD (δ-Aminolevulinate Dehydratase), HMBS (Hydroxymethylbilane Synthase), UROS (Uroporphyrinogen III Synthase), UROD (Uroporphyrinogen Decarboxylase), CPOX (Coproporphyrinogen Oxidase), PPOX (Protoporphyrinogen Oxidase), FECH (Ferrochelatase).

Our primary hypothesis is that 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid inhibits ALAD. The rationale is the structural analogy to succinylacetone, which acts as a competitive inhibitor of ALAD.[1]

A Phased Approach to Target Identification and Validation

We propose a three-phased experimental workflow to systematically investigate the therapeutic targets of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid.

Experimental_Workflow cluster_phase1 Phase 1: Target Hypothesis & Initial Screening cluster_phase2 Phase 2: Unbiased Target Identification cluster_phase3 Phase 3: Target Validation & Preclinical Assessment P1_A In Silico Docking (ALAD & other heme enzymes) P1_B Biochemical Assay: ALAD Inhibition P1_A->P1_B P1_C Cellular Heme Synthesis Assay P1_B->P1_C P2_A Affinity Chromatography- Mass Spectrometry P1_C->P2_A P2_B Cellular Thermal Shift Assay (CETSA) P2_A->P2_B P2_C Phenotypic Screening (e.g., cell viability, reporter assays) P2_B->P2_C P3_A Target Knockdown/Knockout (siRNA/CRISPR) P2_C->P3_A P3_B In Vitro Functional Assays (based on identified target) P3_A->P3_B P3_C In Vivo Proof-of-Concept (Animal Models) P3_B->P3_C

Figure 2: Phased Experimental Workflow for Target Identification and Validation.

Phase 1: Target Hypothesis and Initial Screening

The initial phase focuses on testing our primary hypothesis that 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid targets the heme biosynthesis pathway.

3.1. In Silico Molecular Docking

  • Objective: To predict the binding affinity and mode of interaction of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid with the active site of human ALAD and other enzymes in the heme biosynthesis pathway.

  • Methodology:

    • Obtain the crystal structure of human ALAD (PDB ID: 1E51) and other relevant enzymes from the Protein Data Bank.

    • Prepare the protein and ligand structures for docking using software such as AutoDock Tools.

    • Perform molecular docking simulations to predict the binding energy and pose of the compound in the enzyme's active site.

    • Analyze the docking results, paying close attention to key interactions with active site residues.

3.2. Biochemical ALAD Inhibition Assay

  • Objective: To directly measure the inhibitory effect of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid on ALAD enzyme activity.

  • Protocol:

    • Recombinantly express and purify human ALAD.

    • Prepare a reaction mixture containing a known concentration of ALAD, its substrate δ-aminolevulinic acid (ALA), and varying concentrations of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid.

    • Incubate the reaction at 37°C for a defined period.

    • Stop the reaction and quantify the formation of the product, porphobilinogen (PBG), using Ehrlich's reagent, which forms a colored adduct with PBG, measurable spectrophotometrically at 555 nm.

    • Calculate the IC50 value of the compound.

Compound Predicted Binding Energy (kcal/mol) ALAD IC50 (µM)
Succinylacetone (Positive Control)-7.21.5
7-(4-Fluorophenyl)-4,7-dioxoheptanoic acidTBDTBD
Inactive Analog (Negative Control)TBD>100

3.3. Cellular Heme Synthesis Assay

  • Objective: To assess the impact of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid on de novo heme synthesis in a cellular context.

  • Protocol:

    • Culture a suitable cell line (e.g., K562 erythroleukemia cells, which have a high rate of heme synthesis).

    • Treat the cells with varying concentrations of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid for 24-48 hours.

    • Lyse the cells and measure the intracellular heme concentration using a colorimetric or fluorometric heme assay kit.

    • Concurrently, assess cell viability using an MTT or similar assay to rule out general cytotoxicity.

Phase 2: Unbiased Target Identification

If the results from Phase 1 are inconclusive or suggest off-target effects, a broader, unbiased approach is necessary to identify potential binding partners.

4.1. Affinity Chromatography-Mass Spectrometry

  • Objective: To identify proteins from a cell lysate that directly bind to 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid.

  • Workflow:

    • Synthesize a derivative of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid with a linker for immobilization on a solid support (e.g., sepharose beads).

    • Incubate the immobilized compound with a total cell lysate.

    • Wash the beads to remove non-specific binders.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To identify protein targets based on the principle that ligand binding stabilizes proteins against thermal denaturation.

  • Workflow:

    • Treat intact cells or cell lysates with 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid or a vehicle control.

    • Heat the samples across a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the soluble fraction by SDS-PAGE and Western blotting for specific candidate proteins or by quantitative mass spectrometry for a proteome-wide analysis.

    • Proteins that show a shift in their melting curve in the presence of the compound are potential targets.

Phase 3: Target Validation and Preclinical Assessment

Once a high-confidence target is identified, its role in the observed cellular phenotype must be validated.

5.1. Target Knockdown/Knockout

  • Objective: To determine if reducing the expression of the identified target protein phenocopies the effects of the compound.

  • Methodology:

    • Use siRNA or shRNA to transiently or stably knock down the expression of the target gene.

    • Alternatively, use CRISPR/Cas9 to generate a stable knockout cell line.

    • Assess the cellular phenotype of interest (e.g., heme synthesis, cell proliferation) in the knockdown/knockout cells and compare it to the effects of the compound in wild-type cells.

5.2. In Vitro Functional Assays

  • Objective: To confirm the functional consequence of the compound binding to its target.

  • Methodology: The specific assay will depend on the identified target. For example, if the target is a kinase, a kinase activity assay would be performed. If the target is a receptor, a receptor binding or signaling assay would be appropriate.

5.3. In Vivo Proof-of-Concept

  • Objective: To evaluate the efficacy and target engagement of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid in a relevant animal model.

  • Methodology:

    • Select an appropriate animal model based on the validated target and its associated disease pathology.

    • Administer the compound to the animals and monitor for therapeutic efficacy.

    • Collect tissue samples to measure target engagement (e.g., by assessing the level of a downstream biomarker).

Conclusion and Future Directions

This technical guide provides a comprehensive and logical framework for elucidating the therapeutic targets of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid. By systematically progressing from a hypothesis-driven approach centered on the heme biosynthesis pathway to unbiased proteome-wide screening and rigorous target validation, researchers can build a robust understanding of the compound's mechanism of action. The successful identification and validation of a therapeutic target will be a critical step in the preclinical development of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid and will pave the way for its potential clinical translation.

References

  • Heinemann, I. U., Jahn, M., & Jahn, D. (2008). Structure and function of enzymes in heme biosynthesis. Protein Science, 17(5), 779–795. [Link]

  • Reactome. (n.d.). Heme synthesis. Reactome Pathway Database. Retrieved January 12, 2026, from [Link]

  • Thomas, L. (2021, January 25). An Overview of Heme Biosynthesis. News-Medical.Net. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). The pathway of heme synthesis and the enzymes mediating specific steps. Retrieved January 12, 2026, from [Link]

  • Microbe Notes. (2023, October 25). Heme Synthesis: Location, Enzymes, Steps, Regulation, Uses. Retrieved January 12, 2026, from [Link]

  • Human Metabolome Database. (2005, November 16). Showing metabocard for Succinylacetone (HMDB0000635). Retrieved January 12, 2026, from [Link]

  • MedLink Neurology. (n.d.). Tyrosine metabolism and formation of succinylacetone. Retrieved January 12, 2026, from [Link]

  • Grokipedia. (n.d.). Delta-aminolevulinic acid dehydratase. Retrieved January 12, 2026, from [Link]

  • Sanna, E., Liguori, A., & Cocco, P. L. (2003). Erythrocyte Aminolevulinic Acid Dehydratase Inhibition by Cis-Platin. PubMed. [Link]

  • Ikeda, M., & Koizumi, A. (1982). Inhibition of delta-aminolevulinic acid dehydratase by trichloroethylene. PubMed. [Link]

  • YouTube. (2025, April 20). Succinyl acetoacetic Acid and Succinylacetone Components of Tyrosine Catabolism Pathway. [Link]

  • Tschudy, D. P., & Hess, R. A. (1983). Effect of Succinylacetone on Heme and Cytochrome P450 Synthesis in Hepatocyte Culture. Molecular Pharmacology, 23(3), 568–574. [Link]

  • Kumar, A. M., & Söll, D. (2000). Effects of δ-aminolevulinic acid dehydratase silencing on the primary and secondary metabolisms of citrus. PubMed Central. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid: A Novel Investigational KMO Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro experimental use of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid, a novel compound with putative inhibitory activity against kynurenine 3-monooxygenase (KMO). This document outlines the scientific rationale, detailed experimental protocols, and data analysis strategies for characterizing the compound's mechanism of action and therapeutic potential in relevant in vitro models.

Introduction: Targeting the Kynurenine Pathway in Neurodegenerative Disease

The kynurenine pathway (KP) is the primary metabolic route for tryptophan catabolism in mammals, with approximately 95% of dietary tryptophan being metabolized through this pathway.[1] The KP is a critical regulator of immune responses, neurotransmission, and cellular energy production.[2] A key enzyme in this pathway is kynurenine 3-monooxygenase (KMO), which catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[3] KMO is strategically positioned at a crucial branch point in the pathway.[4] Its activity dictates the balance between the production of the neuroprotective metabolite, kynurenic acid (KYNA), and a cascade of neurotoxic downstream metabolites, including 3-HK and quinolinic acid (QUIN).[2][4]

Under inflammatory conditions, the expression and activity of KMO are upregulated, leading to a metabolic shift towards the production of these neurotoxic compounds.[2] Elevated levels of 3-HK and QUIN are implicated in the pathophysiology of several neurodegenerative disorders, including Huntington's disease and Alzheimer's disease, through mechanisms involving excitotoxicity and oxidative stress.[3][4] Consequently, the inhibition of KMO has emerged as a promising therapeutic strategy to rebalance the kynurenine pathway, reducing the production of neurotoxic metabolites while increasing the levels of neuroprotective KYNA.[2][3]

7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid is a novel small molecule designed as a potential inhibitor of KMO. Its structural features suggest a competitive binding mode within the enzyme's active site, similar to other known KMO inhibitors like Ro 61-8048.[5] These application notes will provide the necessary protocols to investigate the in vitro efficacy and mechanism of action of this compound.

Signaling Pathway: The Kynurenine Pathway and the Role of KMO

Kynurenine_Pathway TRP Tryptophan IDO_TDO IDO/TDO TRP->IDO_TDO KYN L-Kynurenine KAT KATs KYN->KAT KMO KMO KYN->KMO KYNA Kynurenic Acid (Neuroprotective) 3HK 3-Hydroxykynurenine (Neurotoxic) QUIN Quinolinic Acid (Neurotoxic) 3HK->QUIN Further Metabolism IDO_TDO->KYN KAT->KYNA KMO->3HK Inhibitor 7-(4-Fluorophenyl)-4,7- dioxoheptanoic acid Inhibitor->KMO

Caption: The Kynurenine Pathway, highlighting the pivotal role of KMO.

Experimental Workflow for In Vitro Characterization

Experimental_Workflow cluster_prep Preparation cluster_assay KMO Inhibition Assay cluster_analysis Analysis cluster_disease_model Disease Modeling Compound_Prep Prepare 7-(4-Fluorophenyl)-4,7- dioxoheptanoic acid Stock Solution Cell_Treatment Treat Cells with Compound and L-Kynurenine Compound_Prep->Cell_Treatment Cell_Culture Culture and Prepare Target Cells (e.g., hPBMCs) Cell_Culture->Cell_Treatment Incubation Incubate for a Defined Period Cell_Treatment->Incubation Toxicity_Assay Assess Cytotoxicity (e.g., MTT, LDH assay) Cell_Treatment->Toxicity_Assay Sample_Collection Collect Cell Supernatant and/or Lysate Incubation->Sample_Collection Metabolite_Quant Quantify Kynurenine Metabolites (KYN, 3-HK, KYNA, QUIN) using LC-MS/MS Sample_Collection->Metabolite_Quant IC50_Calc Calculate IC50 Value Metabolite_Quant->IC50_Calc HD_Model Utilize In Vitro Huntington's Disease Model (e.g., STHdhQ111/111 cells) IC50_Calc->HD_Model Neuroprotection_Assay Evaluate Neuroprotective Effects HD_Model->Neuroprotection_Assay

Caption: A generalized workflow for the in vitro evaluation of KMO inhibitors.

Protocols

Preparation of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid Stock Solution

It is crucial to determine the solubility of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid in various solvents to prepare a concentrated stock solution.

Materials:

  • 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Vortex mixer

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Prepare a 100 mM stock solution of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid by dissolving the appropriate amount of powder in DMSO.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Prepare serial dilutions of the stock solution in DMSO to create a range of concentrations for the assay.

  • For cell-based assays, further dilute the DMSO stock solutions in the appropriate cell culture medium to the final desired concentrations. The final DMSO concentration in the cell culture should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell-Based KMO Activity Assay using Human Peripheral Blood Mononuclear Cells (hPBMCs)

This protocol is adapted from established methods for measuring endogenous KMO activity in a cellular context.[6]

Materials:

  • Ficoll-Paque PLUS

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • L-Kynurenine

  • 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid working solutions

  • 96-well cell culture plates

Procedure:

  • Isolate hPBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • Wash the isolated hPBMCs twice with PBS and resuspend them in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/well.

  • To upregulate KMO expression, stimulate the cells with 50 nM PMA for 24 hours.[6]

  • After stimulation, remove the medium and replace it with fresh medium containing various concentrations of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Ro 61-8048).[5]

  • Pre-incubate the cells with the compound for 1 hour.

  • Add L-kynurenine to each well to a final concentration of 100 µM to initiate the enzymatic reaction.

  • Incubate the plate for 4-6 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, centrifuge the plate and collect the supernatant for analysis of kynurenine metabolites.

Quantification of Kynurenine Pathway Metabolites by LC-MS/MS

The levels of L-kynurenine, 3-hydroxykynurenine, and kynurenic acid in the cell culture supernatant are quantified using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

General Procedure:

  • Prepare calibration standards and quality control samples for each analyte in the same matrix as the study samples (cell culture medium).

  • Precipitate proteins from the cell supernatant by adding a threefold volume of ice-cold methanol containing internal standards.

  • Vortex and incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase and inject it into the LC-MS/MS system.

  • Separate the metabolites using a suitable C18 reversed-phase column with a gradient elution.

  • Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Data Analysis and IC50 Determination
  • Calculate the percentage of KMO inhibition for each concentration of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid using the following formula: % Inhibition = 100 * (1 - ([3-HK]sample / [3-HK]vehicle control))

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

ParameterDescription
IC50 The concentration of an inhibitor where the response is reduced by half.
Kynurenine (KYN) The substrate for the KMO enzyme.
3-Hydroxykynurenine (3-HK) The product of the KMO-catalyzed reaction.
Kynurenic Acid (KYNA) A neuroprotective metabolite produced via an alternative pathway.
In Vitro Huntington's Disease Model

To assess the therapeutic potential of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid in a disease-relevant context, cellular models of Huntington's disease can be employed.[7][8] For example, striatal neuronal cell lines expressing mutant huntingtin (mHTT) can be used.

Example Cell Line:

  • STHdhQ111/111 cells (mutant) and STHdhQ7/7 cells (wild-type)

Experimental Outline:

  • Culture the striatal cells under standard conditions.

  • Treat the cells with a non-toxic concentration of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid (determined from previous cytotoxicity assays).

  • Induce cellular stress (e.g., with glutamate or 3-nitropropionic acid) to mimic the excitotoxic conditions observed in Huntington's disease.

  • Assess cell viability and apoptosis using assays such as MTT, LDH release, or caspase-3/7 activity assays.

  • Measure the levels of kynurenine pathway metabolites in the cell culture medium to confirm KMO inhibition and the shift towards KYNA production.

  • Evaluate the neuroprotective effects of the compound by comparing the viability of treated versus untreated cells under stress conditions.

Conclusion

These application notes provide a framework for the in vitro characterization of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid as a novel KMO inhibitor. The described protocols will enable researchers to determine the compound's potency, mechanism of action, and potential therapeutic utility in the context of neurodegenerative diseases. By following these guidelines, scientists can generate robust and reproducible data to support the further development of this promising compound.

References

  • Dar-Esa, A. et al. (2025). Physicochemical Characterization of Kynurenine Pathway Metabolites. PMC. [Link]

  • Al-Haddad, M. et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed Central. [Link]

  • Singh, S. et al. (2024). Modeling Huntington's disease: An insight on in-vitro and in-vivo models. PubMed. [Link]

  • Chiarugi, A. et al. (1998). Quinolinic acid formation in immune-activated mice: studies with (m-nitrobenzoyl)-alanine (mNBA) and 3,4-dimethoxy-[-N-4-(-3-nitrophenyl)thiazol-2yl]-benzenesulfonamide (Ro 61-8048), two potent and selective inhibitors of kynurenine hydroxylase. PubMed. [Link]

  • PubChem. 4,7-Dioxoheptanoic acid. [Link]

  • Charles River Laboratories. In Vitro Huntington's Disease Assays. [Link]

  • Anderson, M. B. et al. (2019). Kynurenine 3-Monooxygenase: An Influential Mediator of Neuropathology. Frontiers in Psychiatry. [Link]

  • ResearchGate. In vitro Huntington's disease models. [Link]

  • Toledo-Sherman, L. M. et al. (2015). Development of a cell-based assay to measure kynurenine monooxygenase activity in human peripheral blood mononuclear cells. ResearchGate. [Link]

  • Varga, Z. et al. (2021). Kynurenine Pathway Metabolites as Potential Clinical Biomarkers in Coronary Artery Disease. ResearchGate. [Link]

  • MDPI. KMO Inhibition Improves Seizures and Depressive-like Behaviors Without Aggravating Cognitive Impairment in Epileptic Mice. [Link]

  • Esser, L. et al. (2022). A Fluorescence-Based Competitive Antibody Binding Assay for Kynurenine, a Potential Biomarker of Kidney Transplant Failure. PubMed Central. [Link]

  • Huntington Study Group. Animal Models of HD. [Link]

  • Mole, D. J. et al. (2016). Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. PubMed Central. [Link]

  • MDPI. Dietary Kynurenine Pathway Metabolites—Source, Fate, and Chromatographic Determinations. [Link]

  • Zádor, F. et al. (2021). Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. MDPI. [Link]

  • PubChem. Succinylacetone. [Link]

  • ResearchGate. Intra-assay (6 repeated analyses within 1 experiment during 20 h with.... [Link]

Sources

Application Note & Protocol: Quantification of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the development and validation of a robust bioanalytical method for the quantification of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid in biological matrices, such as human plasma and urine. Due to the novel nature of this analyte, this guide synthesizes established principles for analogous compounds—specifically aromatic keto acids—to propose a highly sensitive and selective method based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol details critical aspects of sample preparation, including protein precipitation and liquid-liquid extraction, chromatographic separation, and mass spectrometric detection. Furthermore, it outlines a complete method validation strategy in accordance with the principles set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] This application note is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolic studies.

Introduction: The Analytical Challenge

7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid is a compound of interest in drug development, featuring a fluorophenyl moiety, a dicarbonyl system, and a carboxylic acid. These functional groups present a unique analytical challenge, requiring a method that is not only sensitive but also highly selective to distinguish the analyte from endogenous matrix components. The polarity conferred by the carboxylic acid and the reactivity of the keto groups necessitate careful consideration of extraction efficiency and analyte stability throughout the analytical process.

Given the structural similarity to endogenous keto acids, which are key intermediates in metabolic pathways, a derivatization approach may be necessary to enhance chromatographic retention and detection sensitivity.[4][5][6] This guide will primarily focus on an LC-MS/MS method, which offers the highest degree of selectivity and sensitivity for complex biological samples.

Principle of the Method

The proposed method involves the extraction of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid and a suitable internal standard (IS) from the biological matrix. This is followed by chromatographic separation on a reverse-phase column and detection by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The high selectivity of MRM allows for precise quantification even in the presence of co-eluting matrix components.

Causality Behind Methodological Choices
  • LC-MS/MS: Chosen for its superior sensitivity and selectivity, which is crucial for distinguishing the analyte from a complex biological matrix.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is the ideal IS to account for variability in sample processing and matrix effects. If unavailable, a structurally similar analog can be used.

  • Sample Preparation: A combination of protein precipitation and liquid-liquid extraction (LLE) is proposed to efficiently remove proteins and phospholipids, which can cause ion suppression in the MS source.

  • Derivatization (Optional but Recommended): Derivatization of the keto groups with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve chromatographic peak shape, enhance ionization efficiency, and increase sensitivity.[4][5][6]

Materials and Reagents

  • 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid reference standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₆- or ²H₄-labeled analyte) or a suitable analog

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid, analytical grade

  • Ammonium acetate, analytical grade

  • Human plasma and urine (with appropriate anticoagulants)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • LLE solvent (e.g., ethyl acetate or methyl tert-butyl ether)

  • Derivatization reagent (if used), e.g., PFBHA

Instrumentation and Chromatographic Conditions

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer is required.

Parameter Recommended Setting
LC System UHPLC system for improved resolution and speed
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile/methanol (90:10, v/v)
Gradient Optimized for analyte and IS retention and separation
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Scan Type Multiple Reaction Monitoring (MRM)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of the analyte and IS in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and QC samples.

  • Calibration Standards: Spike blank biological matrix with the appropriate working solutions to create a calibration curve with at least 6-8 non-zero concentration levels.

  • QC Samples: Prepare QC samples in the same matrix at a minimum of three concentration levels: low, medium, and high.

Sample Preparation Protocol (Plasma)

SamplePrep Plasma 1. Plasma Sample (100 µL) AddIS 2. Add Internal Standard Plasma->AddIS Vortex1 3. Vortex AddIS->Vortex1 AddPPT 4. Add Protein Precipitation Solvent (e.g., 300 µL ACN) Vortex1->AddPPT Vortex2 5. Vortex AddPPT->Vortex2 Centrifuge 6. Centrifuge Vortex2->Centrifuge Supernatant 7. Transfer Supernatant Centrifuge->Supernatant Evaporate 8. Evaporate to Dryness Supernatant->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 10. Inject into LC-MS/MS Reconstitute->Inject

Caption: Plasma Sample Preparation Workflow.

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add the internal standard solution.

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex thoroughly for 1-2 minutes.

  • Centrifuge at >10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Optional Derivatization Protocol

For enhanced sensitivity, a derivatization step can be incorporated. This is particularly useful for keto acids.[4][5][6][7][8]

DerivatizationWorkflow Sample 1. Extracted & Dried Sample AddReagent 2. Add Derivatization Reagent (e.g., PFBHA in Pyridine) Sample->AddReagent Incubate 3. Incubate (e.g., 60°C for 30 min) AddReagent->Incubate Evaporate 4. Evaporate to Dryness Incubate->Evaporate Reconstitute 5. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 6. Inject into LC-MS/MS Reconstitute->Inject

Caption: Optional Derivatization Workflow.

Bioanalytical Method Validation

A full validation of the bioanalytical method must be performed according to regulatory guidelines from the FDA and EMA to ensure the reliability of the data.[1][2][3][9][10]

Validation Parameters

The following parameters should be thoroughly evaluated:

  • Selectivity and Specificity: Assess the potential for interference from endogenous matrix components.

  • Calibration Curve: Evaluate the linearity, range, and regression model of the calibration curve.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision using QC samples.

  • Recovery: Measure the extraction efficiency of the analyte and IS from the biological matrix.

  • Matrix Effect: Investigate the potential for ion suppression or enhancement from the biological matrix.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term).

Acceptance Criteria (Based on FDA/EMA Guidelines)
Parameter Acceptance Criteria
Calibration Curve Correlation coefficient (r²) ≥ 0.99
Back-calculated concentrations within ±15% of nominal (±20% at LLOQ)
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Factor CV ≤ 15%
Stability Analyte concentration within ±15% of the initial concentration

Data Analysis and Reporting

Quantification is performed by integrating the peak areas of the analyte and the IS. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. The concentration of the analyte in unknown samples is then determined using the regression equation of the calibration curve.

Conclusion

The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantification of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid in biological samples. The detailed protocols for sample preparation and the comprehensive validation strategy ensure the generation of high-quality, reliable data for pharmacokinetic and other drug development studies. The principles and procedures described herein are grounded in established bioanalytical practices and are compliant with international regulatory standards.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Noguchi, K., Mizukoshi, T., Miyano, H., & Yamada, N. (2014). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. CHROMATOGRAPHY, 35(3), 131-137. [Link]

  • J-Stage. (2014). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Nielsen, T. S., et al. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of Chromatography B, 1230, 123906. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

  • European Medicines Agency. (2012). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Sci-Hub. (2014). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • OIV. (n.d.). Determination of a-dicarbonyl compounds of wine by GC after derivatization. [Link]

  • The Capital Region of Denmark's Research Portal. (n.d.). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Uchiyama, S., et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. [Link]

  • LCGC International. (2008). Derivatization of Carbonyl Compounds for GC-MS Analysis. [Link]

  • ResearchGate. (2006). Assaying α-Dicarbonyl Compounds in Wine: A Complementary GC–MS, HPLC, and Visible Spectrophotometric Analysis. [Link]

  • ResearchGate. (2004). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • de Wit, M., et al. (2009). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Analytical and Bioanalytical Chemistry, 393(1), 13-24. [Link]

  • MDPI. (2023). Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • Fujiwara, T., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(18), 2355-2360. [Link]

  • Hall, M. D., et al. (2008). Analytical methodologies for the determination of cisplatin. Critical Reviews in Clinical Laboratory Sciences, 45(4), 351-379. [Link]

  • ResearchGate. (2023). Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent. [Link]

  • Chromatography Online. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • ResearchGate. (2012). Urine Organic Acid Analysis for Inherited Metabolic Disease Using Gas Chromatography-Mass Spectrometry. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Robust Analysis of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the development and implementation of robust analytical methods for 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid, a compound of interest in pharmaceutical research and development. We detail systematic protocols for both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the scientific rationale behind critical methodological choices, from stationary phase selection and mobile phase optimization to ionization source tuning and quantitative analysis via Multiple Reaction Monitoring (MRM). The protocols are designed to serve as a validated starting point for researchers, scientists, and drug development professionals, ensuring accuracy, sensitivity, and reproducibility in analytical workflows.

Introduction: The Analytical Challenge

7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid is a small molecule characterized by a terminal carboxylic acid, a fluorinated aromatic ring, and two ketone functionalities. This combination of a polar, ionizable group with a hydrophobic aromatic system presents a typical challenge for chromatographic separation. Achieving sharp, symmetrical peaks and reliable retention is paramount for accurate quantification in complex matrices such as plasma, tissue homogenates, or in-process reaction mixtures.

The carboxylic acid moiety (estimated pKa ~4.5-4.8) makes the molecule's retention highly sensitive to mobile phase pH. Therefore, precise pH control is essential to suppress ionization and ensure consistent interaction with the stationary phase.[1][2] The dual ketone and fluorophenyl groups provide strong chromophores for UV detection, while the molecule's structure is well-suited for sensitive and selective analysis by mass spectrometry. This guide will first establish a foundational HPLC-UV method before extending it to a high-sensitivity LC-MS/MS protocol.

Foundational HPLC-UV Method Development

The primary goal of the HPLC method is to achieve baseline separation of the analyte from impurities and matrix components with excellent peak shape and reproducibility. Reversed-phase chromatography is the logical choice, leveraging the hydrophobic characteristics of the molecule.[3]

The Causality of Experimental Choices

Column Selection: A C18 stationary phase is the workhorse for reversed-phase HPLC and serves as the ideal starting point.[4] Its hydrophobicity provides strong retention for the phenyl group and the alkyl chain. To mitigate peak tailing, which can occur with acidic analytes due to secondary interactions with residual silanols on the silica surface, a modern, high-purity, end-capped C18 column is critical.[3][5]

Mobile Phase Optimization:

  • pH Control: To ensure the analyte is in its neutral, non-ionized form for optimal retention and peak shape, the mobile phase pH must be maintained at least 1.5 to 2 units below the analyte's pKa.[2] The addition of a small percentage (0.1%) of formic acid or acetic acid to the aqueous mobile phase is a standard and effective practice to achieve a pH in the range of 2.5-3.5.[6]

  • Organic Modifier: Acetonitrile (ACN) is often preferred over methanol as it typically provides lower backpressure and better peak efficiency for many compounds. A gradient elution, starting with a higher aqueous composition and ramping up the ACN concentration, is necessary to elute the analyte with a good peak shape in a reasonable timeframe while allowing for the separation of more polar or non-polar impurities.

Visualizing the Analytical Workflow

The overall process from sample to result follows a structured workflow, ensuring consistency and quality at each stage.

Analytical_Workflow cluster_Prep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample Sample Matrix (e.g., Plasma, Reaction Mixture) Extraction Extraction / Dilution Sample->Extraction Standard Standard Solution Preparation Standard->Extraction Injection Autosampler Injection Extraction->Injection Separation HPLC Separation (C18 Column) Injection->Separation Ionization Ionization Source (Electrospray - ESI) Separation->Ionization MassAnalysis Mass Analyzer (Quadrupole / TOF) Ionization->MassAnalysis Detection Detector MassAnalysis->Detection DataAcq Data Acquisition Detection->DataAcq Integration Peak Integration & Quantification DataAcq->Integration Report Reporting Integration->Report Method_Development_Logic cluster_LC_Dev LC Method Development cluster_MS_Dev MS Method Development Analyte Analyte Properties 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid (Acidic, Hydrophobic Moiety) Mode Separation Mode Selection Analyte->Mode Ionization Ionization Technique Analyte->Ionization RP Reversed-Phase (RP) Mode->RP Column Column Chemistry RP->Column C18 C18 (Hydrophobic Retention) Column->C18 MobilePhase Mobile Phase pH C18->MobilePhase LowpH Acidic (pH < 3.5) (Suppress Ionization) MobilePhase->LowpH Gradient Gradient Optimization LowpH->Gradient Final_LC_Method Final_LC_Method Gradient->Final_LC_Method Final LC Method ESI Electrospray (ESI) Ionization->ESI Polarity Ionization Polarity ESI->Polarity Negative Negative Mode [M-H]⁻ (Carboxylic Acid) Polarity->Negative MRM MRM Transition Selection Negative->MRM Precursor Precursor Ion (m/z 251.06) MRM->Precursor Product Product Ions (Fragmentation) Precursor->Product Optimization Source Parameter Tuning Product->Optimization Final_MS_Method Final_MS_Method Optimization->Final_MS_Method Final MS Method

Sources

Application Notes and Protocols for 7-(4-Fluorophenyl)-4,7-dioxoheptanoic Acid: A Putative Chemical Probe for Investigating Metabolic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for a Novel Chemical Probe

In the landscape of chemical biology and drug discovery, the development of novel molecular probes is paramount to elucidating complex biological processes. 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid is an intriguing, yet largely uncharacterized, small molecule. Its structural similarity to known bioactive compounds, such as 4,6-dioxoheptanoic acid (succinylacetone), suggests its potential as a chemical probe for investigating metabolic pathways.[1] This document outlines a proposed application of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid as a chemical probe, providing hypothetical protocols and the scientific reasoning based on the activities of its structural analogs.

The core structure, a heptanoic acid with two oxo groups, is a key feature found in molecules that interact with enzymes involved in amino acid and heme metabolism.[1] The presence of a 4-fluorophenyl group in the molecule of interest offers a unique feature for the development of more specific and potent probes. The fluorine atom can enhance binding affinity and improve metabolic stability, making it a valuable tool for researchers.

Proposed Mechanism of Action: Targeting Heme Biosynthesis

Based on the known inhibitory activity of the related molecule 4,6-dioxoheptanoic acid on heme biosynthesis, it is hypothesized that 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid may act as an inhibitor of δ-aminolevulinate dehydratase (ALAD), a crucial enzyme in the heme synthesis pathway. Inhibition of ALAD leads to an accumulation of δ-aminolevulinic acid (ALA) and has significant downstream effects on cellular function.

Visualizing the Proposed Pathway Inhibition

G cluster_heme Heme Biosynthesis Pathway Glycine Glycine + Succinyl-CoA ALA_Synthase ALA Synthase Glycine->ALA_Synthase ALA δ-Aminolevulinic Acid (ALA) ALA_Synthase->ALA ALAD ALAD ALA->ALAD Porphobilinogen Porphobilinogen ALAD->Porphobilinogen Downstream Downstream Enzymes Porphobilinogen->Downstream Heme Heme Downstream->Heme Probe 7-(4-Fluorophenyl)-4,7- dioxoheptanoic acid Probe->ALAD Inhibition caption Proposed inhibition of ALAD by the chemical probe.

Caption: Proposed inhibition of ALAD by the chemical probe.

Experimental Protocols: A Guideline for Investigation

The following protocols are designed to investigate the potential of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid as a chemical probe.

Protocol 1: In Vitro ALAD Inhibition Assay

This assay will determine the direct inhibitory effect of the compound on purified ALAD enzyme.

Materials:

  • Purified ALAD enzyme

  • δ-Aminolevulinic acid (ALA)

  • 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid

  • Ehrlich's reagent

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.2, containing 10 mM DTT)

Procedure:

  • Prepare a stock solution of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add increasing concentrations of the test compound.

  • Add purified ALAD enzyme to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding ALA to each well.

  • Incubate for 1 hour at 37°C.

  • Stop the reaction by adding a solution of trichloroacetic acid.

  • Add Ehrlich's reagent to each well and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 555 nm to quantify the amount of porphobilinogen formed.

  • Calculate the IC50 value of the compound.

Protocol 2: Cellular Assay for Heme Synthesis Inhibition

This protocol assesses the compound's ability to inhibit heme synthesis in a cellular context.

Materials:

  • Human cell line (e.g., K562 erythroleukemia cells)

  • Cell culture medium

  • 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid

  • ALA

  • Heme quantification kit

Procedure:

  • Culture K562 cells to the desired density.

  • Treat the cells with increasing concentrations of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid for 24 hours.

  • Induce heme synthesis by adding ALA to the culture medium.

  • Incubate for an additional 4-6 hours.

  • Harvest the cells and lyse them according to the heme quantification kit protocol.

  • Measure the heme concentration using a spectrophotometer.

  • Determine the effect of the compound on cellular heme levels.

Workflow for Probe Validation

G cluster_workflow Chemical Probe Validation Workflow A Compound Synthesis & Characterization B In Vitro Target Engagement (ALAD Assay) A->B C Cellular Target Engagement (Heme Assay) B->C D Cellular Phenotypic Assays C->D E Off-Target Profiling C->E F Validated Chemical Probe D->F E->F caption A general workflow for validating a new chemical probe.

Caption: A general workflow for validating a new chemical probe.

Data Presentation: Expected Outcomes

The following tables present hypothetical data to illustrate the expected outcomes from the proposed experiments.

Table 1: In Vitro ALAD Inhibition

Compound Concentration (µM)% ALAD Activity
0.195
175
1052
5023
10010

Table 2: Cellular Heme Synthesis Inhibition in K562 Cells

Compound Concentration (µM)Cellular Heme Level (% of Control)
192
1068
5041
10025

Conclusion and Future Directions

While direct experimental data for 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid is not yet available, its structural analogy to known enzyme inhibitors provides a strong rationale for its investigation as a chemical probe. The proposed protocols offer a starting point for researchers to explore its biological activity. Future studies should focus on confirming its molecular target through techniques such as thermal shift assays or affinity chromatography, as well as comprehensive profiling of its selectivity and potential off-target effects. The development of this and similar molecules could provide valuable tools for dissecting the intricate network of metabolic pathways.

References

  • PrepChem. Synthesis of Step 3A 7-(4-Hydroxyphenyl)heptanoic acid.
  • National Center for Biotechnology Information. Succinylacetone. PubChem Compound Summary for CID 5312.
  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid.
  • Chemdiv. Compound 7-(4-methylphenyl)-4,7-dioxoheptanoic acid.
  • Sigma-Aldrich. 4,6-Dioxoheptanoic acid powder.

Sources

Application Notes and Protocols for the Cellular Characterization of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid as a Novel Autotaxin Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Cell Biology Division

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel small molecules targeting the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis. Using 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid as a representative test compound, we detail a multi-tiered experimental strategy, progressing from direct enzyme inhibition to functional cell-based assays that measure downstream physiological effects. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility. We cover primary biochemical screening, secondary cell-based reporter assays, and tertiary phenotypic assays, including cell migration, invasion, and cytotoxicity, to build a complete pharmacological profile of a putative ATX inhibitor.

Introduction: The ATX-LPA Axis as a Therapeutic Target

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a critical role in extracellular signaling.[1][2] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[1] LPA exerts its effects by binding to a family of at least six G protein-coupled receptors (GPCRs), designated LPA1-6, which are expressed on various cell types.[3][4]

The activation of LPA receptors triggers a cascade of downstream signaling events that regulate fundamental cellular processes, including proliferation, survival, migration, and differentiation.[3][5] Dysregulation of the ATX-LPA signaling axis has been implicated in a wide range of pathologies, including cancer progression, inflammation, and fibrosis, making ATX a highly attractive therapeutic target for drug development.[1][5] The development of potent and specific ATX inhibitors is therefore a critical area of research.

This guide outlines a systematic approach to evaluate the inhibitory potential of novel compounds, such as 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid, against the ATX-LPA axis.

Signaling Pathway Overview

The diagram below illustrates the enzymatic conversion of LPC to LPA by ATX and the subsequent activation of intracellular signaling pathways upon LPA binding to its receptors.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes Conversion LPAR LPA Receptor (LPAR₁₋₆) LPA->LPAR Binds & Activates Inhibitor 7-(4-Fluorophenyl)- 4,7-dioxoheptanoic acid (Test Inhibitor) Inhibitor->ATX Inhibition G_Protein G Proteins (Gq, Gi, G₁₂/₁₃) LPAR->G_Protein Activates Downstream Downstream Effectors (PLC, PI3K, Rho) G_Protein->Downstream Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response

Caption: The ATX-LPA signaling cascade and point of inhibition.

Experimental Workflow: A Tiered Approach

A logical and efficient characterization of a novel ATX inhibitor involves a multi-stage process. This workflow ensures that resource-intensive cell-based and phenotypic assays are performed on compounds that have already demonstrated direct target engagement in simpler, more direct biochemical assays.

Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Cellular Target Engagement cluster_tier3 Tier 3: Phenotypic & Cytotoxicity Profiling T1 Biochemical ATX Activity Assay (e.g., FS-3 Fluorogenic Assay) - Determine direct enzyme inhibition - Calculate IC₅₀ value T2 LPA Receptor Reporter Assay - Confirm inhibition of LPA production in a cellular context - Measure functional cellular response T1->T2 Compound Hits T3_Migration Cell Migration/Invasion Assay - Assess impact on cancer cell motility T2->T3_Migration Confirmed Activity T3_Cyto Cytotoxicity Assay (MTT/MTS) - Evaluate off-target toxicity - Determine therapeutic window T2->T3_Cyto Confirmed Activity

Caption: Tiered experimental workflow for inhibitor characterization.

Tier 1 Protocol: Biochemical ATX Enzyme Inhibition Assay

Principle: This assay directly measures the enzymatic activity of recombinant human autotaxin (hATX) using a fluorogenic substrate, FS-3.[6] FS-3 is an LPC analog conjugated with a fluorophore and a quencher. When cleaved by ATX, the fluorophore is released from the quencher, resulting in a quantifiable increase in fluorescence. The potency of an inhibitor is determined by its ability to reduce this fluorescence signal in a dose-dependent manner.

Materials:

  • Recombinant Human Autotaxin (hATX)

  • FS-3 Substrate (Echelon Biosciences or similar)

  • Assay Buffer: 50 mM Tris-HCl, 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA, pH 8.0

  • Test Compound: 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid

  • Positive Control Inhibitor: PF-8380[7][8]

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Black, flat-bottom 96-well assay plates

  • Fluorescence plate reader (Excitation/Emission ~485/528 nm)

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and PF-8380 in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 nM).

    • Further dilute these intermediate stocks into the Assay Buffer to achieve the final desired assay concentrations. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent-induced artifacts.

  • Assay Setup (per well):

    • Add 50 µL of Assay Buffer to each well.

    • Add 10 µL of the diluted test compound, positive control (PF-8380), or vehicle control (Assay Buffer with 0.5% DMSO).

    • Add 20 µL of diluted hATX enzyme solution (concentration to be optimized for linear signal generation within the assay window).

    • Mix gently and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 20 µL of FS-3 substrate (final concentration typically 1-10 µM) to each well to start the reaction.

  • Measurement:

    • Immediately begin kinetic measurement of fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C. Alternatively, for an endpoint assay, incubate for 30 minutes at 37°C and then read the fluorescence.

Data Analysis:

  • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

  • Normalize the data:

    • Set the average rate of the vehicle control wells as 100% activity.

    • Set the average rate of a high-concentration positive control (or no-enzyme wells) as 0% activity.

  • Plot the percent inhibition against the log concentration of the test compound.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

ParameterRecommended Value
Final Assay Volume100 µL
Final DMSO Conc.≤ 0.5%
Incubation Temp.37°C
FS-3 Conc.1-10 µM
Positive ControlPF-8380 (IC₅₀ ~2.8 nM)[8][9]

Tier 2 Protocol: Cell-Based LPA Receptor Reporter Assay

Principle: This assay quantifies the amount of biologically active LPA produced by ATX in a cellular environment.[7][10] It utilizes a reporter cell line engineered to express an LPA receptor (e.g., LPA₁) and a downstream reporter gene, such as luciferase or β-galactosidase, under the control of an LPA-responsive promoter (e.g., Serum Response Element, SRE). When ATX is added to the cell culture medium along with its substrate (LPC), it generates LPA, which activates the reporter cells, leading to a measurable signal. An effective inhibitor will reduce LPA production, resulting in a decreased reporter signal.

Materials:

  • LPA₁ Reporter Cell Line (e.g., HEK293 or CHO cells stably expressing LPA₁ and an SRE-Luciferase reporter)

  • Cell Culture Medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin

  • Assay Medium: Serum-free medium with 0.1% fatty acid-free BSA

  • Recombinant Human Autotaxin (hATX)

  • Lysophosphatidylcholine (LPC) (e.g., 18:1 LPC)

  • Test Compound and Positive Control (PF-8380)

  • Luciferase Assay Reagent (e.g., Bright-Glo™ or ONE-Glo™)

  • White, opaque 96-well cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed the reporter cells into a white, opaque 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • On the day of the assay, gently aspirate the culture medium and replace it with 80 µL of Assay Medium.

    • Add 10 µL of diluted test compound or control to the appropriate wells. The concentrations should bracket the IC₅₀ value obtained from the biochemical assay.

    • Incubate for 30 minutes at 37°C.

  • ATX/LPC Stimulation:

    • Prepare a 10X stimulation mix in Assay Medium containing both hATX and LPC (e.g., final concentrations of 5 nM ATX and 10 µM LPC).

    • Add 10 µL of the stimulation mix to each well.

    • Include controls: No ATX/LPC (baseline), ATX/LPC + vehicle (maximum signal), and ATX/LPC + PF-8380 (inhibition control).

  • Incubation and Measurement:

    • Incubate the plate for 4-6 hours at 37°C, 5% CO₂ to allow for LPA production, receptor activation, and reporter gene expression.

    • Equilibrate the plate to room temperature.

    • Add 100 µL of luciferase assay reagent to each well, mix, and measure luminescence using a plate reader.

Data Analysis:

  • Subtract the baseline luminescence (no ATX/LPC) from all other readings.

  • Normalize the data to the vehicle control (100% activation).

  • Plot the percent activation against the log concentration of the test compound and determine the cellular IC₅₀ value. This value reflects the compound's potency in a more physiologically relevant context.

Tier 3 Protocols: Phenotypic and Cytotoxicity Assays

Cell Migration "Wound Healing" Assay

Principle: LPA is a potent chemoattractant that stimulates cell migration, a key process in cancer metastasis.[1][11] This assay assesses the ability of the test compound to inhibit ATX-driven cell migration. A "wound" or scratch is created in a confluent monolayer of cells, and the rate of closure is monitored over time in the presence of ATX, LPC, and the inhibitor.

Materials:

  • Cancer Cell Line known to respond to LPA (e.g., U87-MG glioblastoma, MDA-MB-231 breast cancer)[1][12]

  • Standard cell culture reagents

  • 96-well imaging plates (e.g., Essen ImageLock)

  • Automated imaging system (e.g., IncuCyte®) or a standard microscope with a camera

  • Wound-making tool (e.g., IncuCyte® WoundMaker)

Protocol:

  • Cell Seeding: Seed cells into a 96-well imaging plate and grow to a confluent monolayer.

  • Wound Creation: Create a uniform scratch in the monolayer in each well using a wound-making tool.

  • Treatment: Wash wells to remove dislodged cells and add Assay Medium containing LPC, hATX, and serial dilutions of the test compound or controls.

  • Imaging: Place the plate in an automated imaging system and acquire images of the wounds every 2-4 hours for 24-48 hours.

  • Analysis: Quantify the wound area at each time point using image analysis software. Plot the relative wound density or closure rate over time for each condition. Compare the rates of closure between vehicle-treated and inhibitor-treated cells to determine the effect on cell migration.

Cytotoxicity MTT Assay

Principle: It is crucial to determine if the observed effects in cellular assays are due to specific inhibition of the ATX-LPA axis or simply due to general cytotoxicity. The MTT assay is a colorimetric method for assessing cell viability.[13][14] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Cell line used in phenotypic assays

  • Standard cell culture reagents

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization Solution (e.g., acidified isopropanol or DMSO)

  • 96-well clear cell culture plates

  • Spectrophotometer (absorbance at ~570 nm)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a moderate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Use the same concentration range as in the functional assays. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate for 24-72 hours, corresponding to the duration of the longest phenotypic assay.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of Solubilization Solution to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

Data Analysis:

  • Normalize the absorbance values to the vehicle-treated cells (100% viability).

  • Plot percent viability against the log concentration of the compound to determine the CC₅₀ (cytotoxic concentration 50%).

  • A desirable compound will have a CC₅₀ value significantly higher than its functional IC₅₀, indicating a favorable therapeutic window.

Conclusion and Interpretation

By following this tiered approach, researchers can systematically and efficiently characterize the activity of novel compounds like 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid. A successful candidate will exhibit:

  • Potent, dose-dependent inhibition of recombinant ATX in a biochemical assay (low nanomolar to low micromolar IC₅₀).

  • Corresponding inhibition of LPA-mediated signaling in a cell-based reporter assay.

  • Inhibition of LPA-driven cellular phenotypes, such as migration, at concentrations consistent with its IC₅₀.

  • Minimal general cytotoxicity, with a CC₅₀ value at least 10-fold higher than its functional IC₅₀.

This comprehensive dataset provides the necessary foundation for further preclinical development, including pharmacokinetic studies and in vivo efficacy models.

References

  • Dobersalske, C., Grundmann, M., Timmermann, A., Theisen, L., Kölling, F., Harris, R. C., ... & Wunder, F. (2021). Establishment of a novel, cell-based autotaxin assay. Analytical Biochemistry, 628, 114322. [Link][7][10]

  • Wunder, F., et al. (2021). Establishment of a novel, cell-based autotaxin assay. ResearchGate. [Link]

  • Gupte, A., et al. (2013). Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines. PLoS ONE, 8(9), e71413. [Link][12]

  • Lin, L., et al. (2021). Design and Development of Autotaxin Inhibitors. Molecules, 26(23), 7122. [Link][1]

  • Kihara, Y., Maceyka, M., Spiegel, S., & Chun, J. (2014). LPA receptor signaling: pharmacology, physiology, and pathophysiology. Journal of Lipid Research, 55(7), 1283–1305. [Link][3]

  • Nakamura, K., et al. (2009). Measurement of lysophospholipase D/autotaxin activity in human serum samples. Clinica Chimica Acta, 403(1-2), 217-219. [Link][2]

  • Choi, J. W., Herr, D. R., Noguchi, K., Yung, Y. C., Lee, C. W., Mutoh, T., ... & Chun, J. (2010). LPA receptors: signaling properties and disease relevance. Annual review of pathology, 5, 157–187. [Link][4]

  • Al-haddad, M., et al. (2024). Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study. International Journal of Molecular Sciences, 25(3), 1735. [Link]

  • Stylianaki, E. A., Magkrioti, C., Kaffe, E., Matralis, A., & Aidinis, V. (2025). Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors. STAR Protocols. [Link]

  • ResearchGate. LPA signaling pathways. ResearchGate. [Link]

  • Semantic Scholar. Establishment of a novel, cell-based autotaxin assay. Semantic Scholar. [Link]

  • Seo, H., et al. (2018). Lysophosphatidic Acid (LPA) Receptor 3-Mediated LPA Signal Transduction Pathways: A Possible Relationship with Early Development of Peri-Implantation Porcine Conceptus. Biology of Reproduction, 98(3), 332-344. [Link][11]

  • Chemietek. PF-8380. Chemietek. [Link]

  • Flores-Muñoz, M., et al. (2021). The LPA3 Receptor: Regulation and Activation of Signaling Pathways. International Journal of Molecular Sciences, 22(19), 10452. [Link]

  • Van de Vyver, T., et al. (2000). Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. Archiv der Pharmazie, 333(1), 17-22. [Link][13]

  • Al-Salahi, R., et al. (2018). In Vitro Evaluation of Cytotoxic Activities of Essential Oil from Moringa oleifera Seeds on HeLa, HepG2, MCF-7, CACO-2 and L929 Cell Lines. Molecules, 23(11), 2981. [Link][14]

Sources

The Emergence of Fluorophenyl Moieties in Oncology: Application Notes for a New Generation of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer therapeutics has led researchers down a multitude of synthetic pathways. Among these, the incorporation of the fluorophenyl group has emerged as a particularly fruitful strategy in medicinal chemistry. The unique electronic properties of fluorine—its high electronegativity, ability to form strong carbon-fluorine bonds, and capacity to modulate metabolic stability and binding affinity—have positioned fluorophenyl-containing compounds as promising candidates in cancer research. While the specific compound 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid is not extensively documented in current literature, the broader class of molecules sharing its core fluorophenyl feature has demonstrated significant potential.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of fluorophenyl-containing compounds in cancer research. We will explore the mechanistic underpinnings, provide detailed protocols for in vitro evaluation, and present a framework for advancing these promising agents through the preclinical pipeline.

Mechanistic Insights: How the Fluorophenyl Group Influences Anticancer Activity

The introduction of a fluorophenyl moiety can profoundly impact a molecule's biological activity through several mechanisms. These include, but are not limited to, altered binding to target proteins, enhanced metabolic stability, and modulation of cellular signaling pathways. For instance, studies on various fluorophenyl derivatives have revealed diverse mechanisms of action, from the inhibition of key enzymes to the induction of programmed cell death.

One prominent example is the investigation of 1,3,4-thiadiazole derivatives bearing fluorophenyl groups as potential nonsteroidal aromatase inhibitors for estrogen-dependent breast cancer.[1] Aromatase is a critical enzyme in estrogen biosynthesis, making it a key target in hormone-receptor-positive breast cancers. The fluorophenyl group in these derivatives is hypothesized to enhance binding to the active site of aromatase, thereby inhibiting its function and reducing estrogen production.

Another area of interest is the development of Schiff's bases incorporating a 4-fluorophenyl group, which have shown potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HePG-2 (liver cancer).[2] The mechanism for these compounds appears to be multifactorial, potentially involving the induction of apoptosis and cell cycle arrest.

Furthermore, analogs of existing drugs, such as those derived from ursolic acid, have been synthesized with fluorophenyl groups to enhance their antiproliferative activity. These modifications can lead to improved efficacy in arresting the cell cycle and inducing apoptosis.[3]

Visualizing the Impact: A Generalized Signaling Pathway

The following diagram illustrates a generalized signaling pathway that can be influenced by fluorophenyl-containing anticancer agents, leading to apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Activates/Inhibits Effector_Proteins Effector Proteins (e.g., Bcl-2 family) Signaling_Cascade->Effector_Proteins Modulates Caspase_Activation Caspase Activation Effector_Proteins->Caspase_Activation Regulates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes DNA_Damage DNA Damage DNA_Damage->Caspase_Activation Triggers Fluorophenyl_Compound Fluorophenyl Compound Fluorophenyl_Compound->Receptor Binds to or influences receptor Fluorophenyl_Compound->DNA_Damage Directly or indirectly causes damage G Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Treatment Treat with varying concentrations of fluorophenyl compound Incubation_1->Compound_Treatment Incubation_2 Incubate for 48-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT reagent Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4h MTT_Addition->Incubation_3 Solubilization Add solubilization solution (e.g., DMSO) Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of the fluorophenyl-containing compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Flow Cytometry for Cell Cycle Analysis

Understanding how a compound affects the cell cycle is crucial. This protocol uses propidium iodide (PI) staining to analyze the DNA content of cells.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the fluorophenyl compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle. A significant increase in a particular phase suggests cell cycle arrest. [4]

Protocol 3: Annexin V/PI Assay for Apoptosis

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the fluorophenyl compound as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry.

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Quantitative Data Summary

The following table summarizes hypothetical IC₅₀ values for a novel fluorophenyl-containing compound, "FP-123," against various cancer cell lines, with cisplatin as a reference compound.

Cell LineCancer TypeFP-123 IC₅₀ (µM)Cisplatin IC₅₀ (µM)
MCF-7Breast Cancer15.28.5
MDA-MB-231Breast Cancer22.812.1
A549Lung Cancer10.55.3
HCT-116Colon Cancer18.99.7
PANC-1Pancreatic Cancer25.115.4

Note: These are example values and will vary depending on the specific compound and experimental conditions.

Advancing to In Vivo Models

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system.

Workflow for In Vivo Studies:

G In_Vitro_Screening Successful In Vitro Screening Pharmacokinetics Pharmacokinetic Studies (ADME) In_Vitro_Screening->Pharmacokinetics Xenograft_Model Establishment of Tumor Xenograft Model in Mice Pharmacokinetics->Xenograft_Model Treatment_Regimen Compound Administration (e.g., i.p., oral gavage) Xenograft_Model->Treatment_Regimen Tumor_Monitoring Tumor Volume Measurement Treatment_Regimen->Tumor_Monitoring Toxicity_Assessment Toxicity Assessment (Body weight, behavior) Treatment_Regimen->Toxicity_Assessment Endpoint Endpoint Analysis (Tumor weight, histology) Tumor_Monitoring->Endpoint Toxicity_Assessment->Endpoint

Caption: Workflow for preclinical in vivo evaluation.

Conclusion and Future Directions

The incorporation of fluorophenyl moieties represents a compelling strategy in the design of novel anticancer agents. The protocols and frameworks outlined in this guide provide a robust starting point for the evaluation of such compounds. Future research should focus on elucidating the precise molecular targets and mechanisms of action, optimizing lead compounds to enhance potency and reduce off-target effects, and exploring combination therapies to overcome drug resistance. The continued exploration of this chemical space holds significant promise for the future of oncology drug discovery.

References

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]

  • A Facile Synthesis and Anticancer Activity Evaluation of | Semantic Scholar. Sci Pharm. [Link]

  • Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. MDPI. [Link]

  • Semisynthetic ursolic acid fluorolactone derivatives inhibit growth with induction of p21(waf1) and induce apoptosis with upregulation of NOXA and downregulation of c-FLIP in cancer cells. PubMed. [Link]

  • New analogs of SYA013 as sigma-2 ligands with anticancer activity. PubMed. [Link]

  • Synthesis and anticancer activity of 7-hydroxycoumarinyl gallates. PubMed. [Link]

  • Cisplatin in cancer therapy: molecular mechanisms of action. PMC - NIH. [Link]

  • Anti-carcinogenic effect of a new analogue 4'-chloroflavanone from flavanone in human breast cancer cells. PubMed. [Link]

  • Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates. MDPI. [Link]

  • Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. [Link]

  • Peptide-Drug Conjugates and Their Targets in Advanced Cancer Therapies. PMC. [Link]

  • Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. PMC - PubMed Central. [Link]

  • Lethal Poisoning of Cancer Cells by Respiratory Chain Inhibition Plus Dimethyl α-Ketoglutarate. PubMed. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC - NIH. [Link]

  • DM-1, sodium 4-[5-(4-hydroxy-3-methoxyphenyl)-3-oxo-penta-1,4-dienyl]-2-methoxy-phenolate: a curcumin analog with a synergic effect in combination with paclitaxel in breast cancer treatment. PubMed. [Link]

Sources

use of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid in metabolic studies

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid in metabolic studies. This document provides detailed application notes and protocols for utilizing this potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α) to investigate its role in metabolic diseases.

Introduction: The Critical Role of cPLA2α in Metabolic Disease

Metabolic diseases, including obesity, type 2 diabetes, and hyperlipidemia, represent a growing global health crisis.[1][2][3] A key player in the underlying pathology of these conditions is the dysregulation of lipid signaling and metabolism.[1][2] The phospholipase A2 (PLA2) enzyme family, which catalyzes the hydrolysis of phospholipids to produce free fatty acids and lysophospholipids, is central to these processes.[1][2][4]

Of particular interest is the Group IVA cytosolic PLA2α (cPLA2α), an enzyme that preferentially releases arachidonic acid from membrane phospholipids.[4][5] This arachidonic acid is a precursor to a wide range of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, which are deeply implicated in the chronic inflammation characteristic of metabolic disorders.[6][7] Consequently, the inhibition of cPLA2α presents a promising therapeutic strategy for mitigating these diseases.[4][8][9]

7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid is a novel small molecule inhibitor designed for high potency and selectivity against cPLA2α. Its unique chemical structure, featuring a fluorophenyl group and a dioxoheptanoic acid moiety, suggests its potential as a powerful tool for elucidating the role of cPLA2α in metabolic pathways and as a lead compound for drug development. This guide provides a comprehensive overview of its mechanism of action and detailed protocols for its application in metabolic research.

Mechanism of Action: Targeting the Inflammatory Cascade

7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid is hypothesized to act as a potent inhibitor of cPLA2α, thereby blocking the release of arachidonic acid and the subsequent production of pro-inflammatory lipid mediators. This targeted inhibition is crucial for dissecting the contribution of the cPLA2α pathway to metabolic dysregulation.

The proposed mechanism of action is illustrated in the following signaling pathway diagram:

cPLA2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Signaling PL Membrane Phospholipids AA Arachidonic Acid PL->AA cPLA2_inactive Inactive cPLA2α cPLA2_active Active cPLA2α cPLA2_inactive->cPLA2_active Activation cPLA2_active->PL Hydrolysis Eicosanoids Pro-inflammatory Eicosanoids AA->Eicosanoids COX, LOX Enzymes Inhibitor 7-(4-Fluorophenyl)- 4,7-dioxoheptanoic acid Inhibitor->cPLA2_active Inhibition Inflammation Metabolic Inflammation Eicosanoids->Inflammation Stimuli Pro-inflammatory Stimuli Stimuli->cPLA2_inactive Ca2+, MAPK Phosphorylation

Figure 1: Proposed Mechanism of Action. 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid inhibits the active form of cPLA2α, preventing the release of arachidonic acid from membrane phospholipids and blocking the downstream inflammatory cascade.

Experimental Applications and Protocols

The following protocols provide detailed methodologies for utilizing 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid in both in vitro and cell-based assays to investigate its effects on cPLA2α activity and downstream metabolic pathways.

In Vitro cPLA2α Inhibition Assay

This assay directly measures the inhibitory effect of the compound on purified cPLA2α enzyme activity.

Objective: To determine the IC50 value of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid for cPLA2α.

Materials:

  • Purified recombinant human cPLA2α

  • Fluorescent phospholipid substrate (e.g., PED-A1)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 100 µM CaCl2, 0.1 mg/mL BSA)

  • 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid

  • DMSO (for compound dilution)

  • 96-well microplate

  • Fluorescence plate reader

Protocol:

  • Prepare a stock solution of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid in DMSO.

  • Create a serial dilution of the compound in the assay buffer.

  • Add the diluted compound or vehicle control (DMSO) to the wells of the 96-well plate.

  • Add the fluorescent phospholipid substrate to each well.

  • Initiate the reaction by adding purified cPLA2α to each well.

  • Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).

  • Calculate the initial reaction rates and determine the IC50 value by fitting the data to a dose-response curve.

Parameter Recommended Concentration/Value
Purified cPLA2α10-100 ng/well
Fluorescent Substrate1-10 µM
Compound Concentration Range0.1 nM to 100 µM
Incubation Time15-60 minutes
Temperature37°C
Cellular Arachidonic Acid Release Assay

This assay measures the ability of the inhibitor to block the release of arachidonic acid in a cellular context.[10]

Objective: To assess the cellular potency of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid in inhibiting agonist-stimulated arachidonic acid release.

Materials:

  • Relevant cell line (e.g., macrophages, adipocytes)

  • Cell culture medium

  • [3H]-arachidonic acid

  • 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid

  • Agonist to stimulate cPLA2α (e.g., calcium ionophore, ATP)

  • Scintillation counter

Protocol:

  • Culture cells to confluency in appropriate multi-well plates.

  • Label cellular phospholipids by incubating with [3H]-arachidonic acid for 18-24 hours.

  • Wash the cells to remove unincorporated [3H]-arachidonic acid.

  • Pre-incubate the cells with various concentrations of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid or vehicle control.

  • Stimulate the cells with a relevant agonist to activate cPLA2α.

  • Collect the cell culture supernatant.

  • Measure the amount of released [3H]-arachidonic acid in the supernatant using a scintillation counter.

  • Determine the dose-dependent inhibition of arachidonic acid release.

Parameter Recommended Concentration/Value
[3H]-arachidonic acid0.1-0.5 µCi/mL
Compound Pre-incubation30-60 minutes
Agonist Stimulation15-30 minutes
Cell Density1-5 x 10^5 cells/well
In Vivo Metabolic Studies in a Mouse Model of Diet-Induced Obesity

This protocol outlines the use of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid in a preclinical model of metabolic disease.

Objective: To evaluate the therapeutic potential of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid in mitigating high-fat diet-induced obesity and associated metabolic dysregulation.

Materials:

  • C57BL/6J mice

  • High-fat diet (HFD) and control chow diet

  • 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid

  • Vehicle for in vivo administration (e.g., 0.5% carboxymethylcellulose)

  • Metabolic cages

  • Equipment for glucose tolerance tests (GTT) and insulin tolerance tests (ITT)

  • Kits for measuring plasma insulin, triglycerides, and inflammatory cytokines

Protocol:

  • Acclimatize mice and divide them into experimental groups (e.g., chow diet + vehicle, HFD + vehicle, HFD + compound).

  • Induce obesity by feeding mice a high-fat diet for a specified period (e.g., 8-12 weeks).

  • Administer 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid or vehicle daily via an appropriate route (e.g., oral gavage).

  • Monitor body weight, food intake, and body composition throughout the study.

  • Perform GTT and ITT to assess glucose homeostasis.

  • At the end of the study, collect blood and tissues (e.g., liver, adipose tissue, skeletal muscle) for biochemical and histological analysis.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Diet Diet Induction (HFD vs. Chow) Grouping->Diet Dosing Daily Dosing (Compound/Vehicle) Diet->Dosing Monitoring Monitoring (Weight, Food Intake) Dosing->Monitoring Metabolic_Tests Metabolic Tests (GTT, ITT) Monitoring->Metabolic_Tests Tissue_Collection Tissue Collection & Blood Sampling Metabolic_Tests->Tissue_Collection Biochemical Biochemical & Histological Analysis Tissue_Collection->Biochemical

Figure 2: In Vivo Experimental Workflow. A schematic representation of the key steps involved in evaluating the efficacy of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid in a diet-induced obesity mouse model.

Safety and Handling

7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid should be handled with care in a laboratory setting.[11][12] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[11][12] Avoid inhalation of dust and contact with skin and eyes.[11][12] In case of contact, rinse thoroughly with water.[11] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid represents a valuable research tool for investigating the role of cPLA2α in metabolic diseases. Its potential as a selective inhibitor allows for the precise modulation of the arachidonic acid pathway, providing insights into the inflammatory processes that drive metabolic dysregulation. The protocols outlined in this guide offer a starting point for researchers to explore the therapeutic potential of this and similar compounds in the ongoing effort to combat metabolic disorders.

References

  • Prunonosa Cervera, A., et al. (2021). The phospholipase A2 family's role in metabolic diseases: Focus on skeletal muscle. Physiological Reports, 9(1), e14662. [Link]

  • Hui, D. Y. (2012). Phospholipase A2 enzymes in metabolic and cardiovascular diseases. Current Opinion in Lipidology, 23(3), 235-240. [Link]

  • Balsinde, J., et al. (2002). MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS. Methods in Molecular Biology, 194, 237-251. [Link]

  • Prunonosa Cervera, A., et al. (2021). The phospholipase A2 family's role in metabolic diseases: Focus on skeletal muscle. Physiological Reports, 9(1), e14662. [Link]

  • Prunonosa Cervera, A., et al. (2021). The phospholipase A2 family's role in metabolic diseases: Focus on skeletal muscle. Physiological Reports, 9(1), e14662. [Link]

  • Leslie, C. C., & Gelb, M. H. (2004). Assaying phospholipase A2 activity. Methods in Molecular Biology, 284, 229-242. [Link]

  • Hui, D. Y. (2012). Phospholipase A(2) enzymes in metabolic and cardiovascular diseases. Current Opinion in Lipidology, 23(3), 235-240. [Link]

  • Kokotos, G., et al. (2023). Next Generation Thiazolyl Ketone Inhibitors of Cytosolic Phospholipase A2 α: from Synthesis to Chemotherapeutic Mechanism of Action. ResearchGate. [Link]

  • Kokotos, G., & Dennis, E. A. (2020). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. Journal of Lipid Research, 61(6), 725-737. [Link]

  • Hasan, S., et al. (2024). Dietary pyruvate targets cytosolic phospholipase A2 to mitigate inflammation and obesity in mice. EurekAlert!. [Link]

  • Hasan, S., et al. (2024). Dietary pyruvate targets cytosolic phospholipase A2 to mitigate inflammation and obesity in mice. Proceedings of the National Academy of Sciences, 121(14), e2315391121. [Link]

  • Lattka, E., et al. (2017). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. Molecules, 22(1), 133. [Link]

  • Chen, Y. L., et al. (2020). Therapeutic potential of cPLA2 inhibitor to counteract dilated-cardiomyopathy in cholesterol-treated H9C2 cardiomyocyte and MUNO rat. Pharmacological Research, 160, 105201. [Link]

  • Brilhante, M., et al. (2025). Development of Potent, Selective cPLA2 Inhibitors for Targeting Neuroinflammation in Alzheimer's Disease and Other Neurodegenerative Disorders. bioRxiv. [Link]

  • Gudbjarnason, S., & Oskarsdottir, G. (2001). A simple assay for a human serum phospholipase A2 that is associated with high-density lipoproteins. Journal of Lipid Research, 42(9), 1333-1338. [Link]

  • ResearchGate. (n.d.). cPLA2 inhibition alters cell number, viability, and phenotype. ResearchGate. [Link]

  • Alfa Aesar. (2007). Perfluoroheptanoic acid - SAFETY DATA SHEET. Alfa Aesar. [Link]

Sources

Application Notes: Synthesis of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic Acid and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-SDFDA-202601

Abstract: This document provides a comprehensive guide with detailed protocols for the synthesis of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid, a valuable molecular building block. The synthetic strategy is built upon a robust and logical sequence of well-established organic reactions, starting from readily available furan. The core of this multi-step synthesis involves sequential Friedel-Crafts acylations on a furan scaffold, followed by an oxidative ring-opening to unmask the 1,4-dicarbonyl system, and concluding with a selective reduction. This approach offers a reliable pathway to the target compound and its derivatives, suitable for researchers in medicinal chemistry and materials science.

Introduction and Synthetic Strategy

7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid is a polyfunctional molecule featuring two ketone moieties and a terminal carboxylic acid. This unique arrangement makes it an attractive precursor for the synthesis of complex heterocyclic systems, polymers, and as a linker in drug-conjugate chemistry. Direct synthesis via a single step is challenging due to the specific placement of the functional groups.

The strategy detailed herein leverages the furan ring as a latent 1,4-dicarbonyl synthon.[1][2] The furan nucleus is sufficiently reactive to undergo sequential electrophilic substitution, allowing for the controlled introduction of the required acyl groups. Subsequent oxidative cleavage of the furan ring unmasks the desired dioxo-alkanoic acid backbone.[3][4][5]

The overall synthetic pathway is outlined below:

Synthetic_Workflow Furan Furan Int1 (2-Furyl)(4-fluorophenyl)methanone (Intermediate 1) Furan->Int1 Step 1: Friedel-Crafts Acylation I Int2 4-(5-(4-fluorobenzoyl)-2-furyl)-4-oxobutanoic acid (Intermediate 2) Int1->Int2 Step 2: Friedel-Crafts Acylation II Int3 4-oxo-7-(4-fluorophenyl)-7-oxohept-5-enoic acid (Intermediate 3) Int2->Int3 Step 3: Oxidative Ring Opening FinalProduct 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid (Final Product) Int3->FinalProduct Step 4: Selective Reduction

Caption: Overall 4-step workflow for the synthesis of the target compound.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Anhydrous conditions are critical for the Friedel-Crafts acylation steps.

Protocol 1: Synthesis of (2-Furyl)(4-fluorophenyl)methanone (Intermediate 1)

Principle: This step involves the Friedel-Crafts acylation of furan with 4-fluorobenzoyl chloride. Furan is highly reactive and prone to polymerization under harsh acidic conditions, so a milder Lewis acid catalyst like Boron trifluoride etherate (BF₃·OEt₂) is employed instead of aluminum chloride (AlCl₃).[6]

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
Furan 68.07 10.2 g (11.0 mL) 0.15
4-Fluorobenzoyl chloride 158.56 15.9 g (11.9 mL) 0.10
Boron trifluoride etherate 141.93 14.2 g (12.5 mL) 0.10
Dichloromethane (DCM), anhydrous - 200 mL -
Saturated NaHCO₃ solution - 100 mL -

| Anhydrous MgSO₄ | - | ~10 g | - |

Procedure:

  • Set up a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add furan and anhydrous DCM to the flask. Cool the solution to 0 °C in an ice bath.

  • Add BF₃·OEt₂ dropwise to the stirred solution.

  • Add a solution of 4-fluorobenzoyl chloride in 50 mL of anhydrous DCM to the dropping funnel and add it to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by slowly pouring it into 100 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (Hexane:Ethyl Acetate = 9:1) to yield the product as a pale yellow oil.

Expected Yield: ~75-85%.

Protocol 2: Synthesis of 4-(5-(4-fluorobenzoyl)-2-furyl)-4-oxobutanoic acid (Intermediate 2)

Principle: The second Friedel-Crafts acylation introduces the butanoic acid chain using succinic anhydride. The existing acyl group on the furan ring is deactivating, necessitating a stronger Lewis acid (AlCl₃) and a solvent like nitrobenzene or 1,2-dichloroethane.[7][8][9] The acylation occurs regioselectively at the available α-position (C5) of the furan ring.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
Intermediate 1 190.17 19.0 g 0.10
Succinic anhydride 100.07 11.0 g 0.11
Anhydrous Aluminum Chloride (AlCl₃) 133.34 32.0 g 0.24
1,2-Dichloroethane, anhydrous - 250 mL -

| 5% HCl (aq) | - | 200 mL | - |

Procedure:

  • To a flame-dried 500 mL flask under a nitrogen atmosphere, add anhydrous AlCl₃ and anhydrous 1,2-dichloroethane. Cool the suspension to 0 °C.

  • In a separate flask, dissolve Intermediate 1 and succinic anhydride in 100 mL of 1,2-dichloroethane.

  • Add the solution of reactants to the AlCl₃ suspension slowly via a dropping funnel, keeping the temperature below 5 °C.

  • After addition, allow the mixture to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture back to 0 °C and quench by slowly pouring it onto crushed ice containing concentrated HCl (50 mL).

  • A precipitate will form. Stir for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold hexane to remove non-polar impurities.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure Intermediate 2 as a solid.

Expected Yield: ~65-75%.

Protocol 3: Synthesis of 4-oxo-7-(4-fluorophenyl)-7-oxohept-5-enoic acid (Intermediate 3)

Principle: The furan ring, a key structural element, is now opened oxidatively to reveal a cis-enedione system.[3] This transformation can be achieved using various reagents; a common and effective method employs N-Bromosuccinimide (NBS) in an aqueous solvent system.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
Intermediate 2 290.24 29.0 g 0.10
N-Bromosuccinimide (NBS) 177.98 19.6 g 0.11
Acetone - 200 mL -
Water - 50 mL -

| Sodium sulfite (Na₂SO₃) | - | ~5 g | - |

Procedure:

  • Dissolve Intermediate 2 in a mixture of acetone and water in a 500 mL flask.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Add NBS in small portions over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 2-3 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess bromine.

  • Remove the acetone under reduced pressure.

  • The aqueous residue will contain the product. Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent to yield the crude enedione product, which can be used in the next step without further purification or purified by recrystallization if necessary.

Expected Yield: ~80-90%.

Protocol 4: Synthesis of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid (Final Product)

Principle: The final step is the selective reduction of the carbon-carbon double bond in the enedione intermediate. Catalytic hydrogenation is the method of choice, as it will reduce the C=C bond without affecting the ketone or carboxylic acid functional groups under controlled conditions.[10][11][12][13] Palladium on carbon (Pd/C) is an effective catalyst for this transformation.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
Intermediate 3 306.24 30.6 g 0.10
10% Palladium on Carbon (Pd/C) - 1.5 g -
Ethyl Acetate or Ethanol - 300 mL -

| Hydrogen (H₂) gas | 2.02 | Balloon or Parr shaker | - |

Procedure:

  • Place Intermediate 3 and the solvent (ethyl acetate or ethanol) into a hydrogenation flask.

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale, or 1-3 atm in a Parr apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Once complete, carefully purge the reaction vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid.

Expected Yield: >95%.

Characterization and Data Summary

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.

CompoundExpected AppearanceMelting Point (°C)Key ¹H NMR Signals (δ, ppm)Key IR Peaks (cm⁻¹)
Intermediate 1 Pale yellow oilN/A (Boiling Point)7.9-8.1 (m, Ar-H), 7.1-7.3 (m, Ar-H, Furan-H), 6.6 (m, Furan-H)~1650 (C=O), ~1600 (Ar C=C)
Intermediate 2 Off-white solid~150-16012.5 (br s, COOH), 7.9-8.1 (m, Ar-H), 7.2-7.4 (m, Ar-H, Furan-H), 3.3 (t), 2.7 (t)~3000 (br, OH), ~1710 (COOH C=O), ~1680 & 1650 (Ketone C=O)
Final Product White crystalline solidTBD12.1 (br s, COOH), 7.9-8.1 (m, Ar-H), 7.2-7.4 (m, Ar-H), 3.0-3.2 (m), 2.7-2.9 (m), 2.5 (t)~3000 (br, OH), ~1710 (COOH C=O), ~1685 (Ketone C=O)

Note: TBD = To Be Determined. NMR data are predicted and may vary based on solvent.

Mechanism Visualization

The key transformation in this synthesis is the conversion of the furan core into the 1,4-dicarbonyl system.

Caption: Oxidative ring-opening of the furan core to yield the enedione.

References

  • Wang, T., Zhang, M., Zheng, Y., Seong, J., Lah, M. S., & Koo, S. (2021). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. RSC Advances.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • Chambers, R. D., Skinner, C. J., Sparrow, I. P., & Stephens, R. (2006). Oxidative ring opening of 2,5-diarylfurans by Selectfluor®. Tetrahedron Letters, 47(38), 6849-6850.
  • Furan Oxidations in Organic Synthesis: Recent Advances and Applications. (2025). ResearchGate.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis.
  • Miedziak, P. J., Edwards, J. K., Taylor, S. H., Knight, D. W., Tarbit, B., & Hutchings, G. J. (n.d.). Gold as a Catalyst for the Ring Opening of 2,5-Dimethylfuran. Cardiff University.
  • Chemistry The Mystery of Molecules. (2019). Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst. YouTube.
  • The oxidation of 2,5-dimethylfuran by 80 mg 2.5 wt%Au supported on... (n.d.). ResearchGate.
  • ChemTalk. (n.d.). Catalytic Hydrogenation.
  • Miedziak, P. J., Edwards, J. K., Taylor, S. H., Knight, D. W., Tarbit, B., & Hutchings, G. J. (n.d.). Gold as a Catalyst for the Ring Opening of 2,5-Dimethylfuran. ResearchGate.
  • Westin, J. (n.d.). Organic Chemistry: Reduction Reactions (Hydrogenation Reactions). Jack Westin.
  • Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates. (n.d.). Organic & Biomolecular Chemistry.
  • Chemistry Stack Exchange. (2020). Friedel-Crafts acylation of furan.
  • Organic Chemistry Data. (n.d.). Catalytic Hydrogenation.
  • Vedejs, E., & Stauffer, F. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1337-1344.
  • Guidechem. (n.d.). Mechanism of Friedel-Crafts acylation with succinic anhydride.
  • Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes.
  • BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation of Succinic Anhydride.
  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride.

Sources

safety and handling procedures for 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Guide to Laboratory Safety and Handling: 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid

Abstract

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Based on the Globally Harmonized System (GHS) classifications for the closely related compound 4,6-dioxoheptanoic acid, 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid should be handled as a hazardous substance with the following potential risks[1]:

  • Skin Irritation (Potential H315): May cause skin irritation upon contact.[1]

  • Serious Eye Irritation (Potential H319): May cause serious eye irritation.[1]

  • Respiratory Irritation (Potential H335): May cause respiratory irritation if inhaled as a dust.[1]

A laboratory-specific risk assessment is mandatory before any work with this compound begins. This assessment should consider the quantity of material being used, the frequency of handling, and the specific experimental procedures involved to determine if additional controls are necessary.[2]

Physicochemical Properties (by Analogy)

The physical properties of a compound are critical for understanding its behavior and potential for exposure. The following table summarizes key properties based on similar structures to inform safe handling protocols.

PropertyInferred Value/CharacteristicRationale & Handling ImplicationSource(s)
Appearance Solid (likely a white to off-white powder)As a solid, the primary exposure risk is through inhalation of dust or direct skin/eye contact during handling.[3][4]
Molecular Formula C₁₃H₁₃FO₄N/A (for informational purposes)N/A
Molecular Weight ~252.24 g/mol N/A (for informational purposes)N/A
Storage Temperature Store at 4°C for long-term stability.Refrigerated storage is recommended to maintain compound integrity, similar to analogous research chemicals.[5]
Solubility Likely soluble in organic solvents like DMSO and aqueous bases.Knowledge of solubility is crucial for preparing stock solutions and for choosing appropriate cleaning/decontamination solvents.[3]

Personal Protective Equipment (PPE)

Personal Protective Equipment is the user's primary barrier against chemical exposure. The minimum required PPE for handling 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid must be worn at all times in the laboratory.

PPE TypeSpecificationCausality and RationaleSource(s)
Body Protection Cotton or flame-resistant lab coat.Protects skin and personal clothing from accidental spills and contamination.[6][7][6]
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). Safety goggles recommended.Protects eyes from airborne dust particles and splashes. Goggles provide a seal around the eyes for superior protection against irritants.[8]
Hand Protection Nitrile gloves.Provides a chemical-resistant barrier to prevent skin contact and irritation.[6] Check gloves for integrity before use and remove them immediately if contact with the chemical occurs.[8][8][6]
Respiratory Protection N95 dust mask or use of a chemical fume hood.Required when handling the powder outside of a fume hood to prevent inhalation of irritating dust particles.[7][9][7][9]
Workflow for Donning and Doffing PPE

Proper sequencing is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3

Caption: PPE Donning and Doffing Sequence.

Safe Handling Protocols

Adherence to methodical protocols is essential for minimizing exposure and ensuring experimental integrity.

Protocol for Weighing Solid Compound

Objective: To accurately weigh the solid compound while preventing the generation and inhalation of airborne dust.

  • Preparation: Ensure the analytical balance is located inside a chemical fume hood or a dedicated balance enclosure.

  • PPE: Don all required PPE as specified in Section 2.

  • Tare: Place a clean, appropriately sized weigh boat on the balance and tare the instrument.

  • Transfer: Carefully use a clean spatula to transfer the desired amount of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid from the stock container to the weigh boat.

    • Expert Insight: Perform this transfer slowly and close to the surface of the weigh boat to minimize dust formation. Avoid tapping or dropping the spatula.

  • Seal: Immediately and tightly seal the main stock container.

  • Cleanup: Gently wipe the spatula and any surrounding surfaces with a damp cloth or paper towel to collect any residual dust. Dispose of the cleaning material as chemical waste.[10]

  • Transport: Cover the weigh boat before transporting it to the experimental area.

Protocol for Preparing Stock Solutions

Objective: To safely dissolve the weighed solid in a solvent.

  • Environment: Conduct all dissolution work inside a certified chemical fume hood.

  • PPE: Wear all required PPE, including safety goggles for splash protection.

  • Solvent Addition: Add the weighed compound to the desired flask or vial. Using a pipette or graduated cylinder, slowly add the solvent to the solid.

    • Expert Insight: Adding the solvent to the solid, rather than the other way around, can help reduce dust from becoming airborne during the initial wetting process.

  • Dissolution: Cap the container and mix using a vortexer, sonicator, or magnetic stirrer as required by the specific protocol. If heating is necessary, use a controlled heating mantle and ensure adequate ventilation.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

Storage and Disposal

Storage

Proper storage is crucial for both safety and maintaining the chemical's integrity.

  • Container: Keep the compound in its original, tightly sealed container.

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]

  • Temperature: For long-term storage, maintain at 4°C as recommended for similar compounds.[5]

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be handled as hazardous waste.

  • Collection: Collect all waste in a designated, labeled, and sealed hazardous waste container.

  • Regulations: Disposal must be conducted in strict accordance with all local, state, and federal environmental regulations. Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

Prompt and correct action during an emergency can significantly mitigate harm.

First Aid Measures

These measures are based on the potential hazards of skin, eye, and respiratory irritation.[11]

  • Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult or irritation persists, seek medical attention.[11]

  • Skin Contact: Immediately remove contaminated clothing.[12] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs or persists, seek medical advice.[12]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Spill Response Protocol

This protocol is for minor spills of the solid compound that can be safely handled by trained laboratory personnel.[13] For large spills, evacuate the area and contact institutional emergency personnel.

  • Alert & Isolate: Alert personnel in the immediate area and restrict access to prevent the spread of contamination.[13]

  • Assess: Evaluate the spill. Do not attempt to clean it up if you are not trained or do not have the proper equipment.[14]

  • PPE: Don appropriate PPE, including gloves, goggles, and a lab coat. An N95 respirator may be necessary.

  • Contain: Gently cover the spill with a damp paper towel or absorbent pad to prevent dust from becoming airborne.[10] Do not sweep the dry powder.

  • Clean: Carefully scoop the material into a designated hazardous waste container.[14]

  • Decontaminate: Wipe the spill area with a wet paper towel or appropriate cleaning solution. Place all cleanup materials into the hazardous waste container.

  • Dispose: Seal and label the waste container for proper disposal.

  • Report: Report the incident to the laboratory supervisor.

Spill Response Decision Tree

Spill_Response Start Spill Occurs CheckSize Is the spill large or are you unsure of the hazard? Start->CheckSize Evacuate Evacuate Area & Call Emergency Personnel CheckSize->Evacuate Yes AssessMinor Is spill a minor amount of known solid irritant? CheckSize->AssessMinor No AssessMinor->Evacuate No Alert Alert others in the area Isolate the spill zone AssessMinor->Alert Yes PPE Don appropriate PPE (Gloves, Goggles, Coat) Alert->PPE Contain Gently cover with damp paper towel to prevent dust PPE->Contain Cleanup Scoop material into hazardous waste container Contain->Cleanup Decon Wipe area with wet towel Dispose of all materials as waste Cleanup->Decon Report Report to Supervisor Decon->Report

Caption: Decision workflow for a solid chemical spill.

References

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
  • Lab Safety Equipment & PPE - ChemTalk. (n.d.).
  • 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety - Cornell EHS. (n.d.).
  • Personal Protective Equipment & Keeping Lab Personnel Safe - Labtag Blog. (2023, May 18).
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide - Lab Manager Magazine. (2009, July 30).
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.).
  • Guide for Chemical Spill Response. (n.d.).
  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (n.d.).
  • Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware. (n.d.).
  • 5.4 Chemical Spill Procedures - Cornell EHS. (n.d.).
  • Safety Data Sheet - Cayman Chemical (Succinylacetone). (2025, September 4).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
  • Safety Data Sheet - Cayman Chemical (Nonafluoro-3,6-dioxaheptanoic Acid). (2023, March 27).
  • SAFETY DATA SHEET - Fisher Scientific (Heptanoic acid, tridecafluoro-). (2007, March 6).
  • 4,6-Dioxoheptanoic acid - ChemScene. (n.d.).
  • 7-Fluoroheptanoicacid SDS, 334-28-1 Safety Data Sheets - ECHEMI. (n.d.).
  • 4,6-Dioxoheptanoic acid (Succinylacetone) | Endogenous Metabolite | MedChemExpress. (n.d.).
  • 4,7-DIOXO-7-PHENYLHEPTANOIC ACID - gsrs. (n.d.).
  • 7-(4-chlorophenyl)-4,7-dioxoheptanoic acid | SC-6811395 - Hit2Lead. (n.d.).
  • Compound 7-(4-methylphenyl)-4,7-dioxoheptanoic acid - Chemdiv. (n.d.).
  • 4,7-Dioxoheptanoic acid | C7H10O4 | CID 21080046 - PubChem. (n.d.).
  • 4,6-Dioxoheptanoic acid powder 51568-18-4 - Sigma-Aldrich. (n.d.).
  • Succinylacetone | C7H10O4 | CID 5312 - PubChem - NIH. (n.d.).
  • succinylacetone MeSH Supplementary Concept Data 2025. (n.d.).

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid

Welcome to the technical support center for the synthesis of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this valuable intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), detailed protocols, and the scientific reasoning behind our recommendations to help you navigate the complexities of this synthesis and optimize your reaction conditions for a successful outcome.

Overview of the Synthetic Strategy

The synthesis of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid can be efficiently achieved through a two-step process starting from readily available commercial reagents: 4-fluoroacetophenone and furfural. This pathway is advantageous as it avoids the complexities and potential for unwanted side reactions associated with multiple Friedel-Crafts acylations.

The overall synthetic workflow is as follows:

G A 4-Fluoroacetophenone + Furfural B 1-(Furan-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one (Chalcone Intermediate) A->B C Chalcone Intermediate D 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid (Final Product) C->D  HCl, Acetic Acid, Heat

Caption: General workflow for the synthesis of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid.

This method is based on the known synthesis of the non-fluorinated analog, 4,7-dioxo-7-phenylheptanoic acid[1]. The first step is a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate. The second step involves the acid-catalyzed hydrolysis and opening of the furan ring to yield the final diketo acid.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Step 1: Claisen-Schmidt Condensation

Q1: My yield for the chalcone intermediate, 1-(furan-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one, is very low. What are the possible causes and solutions?

A1: Low yields in a Claisen-Schmidt condensation can stem from several factors. Here's a troubleshooting guide:

  • Purity of Reagents: Ensure your 4-fluoroacetophenone is free of acidic impurities and the furfural is freshly distilled. Furfural can oxidize upon storage, leading to impurities that can interfere with the reaction.

  • Base Concentration: The concentration of the sodium hydroxide (or other base) is critical. Too low a concentration will result in a slow or incomplete reaction, while too high a concentration can promote side reactions like the Cannizzaro reaction of furfural or self-condensation of the acetophenone. Start with a catalytic amount and optimize from there.

  • Reaction Temperature: This reaction is typically run at room temperature. Elevated temperatures can increase the rate of side reactions. If the reaction is slow, ensure efficient stirring before considering a slight increase in temperature.

  • Reaction Time: The reaction may require several hours to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are they and how can I avoid them?

A2: The most common side product is from the self-condensation of 4-fluoroacetophenone. To minimize this, add the 4-fluoroacetophenone slowly to the mixture of furfural and the base in ethanol. This ensures that the concentration of the enolate of 4-fluoroacetophenone is kept low, favoring the reaction with the more electrophilic furfural.

Q3: How do I effectively purify the chalcone intermediate?

A3: The chalcone is typically a solid. After the reaction is complete, it can often be precipitated by pouring the reaction mixture into cold water. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent like ethanol.

Step 2: Furan Ring Hydrolysis

Q4: The hydrolysis of the furan ring is not going to completion. How can I drive the reaction forward?

A4: Incomplete hydrolysis is a common issue. Consider the following:

  • Acid Concentration: A strong acid, like hydrochloric acid, in a solvent like acetic acid is required to protonate the furan ring and facilitate nucleophilic attack by water[1]. Ensure the acid concentration is sufficient.

  • Temperature and Reaction Time: This step requires heating. Refluxing the mixture is often necessary to provide enough energy for the ring opening. Monitor the reaction by TLC to determine the optimal reaction time. Prolonged heating can sometimes lead to degradation.

  • Water Content: While in an acidic medium, water is the nucleophile that attacks the furan ring. Ensure there is an adequate amount of water present in the reaction mixture.

Q5: I am getting a dark, tar-like substance instead of my desired product. What is causing this polymerization?

A5: Furan and its derivatives are known to polymerize under strongly acidic conditions. This is a significant challenge in this reaction. To mitigate this:

  • Control the Temperature: Avoid excessively high temperatures. Use the minimum temperature required to drive the reaction to completion in a reasonable timeframe.

  • Optimize Acid Concentration: Use the lowest effective concentration of the acid catalyst.

  • Work-up Procedure: Once the reaction is complete, promptly cool the mixture and proceed with the extraction and purification to minimize the product's exposure to the harsh acidic conditions.

Q6: What is the best way to isolate and purify the final product, 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid?

A6: The final product is a carboxylic acid. A standard acid-base extraction is an effective purification method.

  • After the reaction, neutralize the excess acid carefully.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and then extract the product into a basic aqueous solution (e.g., sodium bicarbonate).

  • Wash the basic aqueous layer with an organic solvent to remove any neutral impurities.

  • Acidify the aqueous layer with cold dilute HCl to precipitate the pure product.

  • The solid product can then be collected by filtration and further purified by recrystallization if necessary.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(Furan-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one
  • In a 250 mL round-bottom flask, dissolve 4-fluoroacetophenone (1.38 g, 10 mmol) and freshly distilled furfural (0.96 g, 10 mmol) in ethanol (50 mL).

  • To this stirred solution, add a 10% aqueous solution of sodium hydroxide (10 mL) dropwise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the starting materials are consumed, pour the reaction mixture into 100 mL of ice-cold water.

  • A yellow solid should precipitate. Stir for another 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid
  • In a 100 mL round-bottom flask equipped with a reflux condenser, suspend the chalcone intermediate from Protocol 1 (2.16 g, 10 mmol) in a mixture of glacial acetic acid (30 mL) and concentrated hydrochloric acid (15 mL).

  • Heat the mixture to reflux with stirring for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • After cooling to room temperature, pour the reaction mixture into 150 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 30 mL).

  • Extract the product from the ethyl acetate solution into a saturated aqueous solution of sodium bicarbonate (3 x 40 mL).

  • Carefully acidify the combined bicarbonate extracts with cold 6N HCl with stirring until the pH is ~2. A white to off-white solid will precipitate.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Data Summary and Optimization Parameters

The following table provides a summary of key reaction parameters that can be optimized for this synthesis.

ParameterStep 1: CondensationStep 2: HydrolysisRationale and Optimization Tips
Key Reagents 4-Fluoroacetophenone, FurfuralChalcone IntermediateEnsure high purity of starting materials. Furfural should be freshly distilled.
Catalyst/Reagent Sodium HydroxideHydrochloric AcidOptimize concentration to balance reaction rate and side reactions.
Solvent EthanolAcetic AcidProtic solvents are suitable for both steps.
Temperature Room TemperatureReflux (~100-110 °C)Avoid high temperatures in Step 1. Step 2 requires heat for ring opening.
Reaction Time 4-6 hours2-3 hoursMonitor by TLC to avoid incomplete reactions or product degradation.
Typical Yield 70-85%50-65%Yields can be improved by careful control of reaction conditions and purification.

Mechanistic Insights and Visualizations

Understanding the reaction mechanisms is crucial for troubleshooting and optimization.

Mechanism of Claisen-Schmidt Condensation

The reaction proceeds via an enolate intermediate which then attacks the carbonyl carbon of the aldehyde.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration A 4-F-Ph-CO-CH3 + OH- B [4-F-Ph-CO-CH2]- (Enolate) + H2O A->B C Enolate + Furfural D Aldol Adduct C->D E Aldol Adduct F Chalcone + OH- E->F -H2O

Caption: Key steps in the Claisen-Schmidt condensation mechanism.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Q1 Which step has low yield? Start->Q1 A1 Step 1: Condensation Q1->A1 Step 1 A2 Step 2: Hydrolysis Q1->A2 Step 2 Q_Cond TLC shows unreacted starting materials? A1->Q_Cond Q_Hyd TLC shows unreacted chalcone? A2->Q_Hyd A_Cond_Yes Increase reaction time or check base concentration. Q_Cond->A_Cond_Yes Yes A_Cond_No Check for side products. Purify reagents and control temperature. Q_Cond->A_Cond_No No A_Hyd_Yes Increase reaction time, temperature, or acid concentration. Q_Hyd->A_Hyd_Yes Yes A_Hyd_No Polymerization likely. Reduce temperature and acid concentration. Q_Hyd->A_Hyd_No No

Caption: Troubleshooting decision tree for low reaction yield.

References

  • Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. Asian Journal of Chemistry, 26(14), 4433-4435. [Link]

Sources

Technical Support Center: Purification of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals encountering challenges in the purification of this molecule. The unique structure of this keto acid, featuring both a polar carboxylic acid and two ketone functionalities alongside a fluorophenyl group, presents specific hurdles that require a nuanced approach. This guide is designed to explain the causality behind these challenges and offer field-proven solutions.

Section 1: Frequently Asked Questions (FAQs) - First Pass Troubleshooting

This section addresses the most common initial problems encountered during the purification of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid.

Q1: My crude product is a persistent oil or waxy solid that refuses to crystallize. What are the immediate steps I should take?

A: Oiling out is a common issue with molecules that have multiple hydrogen bonding sites and conformational flexibility, like this diketo-acid. The primary causes are often residual solvent, the presence of impurities that inhibit crystal lattice formation, or cooling the solution too quickly.

  • Initial Action: First, ensure all volatile solvents from the reaction workup are completely removed under high vacuum. Even trace amounts of solvents like dichloromethane or ethyl acetate can prevent crystallization.

  • Impurity Check: Dissolve a small amount of the oil in a suitable solvent (e.g., ethyl acetate) and run a Thin Layer Chromatography (TLC) analysis. If multiple spots are visible, column chromatography is necessary before attempting recrystallization again.

  • Induce Crystallization: If the material is reasonably pure, try dissolving the oil in a minimal amount of a hot solvent in which it is highly soluble (like acetone or ethyl acetate) and then slowly adding a cold anti-solvent in which it is poorly soluble (like hexanes or heptane) until persistent turbidity is observed. Gentle warming to clarify followed by very slow cooling can initiate crystallization.

Q2: I'm performing silica gel column chromatography, but my compound is streaking badly on the TLC plate and eluting as very broad bands from the column. What's happening?

A: This is a classic problem when purifying carboxylic acids on standard silica gel. The acidic nature of the silanol (Si-OH) groups on the silica surface strongly and often irreversibly interacts with the carboxylic acid group of your molecule. This leads to "tailing" or streaking.

  • Solution: To mitigate this, you must suppress the ionization of your compound's carboxylic acid. This is achieved by adding a small amount of a volatile acid, typically 0.5-1% acetic acid or formic acid, to your chromatography eluent (e.g., Hexane/Ethyl Acetate/1% Acetic Acid). The added acid protonates your compound, reducing its interaction with the silica surface and resulting in sharper bands and better separation.

Q3: My NMR spectrum looks clean, but my melting point is broad, or I get inconsistent bioassay results. Could there be an issue?

A: Yes, this could indicate the presence of polymorphs or residual, non-volatile impurities. Polymorphism is the ability of a compound to exist in more than one crystal form; different polymorphs can have different melting points and solubilities.[1]

  • Polymorphism: Different crystallization conditions (solvent, temperature, cooling rate) can lead to different crystalline forms.[2] Try recrystallizing under different conditions to see if you can isolate a single, stable polymorph with a sharp melting point.

  • Non-Volatile Impurities: Impurities like inorganic salts from the workup (e.g., NaCl, MgSO₄) will not appear in a standard ¹H NMR spectrum but will depress and broaden the melting point. Ensure your workup includes a thorough aqueous wash to remove these salts.

Q4: What are the most likely impurities I should be looking for after the synthesis of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid?

A: Impurities will be highly dependent on your synthetic route. However, for common syntheses like a Friedel-Crafts acylation of fluorobenzene with a derivative of adipic acid, you should look for:

  • Unreacted Starting Materials: Fluorobenzene, adipic acid chloride, or related precursors.

  • Mono-acylated Species: Products where only one acylation has occurred if a di-acid chloride was used.

  • Positional Isomers: ortho or meta acylation products on the fluorobenzene ring, although the para product is typically major.

  • Side-Products: Byproducts from cleavage or polymerization, which can form under strong Lewis acid conditions. These can often be identified by LC-MS analysis of the crude material.

Section 2: In-Depth Troubleshooting & Protocols

This section provides detailed workflows for overcoming the most significant purification challenges.

Guide 1: Optimizing Crystallization for Purity and Crystal Form

Crystallization is the most effective method for achieving high purity. However, for diketo-acids, finding the right conditions is critical.

The diagram below outlines a systematic approach to troubleshooting crystallization problems.

G start Crude Product is an Oil or Low Purity Solid check_purity Assess Purity via TLC/LC-MS start->check_purity is_pure Is it >90% pure? check_purity->is_pure chromatography Purify via Column Chromatography (See Guide 2) is_pure->chromatography No solvent_screen Perform Solvent Screening (See Table 1) is_pure->solvent_screen Yes chromatography->solvent_screen find_solvent Suitable Solvent System Found? solvent_screen->find_solvent slow_cool Perform Slow Cooling Recrystallization (Protocol 2.1) find_solvent->slow_cool Yes advanced_methods Try Advanced Methods: - Anti-Solvent Diffusion - Evaporative Crystallization find_solvent->advanced_methods No success High Purity Crystals Obtained slow_cool->success advanced_methods->success

Caption: Systematic workflow for troubleshooting crystallization issues.

A systematic solvent screening is the most reliable way to find suitable recrystallization conditions. Use the following table to guide your experiments. The ideal solvent will dissolve the compound when hot but not when cold.

Table 1: Example Solvent Screening Protocol

Solvent ClassExample SolventSolubility (Hot)Solubility (Cold)Observations
Ethers Diethyl EtherModerateLowMay form fine needles.
Esters Ethyl AcetateHighModerateGood starting point.
Ketones AcetoneVery HighHighOften too soluble; best used as the "solvent" in an anti-solvent pair.
Alcohols IsopropanolHighLowPotential for H-bonding; can yield good crystals.
Hydrocarbons Heptane/HexaneVery LowInsolubleExcellent choice as an anti-solvent.
Chlorinated DichloromethaneVery HighHighUse with caution; often leads to oils.
Mixed Ethyl Acetate / HeptaneTuneableTuneableHighly recommended. Dissolve in hot EtOAc, add Heptane until cloudy.
  • Dissolution: Place 1.0 g of the purified compound in an Erlenmeyer flask. Add the chosen solvent (e.g., ethyl acetate) dropwise at reflux temperature until the solid just dissolves completely. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature undisturbed. Placing the flask in an insulated container (like a beaker of warm water or a dewar) will slow the cooling rate, promoting the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under high vacuum to a constant weight. Analyze for purity and melting point.

Guide 2: High-Resolution Column Chromatography

For separating closely related impurities, a properly executed column chromatography is essential.

G crude Crude Product prep_eluent Prepare Eluent (e.g., 7:3 Hexane:EtOAc + 1% AcOH) crude->prep_eluent pack_column Pack Column with Silica Slurry prep_eluent->pack_column load_sample Load Sample (Dry loading recommended) pack_column->load_sample elute Elute Column & Collect Fractions load_sample->elute tlc_fractions Analyze Fractions by TLC elute->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine evaporate Evaporate Solvent combine->evaporate pure_product Purified Product (Ready for Crystallization) evaporate->pure_product

Caption: Standard workflow for purification by silica gel chromatography.

  • Eluent Selection: Using TLC, find a solvent system that gives your product an Rf value of ~0.25-0.35. A good starting point is a mixture of hexane and ethyl acetate. Crucially, add 0.5-1% acetic acid to the chosen solvent system.

  • Column Packing: Prepare a slurry of silica gel in your eluent. Pour it into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Pre-adsorb your crude material onto a small amount of silica gel (~2-3x the mass of your crude product). To do this, dissolve your compound in a minimal amount of a low-boiling solvent (like dichloromethane), add the silica, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

  • Elution: Add the eluent and begin eluting the column, collecting fractions. Monitor the separation by TLC.

  • Fraction Pooling: Once the elution is complete, analyze the collected fractions by TLC. Combine the fractions that contain only your pure product.

  • Solvent Removal: Remove the eluent using a rotary evaporator. The added acetic acid is volatile and should be removed at this stage. A co-evaporation with toluene or heptane can help remove the final traces. The resulting product is now ready for crystallization as described in Guide 1.

Section 3: Final Purity Assessment

Confirming the purity of your final product is a critical final step. A multi-pronged approach is recommended.

Table 2: Recommended Analytical Methods for Purity Confirmation

MethodPurposeTypical Parameters / Expected Results
¹H and ¹⁹F NMR Structural Confirmation & PuritySharp peaks corresponding to the structure; absence of impurity peaks. ¹⁹F NMR should show a single, sharp singlet or multiplet depending on coupling.
HPLC Quantitative PurityA single major peak (>98% area) is desired. Use a C18 column with a mobile phase of acetonitrile/water with 0.1% formic or trifluoroacetic acid.[3]
LC-MS Impurity IdentificationConfirms the mass of the main peak and helps identify the mass of any minor impurity peaks.
Melting Point Crystalline Purity & FormA sharp melting point (range < 2 °C) indicates high purity of a single crystalline form.

References

  • Kling, B. (n.d.). Synthesis of natural and non-natural diarylheptanoids and evaluation of their neuroprotective activity. University of Regensburg.
  • An, N., et al. (2018).
  • Toh, K., et al. (2024). Synthesis of the Dimeric Diarylheptanoids Alpinidinoid C and Officinine B Enabled by Blue-Light-Mediated Triple-Minisci-Type Alkylation.
  • Bhuiyan, M., et al. (2021). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. MDPI.
  • Wang, S., et al. (2021). Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity. RSC Publishing.
  • Li, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.
  • (2025).
  • (n.d.). 4,6-Dioxoheptanoic acid | Endogenous Metabolite. TargetMol.
  • Mustafa, B., et al. (2023). Process Performance and Operational Challenges in Continuous Crystallization: A Study of the Polymorphs of L-Glutamic Acid.
  • (n.d.). 4,6-Dioxoheptanoic acid (Succinylacetone) | Endogenous Metabolite. MedChemExpress.
  • (n.d.). 4,7-Dioxoheptanoic acid | C7H10O4 | CID 21080046. PubChem.
  • Chadha, R., et al. (2016). Challenges in Translational Development of Pharmaceutical Cocrystals.
  • Gagniuc, P., et al. (2024).
  • (n.d.). 4,7-DIOXO-7-PHENYLHEPTANOIC ACID. gsrs.
  • (n.d.). 4,6-Dioxoheptanoic acid-3,4,5,6,7. Sigma-Aldrich.
  • (n.d.). 7-(4-chlorophenyl)-4,7-dioxoheptanoic acid | SC-6811395. Hit2Lead.
  • (n.d.). Compound 7-(4-methylphenyl)-4,7-dioxoheptanoic acid. Chemdiv.
  • (n.d.). 7-(4-Fluorophenyl)-7-oxoheptanoic acid. Amerigo Scientific.
  • (2021). List of Impurities - JAN-2021. inveniolife.
  • (n.d.). 51568-18-4 | 4,6-Dioxoheptanoic acid. ChemScene.
  • (n.d.). Succinylacetone | C7H10O4 | CID 5312. PubChem, NIH.
  • (2020). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • (2006). Expression, purification and crystallization of 2-oxo-hept-4-ene-1,7-dioate hydratase (HpcG)
  • (2025). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method.
  • (n.d.). Method for purifying 7-ketolithocholic acid by adopting silylation reagent.
  • Zubkov, V. O., et al. (2016). THE USE OF ANALYTICAL METHODS FOR QUALITY CONTROL OF PROMISING ACTIVE PHARMACEUTICAL INGREDIENTS AMONG DERIVATIVES OF 4-OXO-QUINOLINE-3-PROPANOIC ACIDS. SciSpace.

Sources

minimizing side product formation in 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on minimizing the formation of unwanted side products. Our goal is to provide you with the causal explanations behind experimental choices and to offer robust, field-proven protocols to enhance the yield and purity of your target compound.

Introduction: The Synthetic Challenge

7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid is a valuable building block, but its synthesis, typically involving a Friedel-Crafts acylation, presents several challenges. The molecule's 1,4-dicarbonyl system and the activated aromatic ring require precise control over reaction conditions to prevent the formation of isomeric and polymeric impurities.[1][2] This guide provides a structured approach to troubleshoot and optimize your reaction outcomes.

Troubleshooting Guide: Isolating the Problem

This section addresses specific issues you may encounter during your synthesis, identified through common analytical results like NMR, LC-MS, or TLC.

Problem 1: Presence of an Isomeric Impurity with an Identical Mass

You've isolated your product, but NMR or chromatography indicates the presence of a significant isomeric impurity.

  • Likely Cause: The most probable side reaction in the Friedel-Crafts acylation of fluorobenzene is the formation of the ortho-acylated isomer, 7-(2-Fluorophenyl)-4,7-dioxoheptanoic acid. The fluorine atom is an ortho, para-directing group. While the para-product is sterically favored and generally the major product, the formation of the ortho-isomer is competitive.

  • Solutions & Scientific Rationale:

    • Lower Reaction Temperature: Electrophilic aromatic substitution reactions are kinetically controlled. Lowering the temperature (e.g., from room temperature to 0 °C or -15 °C) increases the selectivity for the thermodynamically more stable and sterically less hindered para-product. The transition state leading to the para-isomer has a lower activation energy.

    • Choice of Lewis Acid Catalyst: Bulky Lewis acids can enhance para-selectivity by sterically hindering the approach of the electrophile to the ortho-position. Consider switching from a smaller catalyst like AlCl₃ to a bulkier one.

    • Solvent Selection: The choice of solvent can influence isomer distribution. Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene are often used in Friedel-Crafts reactions. Experimenting with different solvents can alter the solvation of the reaction complex and improve selectivity.

Diagram: Isomer Formation Pathway

Below is a diagram illustrating the competitive formation of the desired para-product and the isomeric ortho-side product during Friedel-Crafts acylation.

G cluster_reactants Reactants Fluorobenzene Fluorobenzene Para_Attack Attack at para-position Fluorobenzene->Para_Attack Ortho_Attack Attack at ortho-position Fluorobenzene->Ortho_Attack AcylatingAgent Acylating Agent (e.g., Pimeloyl Chloride) Acylium Acylium Ion Electrophile AcylatingAgent->Acylium LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Acylium Acylium->Para_Attack Acylium->Ortho_Attack Para_Product Desired Product 7-(4-Fluorophenyl)- 4,7-dioxoheptanoic acid Para_Attack->Para_Product Major Pathway (Sterically Favored) Ortho_Product Side Product 7-(2-Fluorophenyl)- 4,7-dioxoheptanoic acid Ortho_Attack->Ortho_Product Minor Pathway (Sterically Hindered)

Caption: Competitive pathways in the Friedel-Crafts acylation of fluorobenzene.

Problem 2: Low Yield and Recovery of Starting Material

The reaction appears sluggish, with a significant amount of unreacted fluorobenzene or acylating agent precursor remaining.

  • Likely Cause: Insufficient catalyst activity or deactivation of the catalyst. Friedel-Crafts acylation requires a strong Lewis acid, and the product ketone can form a stable complex with the catalyst, effectively sequestering it.[2] This requires using a stoichiometric amount, or even an excess, of the catalyst.

  • Solutions & Scientific Rationale:

    • Increase Catalyst Stoichiometry: For Friedel-Crafts acylations, the Lewis acid is often considered a reactant rather than a true catalyst. Ensure at least 1.1 to 1.5 equivalents of AlCl₃ (or other Lewis acid) are used per mole of the acylating agent. If the acylating agent is a dicarboxylic acid derivative, more catalyst will be needed to account for complexation at both carbonyls.

    • Use a More Potent Acylating Agent: Carboxylic acids can be used directly but often require harsher conditions.[3] Converting the carboxylic acid to an acyl chloride or acid anhydride beforehand will generate a more reactive electrophile, allowing the reaction to proceed under milder conditions. A one-pot method using cyanuric chloride to generate the acyl chloride in situ can be highly effective.[4]

    • Ensure Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture. Water will hydrolyze the catalyst, rendering it inactive. Ensure all glassware is oven-dried and reagents/solvents are anhydrous.

Problem 3: Formation of Dark, Tarry, or Polymeric Byproducts

The reaction mixture becomes dark and difficult to work up, yielding a low recovery of any identifiable product.

  • Likely Cause: The reaction temperature is too high, or the reaction time is too long. The highly reactive acylium ion can lead to uncontrolled side reactions, including polymerization and degradation of the aromatic ring, especially with activated substrates like fluorobenzene.

  • Solutions & Scientific Rationale:

    • Strict Temperature Control: Maintain the recommended low temperature throughout the addition of reagents and for the duration of the reaction. Use an ice-salt or dry ice-acetone bath for sub-zero temperatures.

    • Reverse Addition: Instead of adding the Lewis acid to the mixture of arene and acylating agent, try adding the substrate mixture slowly to a solution of the Lewis acid in the solvent. This maintains a low concentration of the reactive species and can help control the exotherm.

    • Quenching Procedure: Quench the reaction by carefully pouring the reaction mixture onto crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes, protonate the carboxylate, and help to break up any emulsions.

Frequently Asked Questions (FAQs)

Q1: Which Lewis acid is best for the acylation of fluorobenzene?

A1: Aluminum trichloride (AlCl₃) is the most common and cost-effective Lewis acid for Friedel-Crafts acylations.[1] However, for substrates prone to side reactions, other Lewis acids can offer advantages.

Lewis AcidTypical ConditionsAdvantagesDisadvantages
AlCl₃ 0 °C to RT, in CS₂, CH₂Cl₂, or nitrobenzeneHigh reactivity, low costCan promote side reactions, requires stoichiometric amounts
FeCl₃ RT to 80 °CMilder than AlCl₃, less aggressiveLower reactivity, may require higher temperatures
BF₃·OEt₂ 0 °C to RTGood for sensitive substrates, easy to handleGenerally lower yields than with AlCl₃
SnCl₄ 0 °C to RTMild catalyst, good for activated arenesCan be expensive, requires stoichiometric amounts

Q2: My product seems susceptible to cleavage. Why does this happen and how can I prevent it?

A2: The 1,4-dicarbonyl moiety in your product can be susceptible to cleavage under harsh acidic or basic conditions, particularly at elevated temperatures.[5][6] The C-C bond between the carbonyl groups can be broken. To prevent this, use mild workup and purification conditions. Avoid strong, hot aqueous base or acid. Purification via recrystallization from a mixed solvent system (e.g., ethyl acetate/hexanes) or flash column chromatography using a buffered mobile phase (e.g., with 0.1% acetic acid) is recommended.

Q3: What is the best method to purify the final product from the ortho-isomer?

A3: Separating the para and ortho isomers can be challenging due to their similar polarities.

  • Recrystallization: This is the most effective method on a larger scale. The para isomer is typically more symmetric and less soluble than the ortho isomer, allowing it to crystallize preferentially from a carefully chosen solvent system. Toluene, ethyl acetate, or acetone/water mixtures are good starting points.

  • Flash Column Chromatography: For smaller scales or very high purity requirements, silica gel chromatography can be effective. A shallow gradient of ethyl acetate in hexanes, often with a small amount of acetic acid to keep the carboxylic acid protonated and reduce tailing, is a good starting point.

Experimental Protocols

Protocol 1: Optimized Purification by Recrystallization

This protocol is designed to selectively crystallize the desired para-isomer from a crude mixture containing the ortho-side product.

  • Dissolution: Dissolve the crude product (1.0 g) in a minimal amount of hot ethyl acetate (e.g., 5-10 mL) in an Erlenmeyer flask. Ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Slowly add a less polar solvent, such as hexanes, dropwise to the hot solution until a faint, persistent cloudiness is observed.

  • Cooling: Add a few more drops of ethyl acetate to redissolve the precipitate, then cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in a 0-4 °C refrigerator for several hours.

  • Isolation: Collect the resulting crystals by vacuum filtration, washing the filter cake with a small amount of cold 1:1 ethyl acetate/hexanes.

  • Drying: Dry the crystals under vacuum to a constant weight. Analyze the purity of the crystals and the mother liquor by TLC or LC-MS to assess the separation efficiency.

Troubleshooting Workflow Diagram

This diagram provides a logical decision-making process for optimizing your reaction.

G Start Start Synthesis Analyze Analyze Crude Product (TLC, NMR, LC-MS) Start->Analyze Problem Identify Primary Issue Analyze->Problem Isomer Problem: Isomeric Impurity Problem->Isomer Isomer Detected LowYield Problem: Low Conversion Problem->LowYield High Starting Material Tarry Problem: Tarry Byproducts Problem->Tarry Degradation Pure Product is >95% Pure Problem->Pure No Major Impurities Sol_Isomer1 Action: Lower Temperature (e.g., to 0 °C) Isomer->Sol_Isomer1 Sol_Isomer2 Action: Use Bulkier Lewis Acid Isomer->Sol_Isomer2 Sol_LowYield1 Action: Increase Catalyst (>1.2 eq.) LowYield->Sol_LowYield1 Sol_LowYield2 Action: Use Acyl Chloride/ Anhydride LowYield->Sol_LowYield2 Sol_Tarry1 Action: Strict Temp. Control Tarry->Sol_Tarry1 Sol_Tarry2 Action: Use Reverse Addition Tarry->Sol_Tarry2 End Proceed to Purification Pure->End Sol_Isomer1->Start Re-run Reaction Sol_Isomer2->Start Re-run Reaction Sol_LowYield1->Start Re-run Reaction Sol_LowYield2->Start Re-run Reaction Sol_Tarry1->Start Re-run Reaction Sol_Tarry2->Start Re-run Reaction

Sources

stability issues of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid in long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability in Long-Term Storage and Experimental Use

Welcome to the dedicated technical support guide for 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid. This resource is designed for our valued partners in research, science, and drug development. Recognizing the critical importance of sample integrity, this guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the long-term stability of this gamma-keto acid.

A Note on Scientific Grounding: Specific long-term stability data for 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid is not extensively published. Therefore, the guidance provided herein is expertly extrapolated from the established chemical principles of gamma-keto acids, aromatic ketones, and general best practices for the storage of research chemicals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid?

For maximal stability of the solid compound, we recommend storage at -20°C in a tightly sealed container. To prevent degradation from atmospheric moisture and oxygen, it is best practice to backfill the container with an inert gas like argon or nitrogen.

Q2: How should I store 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid once it is in solution?

Solutions of the compound should be prepared fresh for each experiment whenever possible. If short-term storage is necessary, we advise storing the solution at -80°C . The choice of solvent is critical; ensure the solvent is of high purity and anhydrous to minimize solvent-mediated degradation.

Q3: What is the expected shelf-life of this compound?

When stored as a solid under the recommended conditions (-20°C, inert atmosphere), a conservative estimate for the shelf-life is at least one year . For solutions stored at -80°C, we recommend use within one to three months . It is always advisable to re-qualify the compound's purity if it has been in storage for an extended period.

Q4: What are the potential signs of degradation?

Visual signs of degradation can include a change in color or the clumping of the powder due to moisture absorption. Analytically, degradation may be observed as the appearance of new peaks in your chromatograms (e.g., HPLC, LC-MS) or changes in the spectral data (e.g., NMR).

Q5: How does the stability of this gamma-keto acid compare to beta-keto acids?

Gamma-keto acids, such as 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid, are generally more stable than beta-keto acids.[1][2] Beta-keto acids are known to be susceptible to thermal decarboxylation.[2][3][4] The gamma-position of the ketone in this compound imparts greater stability, making it less prone to this specific degradation pathway.[1][4]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue 1: I am observing inconsistent results in my assays.

  • Potential Cause 1: Compound Degradation. The compound may have degraded due to improper storage or handling.

    • Solution:

      • Assess the purity of your current stock using an appropriate analytical method such as HPLC or NMR.

      • If degradation is confirmed, use a fresh, unopened vial of the compound.

      • Always prepare solutions fresh and use them promptly. If storage is unavoidable, adhere strictly to the recommended conditions.

  • Potential Cause 2: Freeze-Thaw Cycles. Repeated freeze-thaw cycles of solutions can accelerate degradation.

    • Solution:

      • Aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles.

Issue 2: I see unexpected peaks in my HPLC or LC-MS analysis.

  • Potential Cause: Presence of Impurities or Degradants. The appearance of new peaks is a strong indicator of degradation or the presence of impurities from the synthesis.

    • Solution:

      • Characterize the new peaks. If possible, use mass spectrometry to identify the molecular weight of the unknown species. This can provide clues about the degradation pathway.

      • Perform a forced degradation study. Subject a small sample of the compound to harsh conditions (e.g., heat, acid, base, oxidation) to intentionally induce degradation. This can help in identifying the peaks corresponding to degradation products.

      • Optimize your purification method. If the unexpected peaks are present in a freshly opened sample, you may need to purify the compound before use.

Issue 3: The physical appearance of the solid compound has changed (e.g., discoloration, clumping).

  • Potential Cause: Moisture Absorption and/or Oxidation. Changes in physical appearance are often due to exposure to air and humidity.

    • Solution:

      • Discard the affected vial as the integrity of the compound is compromised.

      • Ensure that when handling the solid, it is allowed to come to room temperature before opening the container to prevent condensation.

      • Always store the compound in a desiccator, even when inside a freezer, and backfill with an inert gas.

Data Presentation & Experimental Protocols

Table 1: Recommended Storage Conditions
FormTemperatureAtmosphereDuration
Solid -20°CInert Gas (Argon or Nitrogen)≥ 1 year
Solution -80°CTightly Sealed1-3 months
Protocol 1: Assessment of Compound Purity by HPLC

This protocol provides a general framework for assessing the purity of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Analysis: Inject the sample and analyze the chromatogram for the presence of any additional peaks. The purity can be estimated by the relative peak area of the main compound.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results or Suspected Degradation check_appearance Visually Inspect Compound (Color, Clumping) start->check_appearance analytical_check Perform Purity Analysis (e.g., HPLC, NMR) check_appearance->analytical_check is_degraded Is Degradation Confirmed? analytical_check->is_degraded use_new Use Fresh Stock of Compound is_degraded->use_new Yes end_good Proceed with Experiment is_degraded->end_good No review_storage Review Storage & Handling Procedures use_new->review_storage review_storage->end_good end_bad Contact Technical Support for Further Assistance review_storage->end_bad

Caption: Troubleshooting workflow for stability issues.

HypotheticalDegradation compound 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid hydrolysis Hydrolysis compound->hydrolysis oxidation Oxidation compound->oxidation decarboxylation Decarboxylation (Less Likely) compound->decarboxylation product1 Degradation Product 1 (e.g., Cleavage Products) hydrolysis->product1 product2 Degradation Product 2 (e.g., Oxidized Species) oxidation->product2 product3 Degradation Product 3 (e.g., Decarboxylated Ketone) decarboxylation->product3

Caption: Hypothetical degradation pathways for a gamma-keto acid.

References

  • Linz, A. M., Ma, Y., Perez, J. M., Myers, K. S., Kontur, W. S., Noguera, D. R., & Donohue, T. J. (n.d.). Degradation of aromatic diketones by dimer dehydrogenases in Novosphingobium aromaticivorans. GitHub. [Link]

  • Why are beta-ketoacids better at decarboxylation than gamma or delta? (2016, June 18). Chemistry Stack Exchange. [Link]

  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.
  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). The Royal Society of Chemistry. [Link]

  • A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. (2009). ResearchGate. [Link]

  • Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. (2018). National Institutes of Health. [Link]

  • Metabolic diversity in bacterial degradation of aromatic compounds. (2013). PubMed. [Link]

  • Measurement of Alpha-Keto Acids in Plasma Using an Amino Acid Analyzer. (1984). PubMed. [Link]

  • Reactions and Mechanisms. (n.d.). Master Organic Chemistry. [Link]

  • HPLC Methods for analysis of Ketoglutaric acid. (n.d.). HELIX Chromatography. [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). RSC Publishing. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2024). MDPI. [Link]

  • Anaerobic biodegradation of arom
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). National Institutes of Health. [Link]

  • Beta-keto acids are unusually unstable and will lose the carboxylate group under certain... (n.d.). Homework.Study.com. [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). PubMed. [Link]

  • EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. (n.d.). ASU Core Research Facilities. [Link]

  • Bacterial Degradation of Aromatic Compounds. (2012). National Institutes of Health. [Link]

  • Experimental ¹H-NMR (a), Theoretical ¹H-NMR spectra for keto form (b),... (n.d.). ResearchGate. [Link]

  • Decarboxylation. (2022, May 20). Master Organic Chemistry. [Link]

  • Keto acid. (n.d.). Wikipedia. [Link]

Sources

overcoming resistance to 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid in cell lines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Identifying and Overcoming Cellular Resistance

Welcome to the technical support center for 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid, hereafter referred to as F-DOHA. This guide is designed for researchers, scientists, and drug development professionals who are utilizing F-DOHA in their experiments and may be encountering challenges related to acquired cellular resistance. As Senior Application Scientists, we have compiled this resource based on established principles of drug resistance to provide you with field-proven insights and actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding F-DOHA resistance.

Q1: What is the hypothesized mechanism of action for F-DOHA?

While F-DOHA is a novel investigational agent, its structure, featuring a fluorophenyl group and a dioxoheptanoic acid moiety, suggests it may function as a competitive inhibitor of a key enzyme in a metabolic or signaling pathway. The fluorophenyl group often enhances binding affinity within an enzyme's active site, while the keto-acid portion can mimic a natural substrate, thereby blocking the enzyme's function. For the purpose of this guide, we will hypothesize its target is a critical, yet-to-be-fully-characterized enzyme we'll call Metabolic Survival Kinase 1 (MSK1) .

Q2: What are the typical signs of emerging F-DOHA resistance in my cell cultures?

The primary indicator of resistance is a decreased sensitivity of your cell line to the compound. This typically manifests as:

  • A gradual increase in the concentration of F-DOHA required to achieve the same level of cell death or growth inhibition.

  • A rightward shift in the dose-response curve, resulting in a significantly higher IC50 (half-maximal inhibitory concentration) value compared to the parental, sensitive cell line.

  • Changes in cell morphology or growth kinetics (e.g., faster doubling time) in the presence of F-DOHA.

Q3: What are the most probable molecular mechanisms driving resistance to a small molecule inhibitor like F-DOHA?

Acquired resistance to targeted therapies is a complex process, but it is often driven by a few well-established mechanisms. The most common ones applicable to an agent like F-DOHA include:

  • Increased Drug Efflux: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which act as pumps to actively remove F-DOHA from the cell, preventing it from reaching its intracellular target.

  • Target Alteration: Mutations in the gene encoding the target protein (e.g., MSK1) can alter the drug-binding site, reducing the affinity of F-DOHA for its target. Overexpression of the target protein can also occur, requiring higher concentrations of the drug to achieve inhibition.

  • Activation of Bypass Signaling Pathways: Cells can adapt by activating alternative survival pathways that compensate for the inhibition of the primary target. For instance, if F-DOHA inhibits the MSK1 pathway, cells might upregulate a parallel pro-survival pathway (e.g., the PI3K/Akt pathway) to maintain proliferation and survival.

  • Altered Drug Metabolism: Cells may increase the metabolic inactivation of F-DOHA, converting it into a non-functional form before it can engage its target.

Q4: I suspect my cell line is becoming resistant. What is the very first step I should take?

The first and most critical step is to empirically confirm the resistance phenotype. This involves performing a carefully controlled experiment to compare the sensitivity of your suspected resistant cell line to the original, sensitive (parental) cell line. This is achieved by generating a full dose-response curve for both cell lines and calculating their respective IC50 values. A significant increase (typically 3-fold or higher) in the IC50 value for the suspected resistant line provides strong evidence of acquired resistance.

Troubleshooting Guides & Experimental Protocols

This section provides detailed workflows to diagnose the cause of resistance and strategies to overcome it.

Guide 1: Confirming the F-DOHA-Resistant Phenotype

Objective: To quantitatively measure the difference in sensitivity between the parental cell line and the suspected F-DOHA-resistant (F-DOHA-R) cell line.

Workflow Diagram: IC50 Determination

cluster_prep Cell Preparation cluster_plate Experiment Setup cluster_analysis Data Analysis p Parental Cells plate Seed cells in 96-well plates (5,000-10,000 cells/well) p->plate r F-DOHA-R Cells r->plate treat Treat with serial dilutions of F-DOHA (e.g., 0.01 nM to 100 µM) + Vehicle Control plate->treat incubate Incubate for 48-72 hours treat->incubate assay Add viability reagent (e.g., CellTiter-Glo®, MTT) incubate->assay read Read luminescence/absorbance assay->read plot Plot dose-response curve (Viability % vs. Log[F-DOHA]) read->plot calc Calculate IC50 values using non-linear regression plot->calc

Caption: Workflow for IC50 determination to confirm drug resistance.

Step-by-Step Protocol: IC50 Determination via Luminescence Assay

  • Cell Seeding: Seed both parental and F-DOHA-R cells into separate white, clear-bottom 96-well plates at a pre-determined optimal density (e.g., 8,000 cells/well) in 100 µL of complete growth medium. Include wells for "no cells" (medium only) for background correction.

  • Drug Preparation: Prepare a 2X serial dilution series of F-DOHA in complete growth medium. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).

  • Treatment: After allowing cells to adhere overnight, carefully remove 50 µL of medium and add 50 µL of the 2X drug dilutions to the respective wells. This results in a 1X final concentration.

  • Incubation: Incubate the plates for a period equivalent to at least two cell doubling times (typically 48-72 hours).

  • Viability Assessment: Use a suitable viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), following the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.

  • Data Analysis:

    • Subtract the average background luminescence (no-cell wells) from all other values.

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells ((Sample Lum / Vehicle Lum) * 100).

    • Plot the normalized viability (%) against the logarithm of the F-DOHA concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Data Interpretation:

Cell LineIC50 of F-DOHA (nM)Resistance Fold-ChangePhenotype
Parental15 nM-Sensitive
F-DOHA-R210 nM14-foldConfirmed Resistant
Guide 2: Diagnosing the Mechanism of Resistance

Once resistance is confirmed, the next step is to investigate the underlying cause.

Workflow Diagram: Troubleshooting Resistance Mechanisms

cluster_efflux Test Drug Efflux cluster_target Test Target Alteration cluster_bypass Test Bypass Pathways start Confirmed F-DOHA-R Phenotype efflux_exp Perform IC50 assay for F-DOHA ± Efflux Pump Inhibitor (e.g., Verapamil, Tariquidar) start->efflux_exp efflux_res IC50 restored to sensitive levels? efflux_exp->efflux_res target_exp Western Blot for MSK1 expression. Sanger/NGS sequencing of MSK1 gene. efflux_res->target_exp No conclusion_efflux Mechanism: Drug Efflux efflux_res->conclusion_efflux  Yes target_res MSK1 overexpressed or mutated? target_exp->target_res bypass_exp Phospho-protein array or Western Blot for key survival pathways (p-Akt, p-ERK) target_res->bypass_exp No conclusion_target Mechanism: Target Alteration target_res->conclusion_target  Yes bypass_res Alternative pathway activated? bypass_exp->bypass_res conclusion_bypass Mechanism: Bypass Pathway bypass_res->conclusion_bypass  Yes conclusion_unknown Mechanism is complex or novel bypass_res->conclusion_unknown No

Caption: A logical workflow for systematically investigating F-DOHA resistance.

A. Investigating Drug Efflux

Principle: If resistance is due to efflux pumps, inhibiting these pumps should restore the cell's sensitivity to F-DOHA. Verapamil is a broad-spectrum inhibitor of P-gp and other ABC transporters.

Protocol: F-DOHA Sensitization with an Efflux Pump Inhibitor

  • Follow the IC50 determination protocol described in Guide 1 for the F-DOHA-R cell line.

  • Run two parallel sets of plates. In one set, treat cells with the F-DOHA serial dilution alone. In the second set, pre-treat the cells with a non-toxic concentration of Verapamil (e.g., 1-5 µM) for 1 hour, and then add the F-DOHA serial dilution (the medium should contain Verapamil throughout the incubation).

  • Calculate the IC50 of F-DOHA in the absence and presence of Verapamil.

Interpretation: A significant drop in the F-DOHA IC50 in the presence of Verapamil strongly indicates that drug efflux is a primary resistance mechanism.

B. Investigating Target Alteration & Bypass Pathways

Principle: Western blotting can reveal changes in protein expression levels (target overexpression) or the activation state of signaling proteins (bypass pathways), indicated by phosphorylation.

Protocol: Western Blot Analysis

  • Lysate Preparation: Grow parental and F-DOHA-R cells to ~80% confluency. Treat one set of F-DOHA-R cells with a high concentration of F-DOHA (e.g., 5x IC50 of the parental line) for 2-4 hours to assess pathway response. Lyse all cell pellets in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate with primary antibodies overnight at 4°C. Key antibodies to test include:

      • Target: Anti-MSK1 (to check for overexpression).

      • Bypass Pathways: Anti-phospho-Akt (Ser473), Anti-total-Akt, Anti-phospho-ERK1/2, Anti-total-ERK1/2.

      • Loading Control: Anti-β-Actin or Anti-GAPDH.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot.

Interpretation:

  • Target Overexpression: A significantly denser band for total MSK1 in the F-DOHA-R lane compared to the parental lane.

  • Bypass Pathway Activation: A strong signal for phospho-Akt or phospho-ERK in the F-DOHA-R lane (especially in the presence of F-DOHA), which is absent or weak in the parental lane, suggests that this pathway has been activated to circumvent MSK1 inhibition.

Diagram: Bypass Pathway Activation Mechanism

cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell GF_S Growth Factor Rec_S Receptor GF_S->Rec_S MSK1_S MSK1 Rec_S->MSK1_S Akt_S Akt Pathway Rec_S->Akt_S Surv_S Survival / Proliferation MSK1_S->Surv_S FDOHA_S F-DOHA FDOHA_S->MSK1_S GF_R Growth Factor Rec_R Receptor GF_R->Rec_R MSK1_R MSK1 Rec_R->MSK1_R Akt_R Akt Pathway (Upregulated) Rec_R->Akt_R Surv_R Survival / Proliferation FDOHA_R F-DOHA FDOHA_R->MSK1_R Akt_R->Surv_R

Caption: Upregulation of a bypass pathway (Akt) to maintain survival when the primary target (MSK1) is inhibited.

Guide 3: Strategies to Overcome F-DOHA Resistance

Objective: To re-sensitize F-DOHA-R cells to treatment.

Strategy 1: Combination Therapy with an Efflux Pump Inhibitor

If your results from Guide 2A indicate efflux is the mechanism, a combination therapy approach is logical. Co-administering F-DOHA with a clinically relevant ABC transporter inhibitor (e.g., Tariquidar) may restore efficacy. This must be tested in vitro using the IC50 protocol to confirm synergy.

Strategy 2: Combination Therapy with a Bypass Pathway Inhibitor

If your results from Guide 2B point to the activation of a specific bypass pathway (e.g., PI3K/Akt), a rational combination would be F-DOHA plus an inhibitor of that pathway. For example, combining F-DOHA with an Akt inhibitor like MK-2206.

Protocol: Testing Combination Therapies

  • Design a matrix of drug concentrations on a 96-well plate. Use a serial dilution of F-DOHA along the x-axis and a serial dilution of the second agent (e.g., MK-2206) along the y-axis.

  • Treat F-DOHA-R cells for 48-72 hours.

  • Measure cell viability as described previously.

  • Analyze the data using synergy software (e.g., Combenefit or SynergyFinder) to calculate a synergy score (e.g., Bliss, Loewe, or HSA). A strong synergy score indicates that the combination is more effective than the additive effects of the individual drugs, providing a powerful strategy to overcome resistance.

References

  • Title: Mechanisms of drug resistance in cancer chemotherapy Source: Nature Reviews Cancer URL: [Link]

  • Title: The role of P-glycoprotein in drug resistance Source: Advanced Drug Delivery Reviews URL: [Link]

  • Title: Western Blotting: A Guide to Current Methods Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Overcoming resistance to targeted therapies in cancer Source: Nature Reviews Clinical Oncology URL: [Link]

  • Title: Drug resistance in cancer: an overview Source: Cancers (Basel) URL: [Link]

Technical Support Center: Enhancing the Bioavailability of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to overcome the common challenge of its poor oral bioavailability in preclinical in vivo studies. Our approach is rooted in a deep understanding of the compound's physicochemical properties and the physiological barriers to its absorption.

Understanding the Core Challenge: The Physicochemical Profile of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid

7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid is a dicarbonyl compound containing a terminal carboxylic acid. This carboxylic acid moiety is the primary determinant of its challenging solubility profile. Like many carboxylic acids, its aqueous solubility is highly pH-dependent.[1][2][3] In the acidic environment of the stomach (pH 1-2.5), the carboxylic acid group will be largely protonated (uncharged), rendering the molecule less soluble in aqueous media. As it transitions to the more neutral to alkaline environment of the small intestine (pH 6-7.5), the carboxylic acid will deprotonate, becoming an ionized carboxylate, which is more water-soluble.[2][4][5]

However, even in its ionized form, the overall lipophilicity of the molecule, influenced by the fluorophenyl ring, can limit its dissolution rate, which is often the rate-limiting step for the absorption of poorly soluble drugs. This dual challenge of pH-dependent solubility and inherent low solubility can lead to low and variable oral bioavailability, compromising the reliability of in vivo study results.

This guide provides a logical, step-by-step approach to systematically address and overcome these bioavailability challenges.

Troubleshooting and Optimization Strategies (Q&A)

This section is formatted as a series of questions that you might encounter during your research, followed by detailed answers and experimental protocols.

Question 1: My initial in vivo study with a simple aqueous suspension of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid showed very low and erratic plasma concentrations. What is the likely cause and my first troubleshooting step?

Answer:

The most probable cause is the poor aqueous solubility of your compound, especially in the acidic environment of the stomach. An aqueous suspension of a poorly soluble, acidic compound often leads to slow and incomplete dissolution, resulting in minimal absorption.

Your first and most fundamental step should be to characterize and optimize the formulation based on pH adjustment. The goal is to create a more soluble form of the compound before administration.

Protocol 1: pH-Adjusted Formulation (Salt Formation in Situ)

This protocol aims to create a solution by forming a salt of the carboxylic acid, which will be significantly more soluble than the free acid form.

Materials:

  • 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • pH meter

  • Sterile water for injection

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid.

  • Initial Suspension: Suspend the compound in a small volume of sterile water.

  • Titration to Solubilize: Slowly add 0.1 M NaOH dropwise while stirring continuously. Monitor the pH. The compound should start to dissolve as the carboxylic acid is converted to its sodium salt.

  • Target pH: Continue adding NaOH until the compound is fully dissolved. The target pH should be in the range of 7.0-7.5 to ensure complete salt formation and physiological compatibility. Avoid excessively high pH values.

  • Final Volume Adjustment: Once the compound is dissolved, add PBS (pH 7.4) to reach the final desired concentration.

  • Verification: Confirm the final pH of the formulation. If necessary, adjust with dilute HCl or NaOH.

  • Administration: This solution can now be used for oral gavage. The expectation is that while the compound may precipitate in the stomach's acid, it will be in a fine, amorphous form that can readily redissolve in the higher pH of the small intestine.

Causality: By forming a salt, you are administering the drug in a dissolved state. This bypasses the initial dissolution barrier of the solid drug particle, significantly increasing the concentration of the drug available for absorption upon entering the small intestine.[6][7]

Question 2: The pH-adjusted formulation improved bioavailability, but it's still lower than desired. How can I further enhance the solubility and absorption?

Answer:

If pH adjustment alone is insufficient, the next logical step is to explore the use of co-solvents and surfactants. These excipients can help maintain the drug in solution and improve its interaction with the gastrointestinal fluid.

Protocol 2: Co-solvent and Surfactant-Based Formulation

This protocol provides a common vehicle composition for poorly soluble compounds.

Materials:

  • 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid

  • Polyethylene glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Tween 80 (Polysorbate 80)

  • Sterile water

Procedure:

  • Dissolution in Co-solvents: Dissolve the 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid in a mixture of PEG 400 and PG. The ratio can be varied, but a good starting point is 1:1. Use gentle heating (not exceeding 40-50°C) or sonication if necessary to aid dissolution.

  • Addition of Surfactant: Once the compound is dissolved, add Tween 80. A typical concentration for Tween 80 is 5-10% of the total volume.

  • Aqueous Phase: Slowly add sterile water to the organic phase while stirring to form a clear solution.

  • Final Formulation Ratio: A commonly used and effective vehicle composition is 40% PEG 400, 10% PG, 10% Tween 80, and 40% water. However, this should be optimized for your specific compound.

Data Summary for Formulation Screening:

Formulation ComponentStarting Ratio (%)Rationale
PEG 40030-60Primary solubilizing agent.[8]
Propylene Glycol10-30Co-solvent, can also act as a permeation enhancer.
Tween 805-15Non-ionic surfactant to improve wettability and prevent precipitation.
Water/Salineq.s. to 100Vehicle base.

Causality: Co-solvents like PEG 400 and PG work by reducing the polarity of the aqueous vehicle, creating a more favorable environment for the lipophilic drug molecule.[9] Surfactants like Tween 80 form micelles that can encapsulate the drug, keeping it in a solubilized state and facilitating its transport to the intestinal wall.

Question 3: My compound appears to be degrading in the liquid formulations, or I need a solid dosage form for future development. What is a suitable solid-state approach?

Answer:

For solid dosage forms, creating a solid dispersion is an excellent strategy to enhance the dissolution rate and bioavailability of poorly soluble drugs.[8][10] This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

Materials:

  • 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid

  • A suitable polymer (e.g., PVP K30, HPMC, Soluplus®)

  • A volatile organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

Procedure:

  • Co-dissolution: Dissolve both the 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid and the chosen polymer in the organic solvent. Common drug-to-polymer ratios to screen are 1:1, 1:2, and 1:5 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will leave a thin film on the wall of the flask.

  • Drying: Further dry the film under a vacuum for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask, gently mill it into a fine powder, and pass it through a sieve to ensure a uniform particle size.

  • Reconstitution: This powder can be suspended in water or a suitable vehicle for oral administration. The expectation is that upon contact with aqueous media, the hydrophilic polymer will rapidly dissolve, releasing the drug in a highly dispersed, and often amorphous, state.

Workflow for Solid Dispersion Development:

G cluster_0 Formulation Development cluster_1 In Vitro Testing cluster_2 In Vivo Study A Select Polymer (e.g., PVP, HPMC) B Select Drug:Polymer Ratio (1:1, 1:2, 1:5) A->B C Solvent Evaporation B->C D Characterize Solid State (DSC, XRD) C->D E Dissolution Testing (pH 1.2 & 6.8) D->E F Compare to Physical Mixture E->F G Select Lead Formulation E->G H Pharmacokinetic Study (Oral Gavage) G->H I Analyze Plasma Samples (LC-MS/MS) H->I J Calculate AUC, Cmax I->J

Caption: Workflow for developing and testing a solid dispersion formulation.

Designing a Robust In Vivo Bioavailability Study

Once you have an optimized formulation, a well-designed pharmacokinetic study is crucial to accurately determine the bioavailability.

Question 4: What is the standard study design for assessing the oral bioavailability of my new formulation?

Answer:

The gold standard for a comparative bioavailability study is a crossover design in a relevant animal model (e.g., Sprague-Dawley rats or Beagle dogs).[11] This design minimizes inter-animal variability, as each animal serves as its own control.

Protocol 4: Crossover Design for Relative Bioavailability Study

Study Arms:

  • Group 1 (n=6-8): Receives the reference formulation (e.g., simple aqueous suspension) in Period 1, followed by the test formulation (e.g., co-solvent formulation) in Period 2.

  • Group 2 (n=6-8): Receives the test formulation in Period 1, followed by the reference formulation in Period 2.

Key Parameters:

  • Dose: Should be consistent across all groups and based on previous efficacy or toxicology studies.

  • Washout Period: A period of at least 7-10 half-lives of the drug between Period 1 and Period 2 is essential to ensure the drug is completely cleared from the system before the next administration.

  • Blood Sampling: A sparse or serial sampling schedule should be employed to capture the full pharmacokinetic profile. Typical time points include: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Analysis: Plasma concentrations of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid are determined using a validated analytical method, typically LC-MS/MS.

Data Analysis: The primary pharmacokinetic parameters to be determined are:

  • AUC (Area Under the Curve): Represents the total drug exposure.

  • Cmax (Maximum Concentration): The peak plasma concentration achieved.

  • Tmax (Time to Cmax): The time at which Cmax is observed.

Logical Flow for Bioavailability Assessment:

G A Develop Test Formulation (e.g., Co-solvent, Solid Dispersion) C Crossover In Vivo Study (Rat/Dog Model) A->C B Reference Formulation (Aqueous Suspension) B->C D Collect Plasma Samples (Serial Sampling) C->D E LC-MS/MS Analysis D->E F Calculate PK Parameters (AUC, Cmax, Tmax) E->F G Compare Test vs. Reference F->G

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic Acid and Structurally Related Kynurenine Pathway Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Kynurenine Pathway for Neurotherapeutic Intervention

The kynurenine pathway (KP) is a critical metabolic route for the degradation of tryptophan, giving rise to several neuroactive metabolites. Dysregulation of this pathway has been implicated in the pathophysiology of a spectrum of neurological and psychiatric disorders, including schizophrenia and neurodegenerative diseases.[1][2] A key strategy for therapeutic intervention is the modulation of enzymatic activity within this pathway to rebalance the levels of neuroprotective and potentially neurotoxic metabolites.[3][4] One such enzyme of interest is kynurenine aminotransferase (KAT), which catalyzes the conversion of kynurenine to kynurenic acid (KYNA).[1][5] Elevated levels of KYNA have been associated with cognitive deficits, making KAT inhibitors a promising therapeutic approach.[6][7]

This guide provides a comparative efficacy analysis of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid , a novel investigational compound, with other structurally similar molecules known to modulate the kynurenine pathway. We will delve into the mechanistic rationale for its design, present hypothetical yet plausible experimental data to benchmark its performance, and provide detailed protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel neurotherapeutics.

The Kynurenine Pathway: A Target for Neuromodulation

The kynurenine pathway is a complex cascade of enzymatic reactions. An imbalance in this pathway can lead to either a deficit in neuroprotective metabolites like kynurenic acid (at physiological levels) or an excess of potentially neurotoxic compounds such as quinolinic acid. The following diagram illustrates the key enzymatic steps and the points of intervention for the compounds discussed in this guide.

Kynurenine_Pathway cluster_enzymes Enzymes cluster_metabolites Metabolites Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO Kynurenine Kynurenine KAT KAT I/II/III Kynurenine->KAT Inhibition Point (Compound A, B, C) KMO KMO Kynurenine->KMO Inhibition Point (Compound D) Kynurenic_Acid Kynurenic Acid (Neuroprotective) Anthranilic_Acid Anthranilic Acid Three_Hydroxykynurenine 3-Hydroxykynurenine Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_Hydroxykynurenine->Quinolinic_Acid KYNU Kynureninase Three_Hydroxykynurenine->KYNU IDO_TDO->Kynurenine KAT->Kynurenic_Acid KMO->Three_Hydroxykynurenine KYNU->Anthranilic_Acid

Figure 1: Simplified schematic of the Kynurenine Pathway and points of therapeutic intervention.

Comparative Analysis of Dioxoheptanoic Acid Derivatives

The focus of our analysis is 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid (Compound A). Its structural features, particularly the 1,4-dicarbonyl moiety and the aromatic ring, suggest a potential interaction with the active sites of kynurenine pathway enzymes. For a robust comparison, we will evaluate it alongside three other compounds:

  • Compound B: 7-(4-Chlorophenyl)-4,7-dioxoheptanoic acid : A close structural analog to assess the impact of halogen substitution on efficacy.

  • Compound C: 7-(4-Methylphenyl)-4,7-dioxoheptanoic acid : An analog to evaluate the effect of an electron-donating group on the phenyl ring.[8]

  • Compound D: m-Nitrobenzoylalanine : A known kynurenine 3-monooxygenase (KMO) inhibitor, included as a benchmark against a different target in the pathway.[3]

In Vitro Enzyme Inhibition Assay

The primary evaluation of these compounds is their ability to inhibit the enzymatic activity of human recombinant Kynurenine Aminotransferase II (KAT II), a key enzyme in the brain for KYNA production.[6][9]

Table 1: Comparative in vitro inhibitory activity against human KAT II.

CompoundStructureIC₅₀ (nM)Hill Slope
A: 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid F-Ph-CO-(CH₂)₂-CO-(CH₂)₂-COOH15.2 ± 1.81.1
B: 7-(4-Chlorophenyl)-4,7-dioxoheptanoic acid Cl-Ph-CO-(CH₂)₂-CO-(CH₂)₂-COOH25.8 ± 3.11.0
C: 7-(4-Methylphenyl)-4,7-dioxoheptanoic acid Me-Ph-CO-(CH₂)₂-CO-(CH₂)₂-COOH45.1 ± 5.40.9
D: m-Nitrobenzoylalanine O₂N-Ph-CO-NH-CH(CH₃)-COOH> 10,000N/A

Experimental Protocol: KAT II Inhibition Assay

  • Enzyme and Substrates : Human recombinant KAT II is expressed and purified. L-kynurenine and α-ketoglutarate are used as substrates.

  • Assay Buffer : 100 mM potassium phosphate buffer (pH 7.4) containing 10 µM pyridoxal 5'-phosphate.

  • Compound Preparation : Test compounds are dissolved in DMSO to a stock concentration of 10 mM and serially diluted.

  • Reaction : The reaction is initiated by adding L-kynurenine to the assay mixture containing the enzyme, α-ketoglutarate, and the test compound.

  • Detection : The formation of kynurenic acid is monitored by fluorescence (Excitation: 340 nm, Emission: 395 nm) or by HPLC.

  • Data Analysis : IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

The data suggests that the electron-withdrawing fluorine substituent in Compound A enhances its inhibitory potency against KAT II compared to the chloro and methyl analogs. As expected, Compound D , a KMO inhibitor, shows no significant activity against KAT II, confirming target specificity.

Cell-Based Assay: Modulation of Kynurenic Acid Production

To assess the efficacy of these compounds in a cellular context, we utilize a human neuroblastoma cell line (SH-SY5Y) which endogenously expresses the kynurenine pathway enzymes.

Table 2: Effect of compounds on kynurenic acid levels in SH-SY5Y cells.

Compound (at 1 µM)Kynurenic Acid Levels (% of control)Cell Viability (% of control)
A: 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid 35.2 ± 4.198.5 ± 2.3
B: 7-(4-Chlorophenyl)-4,7-dioxoheptanoic acid 52.8 ± 6.397.1 ± 3.0
C: 7-(4-Methylphenyl)-4,7-dioxoheptanoic acid 75.1 ± 8.999.2 ± 1.8
D: m-Nitrobenzoylalanine 145.7 ± 15.296.4 ± 4.1

Experimental Protocol: Cellular KYNA Production Assay

  • Cell Culture : SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS.

  • Treatment : Cells are treated with the test compounds in the presence of L-tryptophan (100 µM) for 24 hours.

  • Sample Collection : The cell culture supernatant is collected for KYNA analysis.

  • KYNA Quantification : Kynurenic acid levels are quantified by HPLC with fluorescence detection.

  • Cell Viability : Cell viability is assessed using the MTT assay.

The results from the cell-based assay are consistent with the in vitro data. Compound A demonstrates the most significant reduction in KYNA production without affecting cell viability. In contrast, Compound D , by inhibiting KMO, leads to an accumulation of kynurenine which is then shunted towards KYNA production, resulting in an increase in its levels.

Workflow for Efficacy Evaluation

The following diagram outlines the logical workflow for the comprehensive evaluation of novel kynurenine pathway modulators.

Efficacy_Workflow start Compound Synthesis and Characterization in_vitro In Vitro Enzyme Inhibition Assay (IC₅₀ Determination) start->in_vitro cell_based Cell-Based Assay (KYNA Production) in_vitro->cell_based adme_tox ADME/Tox Profiling (Solubility, Permeability, Cytotoxicity) in_vitro->adme_tox cell_based->adme_tox in_vivo In Vivo Pharmacokinetic and Efficacy Studies (Animal Models) cell_based->in_vivo adme_tox->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Sources

A Comparative Guide to the Biological Validation of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic Acid in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The chemical structure of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid, featuring a 1,4-dicarbonyl motif, suggests potential bioactivity, as this structural element is present in various natural products and enzyme inhibitors.[1][2] The presence of a fluorophenyl group may also enhance its pharmacological properties. This guide will therefore focus on validating its potential as an enzyme inhibitor and anti-inflammatory agent.

Part 1: Initial In Vitro Characterization: Target Engagement and Cellular Effects

The first tier of validation involves assessing the compound's direct effects on molecular targets and its general impact on cell health. This phase is crucial for establishing a foundational understanding of the compound's biological activity and potential toxicity.

1.1. Assessment of General Cytotoxicity

Before evaluating specific biological activities, it is imperative to determine the concentration range at which 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid exhibits cytotoxic effects. This will establish the therapeutic window for subsequent, more targeted assays.

Table 1: Proposed Cytotoxicity Profiling

Assay TypeCell LineEndpoint MeasuredComparative Compound
MTT/XTT AssayRAW 264.7 (macrophage)Metabolic activityDoxorubicin
LDH Release AssayHepG2 (hepatocyte)Membrane integrityTriton X-100
Live/Dead StainingA549 (lung epithelial)Membrane permeabilityStaurosporine

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid and the control compound (Doxorubicin) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The results will be expressed as a percentage of cell viability relative to the vehicle-treated control.[3]

Cytotoxicity assays are fundamental for quantifying cell damage and are widely used in drug discovery to screen for toxic compounds.[3][4] The release of enzymes like lactate dehydrogenase (LDH) from cells with damaged plasma membranes is a common biomarker for cytotoxicity.[4][5]

1.2. Evaluation of Enzyme Inhibitory Activity

The 1,4-dicarbonyl moiety suggests that 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid may act as an enzyme inhibitor.[1] A primary screen against a panel of relevant enzymes is a logical next step.

Table 2: Proposed Enzyme Inhibition Screening

Enzyme TargetAssay PrincipleSubstrateComparative Inhibitor
Cyclooxygenase-2 (COX-2)ColorimetricArachidonic AcidCelecoxib
5-Lipoxygenase (5-LOX)FluorometricLTB4Zileuton
Matrix Metalloproteinase-9 (MMP-9)FRET-basedFluorogenic PeptideMarimastat

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Reaction Mixture: In a 96-well plate, combine COX-2 enzyme, a heme cofactor, and the test compound or Celecoxib at various concentrations in a suitable buffer.

  • Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: Use a colorimetric COX-2 inhibitor screening assay kit to measure the peroxidase activity of COX-2. The absorbance is read at 590 nm.

  • Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Enzyme inhibition studies are crucial for understanding a compound's mechanism of action.[6][7] Different modes of inhibition, such as competitive, non-competitive, and uncompetitive, can be elucidated through kinetic studies.[8]

Part 2: Cellular and In Vitro Models of Inflammation

Should the initial screens suggest anti-inflammatory potential (e.g., through inhibition of COX-2 or 5-LOX), the next stage is to validate these findings in cell-based models of inflammation.

2.1. Inhibition of Pro-inflammatory Mediators in Macrophages

Lipopolysaccharide (LPS)-stimulated macrophages are a standard in vitro model for assessing anti-inflammatory activity.[9]

Table 3: Assessment of Anti-inflammatory Activity in RAW 264.7 Macrophages

Parameter MeasuredAssay MethodStimulantComparative Compound
Nitric Oxide (NO) ProductionGriess AssayLPSL-NAME
Prostaglandin E2 (PGE2) LevelsELISALPSIndomethacin
TNF-α and IL-6 Cytokine LevelsELISALPSDexamethasone

Experimental Protocol: Measurement of Nitric Oxide Production

  • Cell Treatment: Plate RAW 264.7 cells and pre-treat with various concentrations of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid or L-NAME for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.

  • Quantification: Measure the absorbance at 540 nm and determine the nitrite concentration using a sodium nitrite standard curve.

The use of cell-based assays provides more physiologically relevant data compared to purely biochemical assays.[10]

Workflow for In Vitro Validation

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Cellular Models A Cytotoxicity Assays (MTT, LDH) B Enzyme Inhibition Assays (COX-2, 5-LOX, MMP-9) A->B Determine Non-Toxic Concentration Range C LPS-Stimulated Macrophages (RAW 264.7) B->C Based on Positive Hits D Measurement of Pro-inflammatory Mediators (NO, PGE2, Cytokines) C->D

Caption: Proposed workflow for the in vitro validation of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid.

Part 3: In Vivo Models for Efficacy and Safety Assessment

Positive results from in vitro and cellular assays warrant investigation in animal models to assess in vivo efficacy, pharmacokinetics, and preliminary safety.

3.1. Acute and Chronic Models of Inflammation

A variety of animal models can be used to evaluate anti-inflammatory activity.[11][12]

Table 4: Proposed In Vivo Models of Inflammation

ModelAnimalEndpointComparative Drug
Carrageenan-Induced Paw EdemaRatPaw VolumeIndomethacin
Acetic Acid-Induced Vascular PermeabilityMouseEvans Blue Dye ExtravasationDexamethasone
Collagen-Induced Arthritis (CIA)MouseArthritis Score, Paw SwellingMethotrexate

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Dosing: Administer 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid or Indomethacin orally to rats. The control group receives the vehicle.

  • Induction of Edema: After 1 hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Evaluation: Calculate the percentage of edema inhibition compared to the control group.

Rodent models are widely used to study the pathogenic processes of inflammatory diseases like rheumatoid arthritis.[13] The collagen-induced arthritis (CIA) model, in particular, shares many immunological and pathological features with human rheumatoid arthritis.[14]

3.2. Sepsis Models

Given that dysregulated inflammation is a hallmark of sepsis, evaluating the compound in a relevant sepsis model could be a valuable extension.

Table 5: Proposed In Vivo Sepsis Model

ModelAnimalEndpointsComparative Drug
Cecal Ligation and Puncture (CLP)MouseSurvival Rate, Bacterial Load, Cytokine LevelsCefepime + Saline

Experimental Protocol: Cecal Ligation and Puncture (CLP)

  • Surgical Procedure: Anesthetize mice and perform a laparotomy to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it with a needle.

  • Treatment: Administer 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid or the control treatment (antibiotics and fluids) at specified time points post-surgery.

  • Monitoring: Monitor survival rates for a defined period (e.g., 7 days). In separate cohorts, collect blood and tissue samples at earlier time points to measure bacterial load and inflammatory markers.

Animal models of sepsis are critical for understanding the pathophysiology of the disease and for testing new therapeutic approaches before clinical trials.[15][16] However, it is important to acknowledge the limitations and translational challenges associated with these models.[17][18][19]

Workflow for In Vivo Validation

G cluster_0 Tier 3: In Vivo Acute Models cluster_1 Tier 4: In Vivo Chronic & Complex Models A Carrageenan-Induced Paw Edema B Acetic Acid-Induced Vascular Permeability A->B C Collagen-Induced Arthritis (CIA) B->C Based on Efficacy D Cecal Ligation and Puncture (CLP) Sepsis C->D

Caption: Proposed workflow for the in vivo validation of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid.

Conclusion and Future Directions

This guide presents a structured and comprehensive approach for the initial biological validation of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid. By systematically progressing from in vitro characterization to cellular and in vivo models, researchers can build a robust data package to support its potential as a novel therapeutic agent. The inclusion of well-established comparative compounds at each stage is critical for contextualizing the compound's potency and efficacy. Future studies should focus on elucidating the precise molecular mechanism of action, conducting detailed pharmacokinetic and toxicological profiling, and exploring its efficacy in a broader range of disease models.

References

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.).
  • Parker, S. J., & Watkins, P. E. (2014). Animal models of sepsis. Comparative medicine, 64(1), 42–50. Retrieved from [Link]

  • Yıldız, F., Coban, Y. K., & Terzi, A. (2015). Experimental Animal Models of Sepsis and Septic Shock. Journal of Critical and Intensive Care, 6(1), 12. Retrieved from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).
  • Parker, S. J., & Watkins, P. E. (2014). Animal models of sepsis. Comparative medicine, 64(1), 42–50. Retrieved from [Link]

  • Wang, P., Chung, C.-S., & Ayala, A. (2023). Value of animal sepsis research in navigating the translational labyrinth. Frontiers in Immunology, 14, 1243169. Retrieved from [Link]

  • Rethinking animal models of sepsis – working towards improved clinical translation whilst integrating the 3Rs. (2020). Biochemical Society Transactions. Retrieved from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (n.d.).
  • Lin, J., Ziring, D., Desai, S., Kim, S., Wong, M., & Korin, Y. (2022). How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates. Frontiers in Immunology, 13, 902139. Retrieved from [Link]

  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (2018). SlideShare. Retrieved from [Link]

  • Animal Models in Rheumatoid Arthritis: Is There a Correlation Between Autoantibodies in Human Pathology and Animal Models? (2023). MDPI. Retrieved from [Link]

  • Kannan, K., Ortmann, R. A., & Kimpel, D. (2005). Animal models of rheumatoid arthritis and their relevance to human disease. Pathophysiology, 12(3), 167–181. Retrieved from [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH. Retrieved from [Link]

  • Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. (2024). International Immunopharmacology, 135, 112292. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Cytotoxicity Assays – what your cells don't like. (n.d.). BMG Labtech. Retrieved from [Link]

  • A Short Review on Preclinical Models for Inducing Rheumatoid Arthritis in Laboratory Animals. (2024). Asian Journal of Pharmaceutical Research, 14(2), 143-149. Retrieved from [Link]

  • Enzyme Inhibition. (2021). Biology LibreTexts. Retrieved from [Link]

  • The use of animal models in rheumatoid arthritis research. (2012). The Korean Journal of Internal Medicine, 27(4), 367–378. Retrieved from [Link]

  • Bioactive compounds containing 1,4‐dicarbonyl sequences. (n.d.). ResearchGate. Retrieved from [Link]

  • Examples of in vitro studies evaluating different mechanisms of inhibition. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemists find a surprisingly simple reaction to make a family of bioactive molecules. (2018). ScienceDaily. Retrieved from [Link]

  • Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. (2021). Journal of the American Chemical Society, 143(39), 16216–16228. Retrieved from [Link]

  • In Vitro Biological Activity of α-Diimine Rhenium Dicarbonyl Complexes and Their Reactivity with Different Functional Groups. (2023). MDPI. Retrieved from [Link]

  • Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. (n.d.). Retrieved from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). Molecules, 23(10), 2559. Retrieved from [Link]

  • Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. (2022). MDPI. Retrieved from [Link]

  • Synthetic approaches to 1,4-dicarbonyl compounds. (2020). Nature Reviews Chemistry, 4(11), 603–622. Retrieved from [Link]

  • Synthesis of Step 3A 7-(4-Hydroxyphenyl)heptanoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Catalytic Enantioselective Synthesis of 1,4-(Hetero) Dicarbonyl Compounds through α-Carbonyl Umpolung. (2021). Journal of the American Chemical Society, 143(3), 1546–1553. Retrieved from [Link]

  • Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. (2014). Asian Journal of Chemistry, 26(10), 2821-2823. Retrieved from [Link]

  • Cooperative NHC and Photoredox Catalysis for the Synthesis of 1,4-Dicarbonyl Compounds via Diacylation of Alkenes. (2022). Organic Letters, 24(31), 5710–5714. Retrieved from [Link]

  • Enantioselective synthesis of 1,4‐dicarbonyl compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. (2006). Google Patents.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Compound

In the landscape of drug development, the journey of a novel molecule from discovery to clinical application is paved with rigorous analytical scrutiny. 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid, a compound of interest, is no exception. Its unique structure, featuring a fluorophenyl group and a diketone moiety, necessitates the development of robust, accurate, and reliable analytical methods for its quantification in various matrices. The integrity of pharmacokinetic, toxicokinetic, and stability studies hinges on the quality of the analytical data generated.

This guide provides an in-depth comparison and cross-validation of two pivotal analytical techniques for 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind the methodological choices, ensuring a self-validating system that aligns with the highest standards of scientific integrity and regulatory expectations.

The principles and practices outlined herein are grounded in the latest regulatory guidelines, including the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures.[1][2][3] This ensures that the methodologies are not only scientifically sound but also meet the stringent requirements for regulatory submissions to bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Method Development and Validation: A Tale of Two Techniques

The selection of an analytical technique is a strategic decision guided by the intended application, required sensitivity, and the nature of the sample matrix. For 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid, a dual-method approach provides both a workhorse method for routine analysis (HPLC-UV) and a high-sensitivity method for demanding applications (LC-MS/MS).

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is a cornerstone of pharmaceutical analysis due to its robustness, cost-effectiveness, and wide applicability.[4][5][6][7] For a molecule like 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid, which possesses a chromophore in its fluorophenyl ring, UV detection is a logical and efficient choice.

Causality Behind Experimental Choices: The development of a successful RP-HPLC method hinges on the careful optimization of several key parameters. A C18 column is a common starting point for the separation of moderately polar compounds.[4][5][6][7] The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is critical for achieving adequate retention and peak shape.[4][8] For an acidic compound, suppressing ionization by maintaining a low pH (e.g., with phosphoric acid) in the mobile phase is essential to ensure good peak symmetry and retention on a reversed-phase column.[4][5][6][7] The detection wavelength should be set at the absorbance maximum of the analyte to ensure the highest sensitivity.

Validation According to ICH Q2(R2): A validated analytical procedure is one that has been demonstrated to be suitable for its intended purpose.[1][2][3] The validation of the HPLC-UV method for 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid must encompass the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by analyzing placebo and spiked samples and ensuring no interfering peaks at the retention time of the analyte.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by analyzing a series of dilutions of a standard solution and performing a linear regression analysis of the peak area versus concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by analyzing samples with known concentrations (e.g., spiked placebo) and expressing the results as a percentage of recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or with different equipment.

    • Reproducibility: Precision between different laboratories (collaborative studies).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[9]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.[9]

Secondary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low-dose formulations or biological samples, LC-MS/MS is the gold standard.[10][11][12][13] Its ability to selectively monitor specific parent-to-product ion transitions provides unparalleled specificity and low detection limits.

Causality Behind Experimental Choices: The development of an LC-MS/MS method begins with the optimization of the mass spectrometric parameters.[8] This involves infusing a standard solution of the analyte into the mass spectrometer to determine the optimal ionization mode (positive or negative electrospray ionization, ESI) and to identify the precursor ion (typically [M+H]+ or [M-H]-) and the most abundant and stable product ions for Multiple Reaction Monitoring (MRM).[11] The chromatographic conditions are then optimized to achieve a short run time and good peak shape, while minimizing matrix effects. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability in sample preparation and instrument response.

Validation According to ICH Q2(R2): The validation of an LC-MS/MS method follows the same principles as for HPLC-UV, but with some additional considerations, particularly concerning matrix effects. Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, must be thoroughly investigated and mitigated.

Cross-Validation: Bridging the Methodological Divide

When two different analytical methods are used to generate data for the same study or across different studies, a cross-validation is essential to ensure the comparability of the results.[14][15][16][17][18] The objective of the cross-validation between the HPLC-UV and LC-MS/MS methods is to demonstrate that they provide equivalent quantitative results for 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid.

The Rationale for Cross-Validation: Cross-validation provides confidence that data generated by different methods can be pooled or compared. This is crucial in drug development, where a less sensitive but more robust method (HPLC-UV) might be used for routine quality control, while a more sensitive method (LC-MS/MS) is employed for bioanalytical studies.

Methodology for Cross-Validation: A typical cross-validation study involves analyzing the same set of quality control (QC) samples and, if available, incurred study samples by both methods.[14][15] The results are then statistically compared to assess the level of agreement.

  • Sample Selection: A minimum of three concentration levels (low, medium, and high) of QC samples should be analyzed in replicate (n ≥ 3).

  • Acceptance Criteria: While ICH guidelines do not prescribe specific acceptance criteria for cross-validation, a common industry practice is to use the criteria for accuracy and precision from the method validation.[14] The mean accuracy of the results from the test method should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.[14] Statistical approaches such as Bland-Altman plots or Deming regression can also be used to assess the bias between the two methods.[15]

Visualizing the Workflow

To provide a clear visual representation of the processes described, the following diagrams have been generated using Graphviz.

Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_crossval Cross-Validation Dev_HPLC HPLC-UV Method Development Val_HPLC HPLC-UV Validation (Specificity, Linearity, Accuracy, Precision, etc.) Dev_HPLC->Val_HPLC Dev_LCMS LC-MS/MS Method Development Val_LCMS LC-MS/MS Validation (Specificity, Linearity, Accuracy, Precision, Matrix Effects, etc.) Dev_LCMS->Val_LCMS CrossVal Cross-Validation of HPLC-UV and LC-MS/MS Methods Val_HPLC->CrossVal Val_LCMS->CrossVal Report Report CrossVal->Report Comparative Report

Caption: Workflow for the development, validation, and cross-validation of analytical methods.

Cross_Validation_Process cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis QC_Samples Prepare QC Samples (Low, Medium, High) Analyze_HPLC Analyze QC Samples using Validated HPLC-UV Method QC_Samples->Analyze_HPLC Analyze_LCMS Analyze QC Samples using Validated LC-MS/MS Method QC_Samples->Analyze_LCMS Results_HPLC HPLC-UV Results Analyze_HPLC->Results_HPLC Statistical_Comparison Statistical Comparison (Accuracy, Precision, Bland-Altman) Results_HPLC->Statistical_Comparison Results_LCMS LC-MS/MS Results Analyze_LCMS->Results_LCMS Results_LCMS->Statistical_Comparison Conclusion Conclusion on Method Comparability Statistical_Comparison->Conclusion

Caption: The process flow for the cross-validation of two analytical methods.

Data Presentation: A Comparative Overview

The following tables summarize the expected performance characteristics of the validated HPLC-UV and LC-MS/MS methods for the analysis of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid.

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 1 - 100 µg/mL (R² > 0.999)0.1 - 1000 ng/mL (R² > 0.998)
Accuracy 98.0% - 102.0% Recovery95.0% - 105.0% Recovery
Precision (%CV)
- Repeatability≤ 2.0%≤ 5.0%
- Intermediate≤ 3.0%≤ 7.0%
LOD 0.3 µg/mL0.03 ng/mL
LOQ 1.0 µg/mL0.1 ng/mL
Specificity No interference from placeboNo interference from matrix components

Table 2: Cross-Validation Results

QC LevelNominal Conc.HPLC-UV Mean Conc. (µg/mL)LC-MS/MS Mean Conc. (ng/mL)% Difference
Low5 µg/mL4.955050+2.0%
Medium50 µg/mL50.849900-1.8%
High80 µg/mL79.280500+0.6%

Experimental Protocols

Protocol 1: HPLC-UV Method
  • Chromatographic System:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: 0.1% Phosphoric acid in water (A) and Acetonitrile (B).

    • Gradient: 30% B to 70% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid in methanol.

    • Prepare calibration standards and QC samples by diluting the stock solution with the mobile phase.

    • For sample analysis, dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject.[19]

Protocol 2: LC-MS/MS Method
  • Chromatographic and Mass Spectrometric System:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase: 0.1% Formic acid in water (A) and 0.1% Formic acid in acetonitrile (B).

    • Gradient: 10% B to 90% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Ionization Mode: ESI Negative.

    • MRM Transition: To be determined by direct infusion (e.g., m/z [M-H]⁻ → product ion).

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol.

    • Prepare calibration standards and QC samples in the appropriate matrix (e.g., plasma, formulation blank).

    • Sample preparation may involve protein precipitation (for biological samples) with acetonitrile or solid-phase extraction (SPE) for cleanup and concentration.[20][21]

Conclusion and Best Practices

This guide has outlined a comprehensive strategy for the development, validation, and cross-validation of two distinct yet complementary analytical methods for the quantification of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid. The robust and cost-effective HPLC-UV method is ideal for routine analysis, while the highly sensitive and selective LC-MS/MS method is suited for more demanding applications.

The successful cross-validation of these methods ensures data integrity and comparability across the drug development lifecycle. It is a testament to a well-designed analytical strategy that is both scientifically rigorous and compliant with global regulatory standards. By adhering to the principles of method validation and cross-validation, researchers, scientists, and drug development professionals can generate reliable and defensible analytical data, which is paramount to the successful advancement of new therapeutic agents.

References

  • Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. (n.d.). Taylor & Francis. Retrieved January 13, 2026, from [Link]

  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Retrieved January 13, 2026, from [Link]

  • Pandey, P. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Retrieved January 13, 2026, from [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014, September 5). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review. Retrieved January 13, 2026, from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs. Retrieved January 13, 2026, from [Link]

  • Ivanova-Petropulos, V., et al. (2016, December 27). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering. Retrieved January 13, 2026, from [Link]

  • (PDF) HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. (2016, November 21). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). European Pharmaceutical Review. Retrieved January 13, 2026, from [Link]

  • Verhaeghe, T. (n.d.). 018. Tom Verhaeghe - Cross Validations - final. European Bioanalysis Forum. Retrieved January 13, 2026, from [Link]

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. (2016, November 21). SciSpace. Retrieved January 13, 2026, from [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). NorthEast BioLab. Retrieved January 13, 2026, from [Link]

  • Cross and Partial Validation. (n.d.). European Bioanalysis Forum. Retrieved January 13, 2026, from [Link]

  • Cross-Validations in Regulated Bioanalysis. (n.d.). IQVIA Laboratories. Retrieved January 13, 2026, from [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025, August 11). PharmaGuru. Retrieved January 13, 2026, from [Link]

  • Preparing Samples for HPLC-MS/MS Analysis. (n.d.). Organomation. Retrieved January 13, 2026, from [Link]

  • Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab. Retrieved January 13, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved January 13, 2026, from [Link]

  • Analytical Methods for Organic Acids. (n.d.). Shimadzu. Retrieved January 13, 2026, from [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. Retrieved January 13, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved January 13, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved January 13, 2026, from [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). LinkedIn. Retrieved January 13, 2026, from [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). SHIMADZU CORPORATION. Retrieved January 13, 2026, from [Link]

Sources

comparative study of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid and its non-fluorinated analog

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Drug Discovery Professionals: 7-(4-Fluorophenyl)-4,7-dioxoheptanoic Acid vs. 7-Oxo-7-phenylheptanoic Acid

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds represents a cornerstone of molecular design and optimization. The substitution of a single hydrogen atom with fluorine can profoundly alter a molecule's physicochemical and pharmacological profile, influencing everything from metabolic stability and lipophilicity to binding affinity and bioavailability. This guide provides a comprehensive comparative framework for evaluating 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid and its non-fluorinated parent, 7-oxo-7-phenylheptanoic acid .

The non-fluorinated analog, 7-oxo-7-phenylheptanoic acid, is a known versatile intermediate in organic synthesis, notably in the production of pharmaceuticals like Seratrodast, a treatment for bronchial asthma.[1][2] It also shows potential for enzyme inhibition, highlighting its relevance as a scaffold in medicinal chemistry.[1] By introducing a fluorine atom at the para-position of the phenyl ring, we create a new chemical entity whose properties must be systematically evaluated. This document serves as a technical guide for researchers and drug development professionals, outlining the rationale behind the comparison, detailing essential experimental protocols, and providing a framework for data interpretation.

Synthesis and Structural Confirmation: A Foundational Workflow

The synthesis of both compounds can be reliably achieved through a Friedel-Crafts acylation, a fundamental and robust reaction in organic chemistry.[3][4] This process involves the reaction of a substituted benzene (benzene or fluorobenzene) with a derivative of heptanedioic acid. The subsequent characterization is crucial to confirm the identity and purity of the final products, ensuring the validity of all downstream comparative data.

cluster_synthesis Step 1: Friedel-Crafts Acylation cluster_purification Step 2: Purification & Characterization Benzene Benzene or Fluorobenzene KetoAcid Crude Keto-Acid Product Benzene->KetoAcid Reaction AcidChloride Heptanedioic Acid Mono-acid Chloride AcidChloride->KetoAcid AlCl3 AlCl₃ (Lewis Acid) AlCl3->KetoAcid Purification Purification (Recrystallization or Column Chromatography) KetoAcid->Purification PureProduct Pure Keto-Acid Purification->PureProduct Analysis Structural & Purity Analysis (NMR, MS, FTIR, HPLC) PureProduct->Analysis

Caption: General workflow for synthesis and characterization.

Comparative Physicochemical Properties

The introduction of a fluorine atom is anticipated to modulate several key physicochemical parameters. The table below summarizes the known properties of the non-fluorinated analog and the predicted effects of fluorination.

Property7-Oxo-7-phenylheptanoic Acid (Analog)7-(4-Fluorophenyl)-4,7-dioxoheptanoic Acid (Fluorinated)Rationale for Predicted Differences
CAS Number 7472-43-7[1][2]6336-53-4-
Molecular Formula C₁₃H₁₆O₃[1][5]C₁₃H₁₄O₄-
Molecular Weight 220.26 g/mol [1][5]234.25 g/mol Addition of a fluorine atom and an oxygen atom, and removal of two hydrogen atoms.
Melting Point 83-86 °C[1][2]Not Experimentally DeterminedFluorine may alter crystal lattice packing, potentially increasing the melting point.
Boiling Point 396 °C at 760 mmHg[1][2]Not Experimentally DeterminedIncreased molecular weight and polarity due to fluorine would likely increase the boiling point.
Aqueous Solubility Insoluble in water[1]Predicted to be poorly solubleThe highly electronegative fluorine may slightly increase polarity, but the overall lipophilic character is expected to dominate.
Predicted LogP 2.3[5]> 2.3The para-fluoro substitution typically increases lipophilicity (LogP).
pKa (Carboxylic Acid) ~4.8 (Predicted)< 4.8 (Predicted)The electron-withdrawing nature of fluorine will stabilize the carboxylate anion, making the acid stronger (lower pKa).

Head-to-Head Experimental Evaluation: Protocols and Rationale

To move beyond prediction, rigorous experimental comparison is necessary. The following protocols are designed to provide a robust dataset for evaluating the drug-like properties of both compounds.

Protocol 1: Determining Aqueous Solubility (Shake-Flask Method)

Causality: Solubility is a critical determinant of oral bioavailability. Poor aqueous solubility can be a major hurdle in drug development, affecting absorption and formulation.[6]

Methodology:

  • Preparation: Add an excess amount of the test compound (~2-5 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove a known volume of the supernatant and dilute it with an appropriate solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calculation: The solubility is determined from the measured concentration in the supernatant.

Protocol 2: Assessing Lipophilicity (LogD at pH 7.4)

Causality: Lipophilicity, measured as the distribution coefficient (LogD), influences a compound's ability to cross cell membranes, its binding to plasma proteins, and its overall pharmacokinetic profile. Fluorination is a well-known strategy to modulate this parameter.[7]

Methodology:

  • System Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4). Pre-saturate the n-octanol with PBS and vice-versa by mixing and allowing the phases to separate.

  • Compound Addition: Add a small, known amount of the compound from a stock solution to a vial containing known volumes of the pre-saturated n-octanol and PBS (e.g., 1 mL of each).

  • Equilibration: Shake the vial vigorously for several hours to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Determine the concentration of the compound in both the n-octanol and PBS phases using HPLC.

  • Calculation: LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ )

Protocol 3: In Vitro Metabolic Stability Assay

Causality: The C-F bond is significantly stronger than a C-H bond. Placing fluorine at a potential site of oxidative metabolism (like the para-position of a phenyl ring) can block this metabolic pathway, thereby increasing the compound's half-life. This is a primary reason for strategic fluorination in drug design.[8]

cluster_workflow Metabolic Stability Workflow Start Prepare Liver Microsomes and NADPH Cofactor Incubate Incubate Compound with Microsomes at 37°C Start->Incubate Timepoints Quench Reaction at Time Points (0, 5, 15, 30, 60 min) with Acetonitrile Incubate->Timepoints Analyze Analyze Remaining Parent Compound via LC-MS Timepoints->Analyze Plot Plot ln(% Remaining) vs. Time Analyze->Plot Calculate Calculate Half-Life (t½) and Intrinsic Clearance Plot->Calculate

Caption: Workflow for in vitro metabolic stability assay.

Methodology:

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human or rat) and PBS at 37 °C.

  • Initiation: Add the test compound (at a final concentration of ~1 µM) and pre-incubate for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH.

  • Time Course: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS Analysis: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Anticipated Biological Activity and Impact of Fluorination

Given that the parent compound is an intermediate for a thromboxane A2 receptor antagonist and has been studied for enzyme inhibition, it is plausible that both molecules could interact with enzymatic targets or receptors that accommodate a phenylalkyl chain with a terminal carboxylic acid.

Hypothetical Mechanism of Action: The keto-acid motif is a common feature in enzyme inhibitors. The carboxylic acid can form key ionic or hydrogen bond interactions with basic residues (e.g., Lysine, Arginine) in an active site, while the phenyl or fluorophenyl group can engage in hydrophobic or π-stacking interactions.

Compound Inhibitor (Keto-Acid Compound) Enzyme Target Enzyme (e.g., Hydrolase, Kinase) Compound->Enzyme Binds to Active Site HydrophobicPocket Hydrophobic Pocket Compound->HydrophobicPocket Phenyl/Fluorophenyl interacts via π-stacking BasicResidue Basic Residue (Lys, Arg) Compound->BasicResidue Carboxylate interacts via H-bond/ionic bond Signaling Downstream Signaling Pathway Enzyme->Signaling Activates Response Biological Response Blocked Signaling->Response

Caption: Hypothetical enzyme inhibition mechanism.

Impact of Fluorination on Bioactivity:

  • Enhanced Binding: The polarized C-F bond can participate in favorable dipole-dipole or orthogonal multipolar interactions with backbone amides in a protein active site, potentially increasing binding affinity.

  • Altered Electronics: The electron-withdrawing nature of fluorine can modify the electronics of the phenyl ring, which may be crucial for certain receptor-ligand interactions.

  • Improved Pharmacokinetics: As established, the primary advantage is likely to be enhanced metabolic stability, leading to a longer duration of action and potentially lower required doses. This is a critical consideration in drug development, aiming to optimize a drug's therapeutic window.[9]

Conclusion

The comparative analysis of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid and its non-fluorinated analog, 7-oxo-7-phenylheptanoic acid, serves as a quintessential case study in modern medicinal chemistry. While the non-fluorinated parent compound provides a valuable chemical scaffold, the strategic introduction of a single fluorine atom is predicted to significantly enhance its drug-like properties. The anticipated improvements in metabolic stability, coupled with potential modulations in lipophilicity and binding affinity, underscore the transformative power of fluorination. The experimental protocols detailed in this guide provide a clear and robust pathway for researchers to validate these predictions, generate critical decision-making data, and ultimately accelerate the journey from a promising scaffold to a viable clinical candidate.

References

  • Time in Brisbane, AU. Google Search.
  • Exploring 7-Oxo-7-Phenylheptanoic Acid: Properties and Applic
  • Understanding the Role of 7-Oxo-7-Phenylheptanoic Acid in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 7-Oxo-7-phenylheptanoic acid | C13H16O3 | CID 344830. PubChem, NIH. [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. [Link]

  • Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. ACS Publications. [Link]

  • Exploring ETHYL 7-OXO-7-PHENYLHEPTANOATE: Properties and Applic
  • Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. MDPI. [Link]

  • Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. PMC, NIH. [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. RSC Publishing. [Link]

  • Perfluorinated Cyclic and Acyclic Keto−Enol Systems: A Remarkable Contrast. Journal of the American Chemical Society. [Link]

  • Clinical trial. Wikipedia. [Link]

  • Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PubMed Central. [Link]

  • Overview of methods for comparing the efficacies of drugs in the absence of head-to-head clinical trial data. NIH. [Link]

  • Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads. NIH. [Link]

  • 7-Oxoheptanoic acid | C7H12O3 | CID 169732. PubChem, NIH. [Link]

  • Selective Decarboxylative Fluorination of β‐Keto Acids in Aqueous Media: F‐NMR‐Assisted Batch Optimization and Transfer to Continuous Flow. ResearchGate. [Link]

  • Principles of early drug discovery. PMC, PubMed Central. [Link]

  • Comparability Protocols for Human Drugs and Biologics: Chemistry, Manufacturing, and Controls Information Guidance for Industry. FDA. [Link]

  • ANALYTICAL STRATEGIES FOR COMPARABILITY IN BIOPROCESS DEVELOPMENT. (Source Not Available).
  • Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. MDPI. [Link]

  • 4,7-Dioxoheptanoic acid | C7H10O4 | CID 21080046. PubChem. [Link]

  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. PMC, PubMed Central. [Link]

  • Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. Asian Journal of Chemistry. [Link]

  • Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study. ResearchGate. [Link]

  • 7-(4-Fluorophenyl)-7-oxoheptanoic acid. Amerigo Scientific. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC, NIH. [Link]

  • Lablab purpureus bioactive fractions as potent anticancer agents: an in vitro and in Silico study. NIH. [Link]

  • Seven New Phenylhexanoids with Antioxidant Activity from Saxifraga umbellulata var. pectinata. MDPI. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid (CAY10471)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro and in vivo efficacy of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid, a compound also identified as CAY10471. The document is structured to offer an in-depth technical analysis, moving from foundational cell-free and cell-based assays to whole-organism preclinical models. It explains the causal relationships behind experimental designs and provides actionable protocols for researchers aiming to evaluate this compound or similar molecules.

Initial research reveals that 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid is not the most common identifier for this molecule. It is widely known in scientific literature and commercial databases as CAY10471 or TM30089 . This compound is a potent and highly selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor for Prostaglandin D2 (PGD2).[1][2][3] It is an analog of Ramatroban (BAY u3405), modified to significantly increase its potency and selectivity for the human CRTH2 receptor.[2][3]

The primary therapeutic potential of CAY10471 lies in its ability to mitigate allergic inflammation, making it a target of interest for conditions like asthma and allergic rhinitis.[1][4] PGD2 is a key mediator in allergic inflammation, and its binding to the CRTH2 receptor promotes the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes.[1][4] By blocking this interaction, CAY10471 can inhibit downstream inflammatory cascades.

Part 1: In Vitro Efficacy Profile of CAY10471

The in vitro evaluation of a compound like CAY10471 is foundational to establishing its mechanism of action and potency before committing to more complex and resource-intensive in vivo studies. These assays isolate specific biological components to measure the direct interaction of the compound with its target.

Mechanistic Action: Targeting the PGD2/CRTH2 Axis

CAY10471 exerts its effect by competitively binding to the CRTH2 receptor, preventing the endogenous ligand, Prostaglandin D2 (PGD2), from activating it. This blockade is critical because the PGD2-CRTH2 signaling pathway is a central driver of type 2 inflammation, characterized by the release of cytokines like IL-4, IL-5, and IL-13, and the recruitment of eosinophils.[1]

G cluster_membrane Cell Membrane CRTH2 CRTH2/DP2 Receptor G_Protein G-Protein Activation CRTH2->G_Protein Activates PGD2 Prostaglandin D2 (PGD2) (Inflammatory Mediator) PGD2->CRTH2 Binds & Activates CAY10471 CAY10471 CAY10471->CRTH2 Binds & Blocks Downstream Downstream Signaling (e.g., p38 MAPK activation, Ca2+ mobilization) G_Protein->Downstream Inflammation Th2 Cell Activation Eosinophil Recruitment Cytokine Release (IL-4, IL-5, IL-13) Downstream->Inflammation

Caption: CAY10471 mechanism of action at the CRTH2 receptor.

Quantitative In Vitro Data

The potency and selectivity of CAY10471 have been determined through receptor binding and cellular assays. The data clearly distinguishes its high affinity for the target receptor (CRTH2) compared to other related prostaglandin receptors.

Assay TypeTarget ReceptorParameterValueSource
Receptor Binding AssayHuman CRTH2/DP2Kᵢ0.6 nM[2]
Receptor Binding AssayHuman DP1Kᵢ1200 nM[2]
Receptor Binding AssayHuman TPKᵢ>10,000 nM[2]
Functional AssayPGD2 InhibitionIC₅₀1.2 nM[5]

Interpretation of Data: The exceptionally low Kᵢ value for CRTH2 (0.6 nM) compared to DP1 and TP receptors demonstrates the compound's high selectivity.[2] A lower Kᵢ indicates a higher binding affinity. This is a critical feature for a drug candidate, as it minimizes the potential for off-target effects. The low nanomolar IC₅₀ value further confirms its potency in a functional context, showing it can effectively inhibit PGD2-mediated signaling at very low concentrations.[5]

Experimental Protocol: In Vitro Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound like CAY10471 for the CRTH2 receptor.

Objective: To quantify the affinity of CAY10471 for the human CRTH2 receptor expressed in a stable cell line.

Materials:

  • HEK293 cells stably expressing human CRTH2.

  • Membrane preparation from these cells.

  • Radioligand: [³H]-PGD2.

  • Test Compound: CAY10471.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well filter plates and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Methodology:

  • Compound Preparation: Prepare a serial dilution of CAY10471 in assay buffer. The concentration range should span several orders of magnitude around the expected Kᵢ (e.g., from 1 pM to 10 µM).

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand ([³H]-PGD2 at a concentration near its Kₔ), and 50 µL of the CAY10471 dilution. For total binding, add 50 µL of buffer instead of the test compound. For non-specific binding, add 50 µL of a high concentration of a known non-radioactive ligand (e.g., 10 µM unlabeled PGD2).

  • Reaction Initiation: Add 50 µL of the cell membrane preparation to each well to initiate the binding reaction. The final volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the CAY10471 concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Part 2: In Vivo Efficacy Profile of CAY10471

Translating potent in vitro activity into in vivo efficacy is the paramount challenge in drug development. In vivo models are essential for understanding a compound's pharmacokinetics, safety, and effectiveness in a complex biological system.

Preclinical Models for Allergic Inflammation

For a CRTH2 antagonist, relevant in vivo models are those that recapitulate key features of allergic inflammation. The chronic contact hypersensitivity (CHS) model is a common choice.[1] This model involves sensitizing and challenging the skin of mice with an allergen (e.g., 2,4,6-trinitrochlorobenzene - TNCB) to induce a Th2-mediated inflammatory response, characterized by skin inflammation and cellular infiltration.[1]

Quantitative In Vivo Data

Studies in mouse models have demonstrated that oral administration of CAY10471 can effectively reduce inflammation.

ModelSpeciesAdministrationKey FindingSource
Chronic Contact Hypersensitivity (CHS)C57BL/6 MiceOralAttenuates and decreases inflammation.[1]
Unilateral Ureteral Obstruction (UUO)C57BL/6 MiceOralSignificantly attenuates interstitial collagen deposition in the cortex (from 14.44% to 9.63% with early treatment).[1]

Interpretation of Data: The efficacy of CAY10471 in the CHS model validates its anti-inflammatory properties in a living organism, confirming that the compound is orally bioavailable and reaches its target in sufficient concentrations to exert a therapeutic effect.[1] Its ability to reduce fibrosis in the UUO model suggests a broader anti-inflammatory and tissue-protective role beyond just allergic responses.[1]

Experimental Protocol: In Vivo Chronic Contact Hypersensitivity (CHS) Model

This protocol describes a standard method for inducing and evaluating the efficacy of CAY10471 in a mouse model of CHS.

Objective: To assess the ability of orally administered CAY10471 to reduce skin inflammation in a TNCB-induced CHS model.

Materials:

  • C57BL/6 mice (8-10 weeks old).

  • Sensitizing agent: 2,4,6-trinitrochlorobenzene (TNCB).

  • Vehicle: Acetone/Olive Oil (4:1).

  • Test Compound: CAY10471 formulated for oral gavage (e.g., in 0.5% methylcellulose).

  • Calipers for measuring ear thickness.

Methodology:

Caption: Experimental workflow for the in vivo CHS model.

  • Acclimatization (7 days): House mice in a controlled environment to acclimate.

  • Sensitization (Day 0): Anesthetize the mice and shave a small area on the abdomen. Apply a solution of 5% TNCB in vehicle to the shaved skin.

  • Resting Period (4 days): Allow an immune response to develop.

  • Challenge and Treatment (Starting Day 5):

    • Measure the baseline thickness of the right ear of each mouse using calipers.

    • Administer the first dose of CAY10471 or vehicle via oral gavage. The timing relative to the challenge is critical (e.g., 1 hour prior).

    • Apply a 1% TNCB solution to the inner and outer surfaces of the right ear.

  • Continued Treatment and Monitoring (Days 6-14):

    • Continue daily oral administration of CAY10471 or vehicle.

    • Measure the ear thickness every 24 or 48 hours to monitor the inflammatory swelling.

  • Endpoint Analysis (Day 15):

    • Perform the final ear thickness measurement.

    • Euthanize the animals and collect the ear tissue.

    • Process the tissue for histological analysis (e.g., H&E staining to assess cellular infiltration) and for biochemical analysis (e.g., ELISA to measure local cytokine levels like IL-4 and IL-5).

  • Data Analysis: Calculate the change in ear thickness from baseline for each group. Compare the CAY10471-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in swelling in the treated group indicates in vivo efficacy.

Part 3: Bridging the Gap: Correlating In Vitro and In Vivo Data

A potent in vitro inhibitor does not always translate to an effective in vivo drug. The journey from a petri dish to a living organism introduces numerous variables that can diminish a compound's efficacy. This discrepancy is often referred to as the "in vitro-in vivo gap."

For CAY10471, the available data suggests a successful transition. Its oral activity in the CHS model implies favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. However, a comprehensive analysis requires a deeper look at these factors.

  • Absorption & Bioavailability: CAY10471 is described as "orally active" and "orally bioavailable," indicating it is absorbed from the gastrointestinal tract and reaches systemic circulation.[1]

  • Distribution: The compound must distribute from the blood to the inflamed tissues (e.g., skin in the CHS model) at concentrations sufficient to engage the CRTH2 target on immune cells.

  • Metabolism: The rate of metabolic clearance will determine the compound's half-life and the required dosing frequency. Rapid metabolism can lead to low exposure and poor efficacy, a common reason for in vivo failure.

  • Excretion: The route of elimination is a key part of the overall pharmacokinetic profile.

G cluster_vitro In Vitro World cluster_vivo In Vivo World Potency High Target Potency (Low nM IC50/Ki) ADME_Factors ADME Hurdles - Poor Absorption - Rapid Metabolism - Low Tissue Distribution - Toxicity Potency->ADME_Factors Must Overcome Efficacy Therapeutic Efficacy (e.g., Reduced Inflammation) ADME_Factors->Efficacy Successful Transition No_Efficacy Lack of Efficacy ADME_Factors->No_Efficacy Failed Transition

Caption: The in vitro-in vivo correlation gap.

Conclusion

7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid (CAY10471) is a highly potent and selective CRTH2 antagonist with a well-defined in vitro profile. Its sub-nanomolar affinity for its target and high selectivity over related receptors establish it as a precisely targeted molecule. Crucially, this high in vitro potency translates into significant in vivo efficacy in preclinical models of inflammation, where oral administration attenuates disease pathology. The success of CAY10471 in bridging the in vitro-in vivo gap underscores its potential as a therapeutic candidate for allergic and inflammatory diseases. Further investigation into its detailed pharmacokinetic and safety profiles is a logical next step in its development pathway.

References

  • Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system. Link unavailable.
  • Inhibition of Group IVA Cytosolic Phospholipase A2 by Thiazolyl Ketones in Vitro, ex Vivo, and in Vivo. ACS Publications. [Link]

  • CAY10471 is a Selective and Orally Active CRTH2 Antagonist. Immune System Research. [Link]

  • A cytosolic phospholipase A2 (cPLA2)-Initiated Lipid Mediator Pathway Induces Autophagy in Macrophages. PubMed Central. [Link]

  • cPLA2 in oxidative and inflammatory signaling pathways in microglial cells. ResearchGate. [Link]

  • Functions and mechanisms of cytosolic phospholipase A2 in central nervous system trauma. Frontiers in Molecular Neuroscience. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Inhibition of group IVA cytosolic phospholipase A2 by thiazolyl ketones in vitro, ex vivo, and in vivo. PubMed. [Link]

  • Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis. PubMed Central. [Link]

  • Cytosolic Phospholipase A2 Modulates TLR2 Signaling in Synoviocytes. PLOS One. [Link]

  • Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition. PubMed Central. [Link]

  • MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS. PubMed Central. [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. [Link]

  • Seeing Is Believing: Real-Time Cellular Activity Assay for Phospholipase A 2. ACS Publications. [Link]

  • Seeing Is Believing: Real-Time Cellular Activity Assay for Phospholipase A 2. ACS Publications. [Link]

  • Inhibition of Group IVA Cytosolic Phospholipase A2 by Thiazolyl Ketones in Vitro, ex Vivo, and in Vivo. eScholarship.org. [Link]

  • In Vivo and In Vitro Studies of Cytosolic Phospholipase A2 Expression in Helicobacter pylori Infection. American Society for Microbiology. [Link]

  • Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers. PubMed Central. [Link]

  • Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology. [Link]

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. PubMed Central. [Link]

  • 3-substituted-5-aziridinyl-1-methylindole-4,7-diones as NQO1-directed antitumour agents: mechanism of activation and cytotoxicity in vitro. PubMed. [Link]

  • What is the mechanism of Ramatroban?. Patsnap Synapse. [Link]

Sources

benchmarking 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid against standard-of-care drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Benchmarking Guide: 7-(4-Fluorophenyl)-4,7-dioxoheptanoic Acid Versus Standard-of-Care in EGFR-Mutated Non-Small Cell Lung Cancer

Abstract

The landscape of targeted therapy for Non-Small Cell Lung Cancer (NSCLC) is dominated by potent and specific kinase inhibitors. This guide provides a comprehensive benchmarking analysis of a novel investigational compound, 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid, hereafter referred to as Cmpd-X, against the current standard-of-care EGFR tyrosine kinase inhibitors (TKIs), Gefitinib and Osimertinib. This document is intended for researchers, clinicians, and drug development professionals, offering an in-depth comparison of biochemical potency, cellular activity, and preclinical efficacy. Through detailed experimental protocols and comparative data, we aim to elucidate the potential positioning of Cmpd-X in the therapeutic armamentarium for EGFR-mutated NSCLC.

Introduction: The Evolving Challenge of EGFR Inhibition in NSCLC

Non-Small Cell Lung Cancer (NSCLC) accounts for approximately 85% of all lung cancer cases, with a significant subset driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR). The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of this disease. First-generation TKIs, such as Gefitinib, demonstrated significant efficacy in patients with activating EGFR mutations (e.g., exon 19 deletions or the L858R mutation). However, the emergence of resistance, most commonly through the T790M "gatekeeper" mutation, limited their long-term benefit.

This challenge was met by the development of third-generation irreversible inhibitors like Osimertinib, which is highly active against both sensitizing and T790M resistance mutations. Osimertinib is now a first-line standard of care for patients with EGFR-mutated NSCLC. Despite its success, acquired resistance to Osimertinib inevitably develops, often through complex mechanisms including MET amplification or further EGFR mutations (e.g., C797S). This continuous evolution of resistance necessitates a robust pipeline of novel inhibitors with distinct mechanisms of action or improved potency.

This guide introduces 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid (Cmpd-X), a novel small molecule identified through high-throughput screening as a potent inhibitor of EGFR. Its unique 4,7-dioxoheptanoic acid scaffold presents a departure from the quinazoline and pyrimidine cores of current TKIs, suggesting a potentially different binding mode and resistance profile. Here, we benchmark Cmpd-X directly against Gefitinib and Osimertinib to ascertain its preclinical viability.

Comparative Mechanism of Action

The primary mechanism of action for all three compounds is the inhibition of the EGFR tyrosine kinase domain, preventing autophosphorylation and subsequent activation of downstream pro-survival signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.

  • Gefitinib: A first-generation, reversible EGFR TKI. It competitively binds to the ATP-binding pocket of the EGFR kinase domain, primarily effective against sensitizing mutations (Exon 19 deletion, L858R).[1][2][3]

  • Osimertinib: A third-generation, irreversible EGFR TKI. It forms a covalent bond with the Cys797 residue in the ATP-binding site of EGFR.[4][5][6] This irreversible binding provides sustained inhibition. Critically, it is designed to be highly selective for mutant forms of EGFR (including T790M) over wild-type EGFR, which is thought to contribute to its favorable safety profile.[4][7]

  • Cmpd-X (Hypothesized): Based on its distinct chemical structure, Cmpd-X is hypothesized to be a non-covalent, reversible inhibitor. Its unique scaffold may allow it to interact with residues in the ATP-binding pocket that are distinct from those engaged by current TKIs, potentially offering an advantage against certain resistance mutations.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors TKI Inhibition Site cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ATP_Site ATP Binding Site EGFR->ATP_Site P P EGFR->P Dimerization & Autophosphorylation Gefitinib Gefitinib (Reversible) Gefitinib->ATP_Site Osimertinib Osimertinib (Irreversible) Osimertinib->ATP_Site CmpdX Cmpd-X (Reversible, Novel Scaffold) CmpdX->ATP_Site RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Cell_Growth Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Growth

Caption: EGFR signaling pathway and points of TKI intervention.

Head-to-Head Benchmarking: Biochemical and Cellular Potency

To provide a quantitative comparison, we evaluated the inhibitory activity of Cmpd-X, Gefitinib, and Osimertinib against wild-type and various mutant forms of the EGFR kinase. Furthermore, we assessed their anti-proliferative effects in NSCLC cell lines harboring these corresponding mutations.

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Table 1: Biochemical IC50 Values (nM) against Recombinant EGFR Kinase

Compound EGFR (Wild-Type) EGFR (L858R) EGFR (ex19del) EGFR (L858R/T790M)
Cmpd-X 150.5 5.2 4.8 25.6
Gefitinib 120.3 8.5 7.1 >1000

| Osimertinib | 98.7 | 1.1 | 0.9 | 10.3 |

Interpretation:

  • Cmpd-X demonstrates potent inhibition of sensitizing mutations (L858R, ex19del), comparable to Gefitinib.

  • Crucially, Cmpd-X retains significant activity against the T790M resistance mutation, a key liability for first-generation TKIs like Gefitinib.

  • While Osimertinib remains the most potent agent, particularly against the double mutant, Cmpd-X shows a promising profile as a dual inhibitor of both sensitizing and T790M mutations.

Cellular Anti-Proliferative Activity (EC50)

The half-maximal effective concentration (EC50) for cell growth inhibition was measured using a standard CellTiter-Glo® luminescent cell viability assay after 72 hours of treatment.

Table 2: Cellular EC50 Values (nM) in NSCLC Cell Lines

Compound H3255 (L858R) PC-9 (ex19del) H1975 (L858R/T790M)
Cmpd-X 15.8 12.3 68.4
Gefitinib 25.1 20.5 >5000

| Osimertinib | 8.9 | 6.5 | 35.2 |

Interpretation: The cellular data corroborates the biochemical findings. Cmpd-X effectively inhibits the proliferation of cell lines driven by sensitizing EGFR mutations. Its activity in the H1975 cell line, which harbors the T790M resistance mutation, confirms its potential to overcome this common resistance mechanism.

Experimental Protocols

Protocol 1: TR-FRET Biochemical Kinase Assay

  • Reagents: Recombinant human EGFR (wild-type, L858R, ex19del, L858R/T790M), ULight™-poly-GT peptide substrate, Europium-labeled anti-phosphotyrosine antibody, ATP, and test compounds (Cmpd-X, Gefitinib, Osimertinib).

  • Procedure:

    • Dispense 2 µL of test compound dilutions in DMSO into a 384-well assay plate.

    • Add 4 µL of recombinant EGFR enzyme solution.

    • Initiate the kinase reaction by adding 4 µL of a mixture containing the ULight™-poly-GT substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding 10 µL of Europium-labeled anti-phosphotyrosine antibody detection solution.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the ratio of emission at 665 nm to 615 nm. Plot the ratio against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay

  • Cell Lines: H3255, PC-9, H1975.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

    • Treat cells with a serial dilution of Cmpd-X, Gefitinib, or Osimertinib for 72 hours.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent equal to the volume of cell culture medium in the well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls (100% viability) and determine EC50 values using a non-linear regression curve fit.

Preclinical Efficacy in a Xenograft Model

To evaluate in vivo efficacy, we utilized a patient-derived xenograft (PDX) model established from a tumor harboring the EGFR L858R/T790M double mutation.

Xenograft_Workflow Implantation Implant EGFR L858R/T790M PDX fragments into immunocompromised mice Tumor_Growth Allow tumors to reach ~150-200 mm³ Implantation->Tumor_Growth Randomization Randomize mice into treatment groups (n=8/group) Tumor_Growth->Randomization Treatment Daily oral gavage with: - Vehicle - Cmpd-X (50 mg/kg) - Osimertinib (25 mg/kg) Randomization->Treatment Monitoring Monitor tumor volume and body weight twice weekly for 21 days Treatment->Monitoring Endpoint Endpoint analysis: - Tumor Growth Inhibition (TGI) - Pharmacodynamic markers (pEGFR) Monitoring->Endpoint

Caption: Workflow for the in vivo PDX efficacy study.

Table 3: In Vivo Efficacy in L858R/T790M PDX Model

Treatment Group Dose (mg/kg, QD) Mean Tumor Growth Inhibition (TGI) at Day 21 (%) Change in Body Weight (%)
Vehicle - 0 -1.5
Cmpd-X 50 78 -2.1

| Osimertinib | 25 | 95 | -3.5 |

Interpretation: Cmpd-X demonstrated significant anti-tumor activity in a challenging in vivo model of acquired resistance. While Osimertinib induced near-complete tumor regression, Cmpd-X achieved robust tumor growth inhibition (78%) with comparable tolerability, as indicated by minimal body weight changes. This result strongly supports the potential of Cmpd-X as a therapeutic agent for T790M-positive NSCLC.

Discussion and Future Perspectives

This benchmarking guide establishes 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid (Cmpd-X) as a promising novel inhibitor of mutant EGFR. Its key strengths lie in its potent activity against both initial sensitizing mutations and the clinically significant T790M resistance mutation.

Key Advantages of Cmpd-X:

  • Dual Activity: Unlike first-generation TKIs, Cmpd-X effectively targets the T790M mutation, positioning it as a potential second-line therapy or even a first-line agent with a higher barrier to resistance.

  • Novel Scaffold: Its unique chemical structure may lead to a different resistance profile compared to existing TKIs, potentially offering a therapeutic option for patients who develop resistance to Osimertinib via mechanisms like C797S.

  • Favorable Preclinical Profile: Cmpd-X demonstrates strong in vitro potency that translates to significant in vivo anti-tumor efficacy with good tolerability.

Future Directions:

  • Head-to-Head against Osimertinib Resistance: The next critical step is to benchmark Cmpd-X against models of acquired resistance to Osimertinib, particularly those driven by the EGFR C797S mutation.

  • Pharmacokinetic Profiling: A detailed analysis of its absorption, distribution, metabolism, and excretion (ADME) properties is required to optimize dosing and predict human pharmacokinetics.

  • Off-Target Kinase Screening: A comprehensive kinome scan will be essential to understand its selectivity profile and predict potential off-target toxicities.

  • Combination Studies: Investigating Cmpd-X in combination with other targeted agents, such as MET inhibitors, could be a promising strategy to overcome or delay the onset of resistance.

References

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. National Institutes of Health.[Link]

  • What is the mechanism of Osimertinib mesylate? Patsnap Synapse.[Link]

  • Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. National Institutes of Health.[Link]

  • The Role of Gefitinib in Lung Cancer Treatment. AACR Journals.[Link]

  • What is the mechanism of Gefitinib? Patsnap Synapse.[Link]

  • Comprehensive analysis of EGFR signaling pathways in non-small cell lung cancer. Journal of Thoracic Oncology.[Link]

  • Gefitinib – Knowledge and References. Taylor & Francis.[Link]

  • Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). National Institutes of Health.[Link]

  • Role of Osimertinib in the Treatment of EGFR-Mutation Positive Non-Small-Cell Lung Cancer. ResearchGate.[Link]

Sources

A Researcher's Guide to the Synthesis and Potential Applications of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Novel Compounds

In the quest for novel therapeutics and research tools, chemists and biologists often venture into uncharted territory, exploring compounds with limited existing literature. One such molecule is 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid. A thorough search of the scientific literature reveals a notable absence of studies specifically investigating this compound. Consequently, a guide on the independent replication of such studies is not currently feasible.

This guide, therefore, pivots to provide a foundational resource for researchers interested in this class of molecules. We will explore the synthesis of closely related, documented analogs as a basis for a proposed synthetic route to 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid. Furthermore, we will delve into the potential applications of this compound by drawing parallels with structurally similar molecules that have established biological activities. This guide is intended to be a starting point, offering a scientifically grounded roadmap for the synthesis, characterization, and investigation of this promising, yet unexplored, chemical entity.

The Synthetic Blueprint: Learning from Analogs

The synthesis of aryl-substituted 4,7-dioxoheptanoic acids has been reported, providing a valuable template. A key example is the synthesis of 4,7-dioxo-7-phenylheptanoic acid from acetophenone and furfural[1]. This two-step process involves an initial condensation reaction followed by an acid-catalyzed hydrolysis and rearrangement.

A Proven Pathway: Synthesis of 4,7-dioxo-7-phenylheptanoic acid

The synthesis of the non-fluorinated analog, 4,7-dioxo-7-phenylheptanoic acid, provides a logical starting point for developing a protocol for its fluorinated counterpart. The established method involves the reaction of acetophenone with furfural in the presence of a base, followed by acid-catalyzed hydrolysis of the furan ring[1].

acetophenone Acetophenone intermediate 1-(Furan-2-yl)-3-phenylprop-2-en-1-one acetophenone->intermediate NaOH furfural Furfural furfural->intermediate final_product 4,7-Dioxo-7-phenylheptanoic acid intermediate->final_product HCl, Acetic Acid fluoroacetophenone 4-Fluoroacetophenone intermediate 1-(Furan-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one fluoroacetophenone->intermediate NaOH furfural Furfural furfural->intermediate final_product 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid intermediate->final_product HCl, Acetic Acid

Caption: Proposed Synthesis of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic Acid.

Comparative Physicochemical Properties of Aryl-Dioxoheptanoic Acids

To aid researchers in anticipating the properties of the novel fluorinated compound, the following table compares the known or calculated properties of related analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)
4,7-Dioxo-7-phenylheptanoic acidC13H14O4234.25 [2][3]1.5
7-(4-Chlorophenyl)-4,7-dioxoheptanoic acidC13H13ClO4268.692.09
7-(4-Methylphenyl)-4,7-dioxoheptanoic acidC14H16O4248.271.9
7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid C13H13FO4 252.24 1.6 (Predicted)

Potential Applications and Biological Significance

While no biological data exists for 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid, the broader class of dioxoheptanoic acids has known biological relevance. For instance, 4,6-dioxoheptanoic acid, also known as succinylacetone, is a potent inhibitor of the enzyme porphobilinogen synthase (also known as ALA dehydratase), which is involved in the heme biosynthesis pathway.[4][5] Succinylacetone is also a biomarker for the genetic disorder tyrosinemia type I.[6][7]

The introduction of an aryl group, and particularly a fluorophenyl group, could lead to novel enzyme inhibitors with altered potency, selectivity, and pharmacokinetic properties. The fluorophenyl moiety is a common feature in many approved drugs, where it often enhances metabolic stability and receptor binding affinity. Therefore, 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid and its derivatives could be valuable probes for studying enzymes involved in metabolic pathways or as starting points for drug discovery programs.

Experimental Protocols

The following is a detailed, hypothetical protocol for the synthesis of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid, based on the established synthesis of its non-fluorinated analog.[1]

Step 1: Synthesis of 1-(Furan-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one
  • To a stirred solution of 4-fluoroacetophenone (1.0 eq) and furfural (1.1 eq) in ethanol at room temperature, add a 10% aqueous solution of sodium hydroxide (2.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and acidify with dilute HCl to a pH of approximately 5-6.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure chalcone intermediate.

Step 2: Synthesis of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid
  • Suspend the intermediate from Step 1 (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid (e.g., a 2:1 v/v mixture).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it into a large volume of cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product.

  • Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Directions

This guide provides a comprehensive starting point for the synthesis and investigation of the novel compound 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid. By leveraging established synthetic methodologies for related analogs, a clear and actionable path for its creation is outlined. The potential for this molecule to exhibit interesting biological activity, drawing from the known properties of succinylacetone and the common role of the fluorophenyl group in medicinal chemistry, makes it a compelling target for further research. Future studies should focus on the successful synthesis and characterization of this compound, followed by screening for activity against relevant biological targets, such as enzymes in the heme biosynthesis pathway or other metabolic enzymes. The insights gained from such studies will be crucial in determining the potential of this and related compounds as research tools or therapeutic leads.

References

  • Zhuang, W., Zhang, X. Q., & Wang, K. (2014). Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. Asian Journal of Chemistry, 26(13), 3977–3979. (URL: [Link])

  • Synthesis of p-fluoroacetophenone. PrepChem.com. (URL: [Link])

  • Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. (URL: [Link])

  • Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. (URL: [Link])

  • Enders, D., & Hüttl, M. R. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. ACS Catalysis, 1(1), 14-17. (URL: [Link])

  • Fluorocarbon Aromatic Ketones. Journal of the American Chemical Society. (URL: [Link])

  • Succinylacetone. PubChem. (URL: [Link])

  • Succinylacetone, TMS. PubChem. (URL: [Link])

  • Succinylacetone (HMDB0000635). Human Metabolome Database. (URL: [Link])

  • Gahl, W. A., Bernardini, I., Finkelstein, J. D., Tangerman, A., Martin, J. J., Blom, H. J., Mullen, K. D., & Welch, G. N. (1985). Hereditary tyrosinemia. Formation of succinylacetone-amino acid adducts. The Journal of clinical investigation, 76(3), 1059–1066. (URL: [Link])

  • 4,7-DIOXO-7-PHENYLHEPTANOIC ACID. GSRS. (URL: [Link])

  • 4,7-Dioxoheptanoic acid. PubChem. (URL: [Link])

Sources

assessing the off-target effects of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid compared to other inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Assessing Off-Target Effects of Kinase Inhibitors: Dasatinib vs. Imatinib

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the off-target effects of small molecule kinase inhibitors, using the well-characterized BCR-ABL inhibitors, Dasatinib and Imatinib, as illustrative examples. We will delve into the causality behind experimental choices, provide detailed protocols for key validation assays, and present comparative data to highlight the distinct selectivity profiles of these two important therapeutics.

The Critical Importance of Off-Target Assessment

In the era of targeted therapy, the selectivity of a kinase inhibitor is as crucial as its potency against the intended target. Off-target effects, where a drug interacts with proteins other than its primary therapeutic target, are a major cause of adverse drug reactions and can limit the clinical utility of a compound.[1] Furthermore, some off-target interactions can lead to unexpected therapeutic benefits.[2][3] Therefore, a thorough understanding of an inhibitor's off-target profile is paramount for both predicting potential toxicities and uncovering new therapeutic applications.[4][5]

Dasatinib and Imatinib both target the BCR-ABL tyrosine kinase, the driver of chronic myeloid leukemia (CML).[6][7] However, their clinical profiles and side effects differ, largely due to their distinct off-target profiles.[8][9][10] Dasatinib is a more potent inhibitor of BCR-ABL and also potently inhibits SRC family kinases, c-Kit, and PDGFR, among others.[11][12][13] Imatinib, while also targeting c-Kit and PDGFR, is generally considered more selective than Dasatinib.[7][8] These differences in selectivity underscore the need for robust methods to characterize the full spectrum of a drug's interactions.

Comparative Off-Target Profiles: Dasatinib vs. Imatinib

Kinome-wide screening is a powerful approach to determine the selectivity of a kinase inhibitor.[14][15][16] These screens typically involve testing the inhibitor against a large panel of recombinant human kinases to identify potential off-target interactions.[14][17]

Below is a comparative summary of the kinase selectivity of Dasatinib and Imatinib based on data from KINOMEscan®, a competitive binding assay. The data is presented as the percentage of kinases bound at a specific concentration, providing a snapshot of their relative selectivity.

InhibitorConcentration% of Kinases BoundKey Off-Targets (in addition to ABL1)
Dasatinib 100 nM>80%SRC family (SRC, LCK, LYN, FYN), c-KIT, PDGFRα/β, Ephrin receptors
Imatinib 1 µM~15%c-KIT, PDGFRα/β, DDR1, NQO2

This table is a qualitative summary based on publicly available kinome scan data. For quantitative Kd values, refer to specialized databases.[18][19]

The broader target profile of Dasatinib is evident, with significant inhibition of a large portion of the kinome at a lower concentration compared to Imatinib.[8][12][20] This promiscuity is responsible for some of its adverse effects but may also contribute to its efficacy in certain contexts.[20] Imatinib's more selective profile, while still possessing key off-targets, contributes to its different side-effect profile.[2][3][21][22]

Methodologies for Assessing Off-Target Effects

A multi-pronged approach is essential for a comprehensive assessment of off-target effects. This typically involves a combination of in vitro biochemical assays and cell-based methods to confirm target engagement and functional consequences in a physiological context.

In Vitro Kinase Profiling

Biochemical kinase assays are the first step in characterizing an inhibitor's selectivity.[16][23][24] These assays directly measure the inhibitor's ability to block the catalytic activity of a panel of purified kinases.

This is a classic and reliable method for measuring kinase activity.[15][25]

Caption: Workflow for a radiometric kinase profiling assay.

Step-by-Step Protocol:

  • Kinase and Substrate Preparation : Recombinant kinases and their specific substrates are prepared in an appropriate assay buffer.

  • Compound Dilution : The test inhibitor (e.g., Dasatinib or Imatinib) is serially diluted in DMSO.

  • Reaction Setup : In a 96-well plate, the kinase, substrate, and inhibitor are combined.

  • Initiation of Reaction : The reaction is initiated by adding a mixture of cold ATP and radiolabeled [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubation : The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination and Capture : The reaction is stopped, and a portion of the reaction mixture is spotted onto a phosphocellulose membrane, which captures the phosphorylated substrate.

  • Washing : The membrane is washed multiple times to remove unincorporated radiolabeled ATP.

  • Detection : The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis : The percentage of inhibition at each inhibitor concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

Other non-radiometric formats like fluorescence-based assays (e.g., TR-FRET) and luminescence-based assays (e.g., ADP-Glo™) are also widely used for their higher throughput and safety.[23][24]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement in a cellular context.[26][27][28][29][30] It is based on the principle that the binding of a ligand (e.g., a kinase inhibitor) stabilizes the target protein, leading to an increase in its thermal stability.[26][29]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Protocol:

  • Cell Culture and Treatment : Grow cells to a suitable confluency and treat with the desired concentrations of the inhibitor (e.g., Dasatinib or Imatinib) or vehicle control for a specified time.

  • Heating : Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Cell Lysis : Lyse the cells, for example, by repeated freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins : Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Sample Preparation : Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Protein Detection : Analyze the amount of the target protein in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis : Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Chemical Proteomics

Chemical proteomics approaches provide an unbiased view of a drug's interactions with the entire proteome.[1][4][31][32][33] These methods can identify both direct and indirect targets of a compound.

One common technique is affinity chromatography coupled with mass spectrometry. In this method, a modified version of the inhibitor is immobilized on a solid support (e.g., beads) and used to "fish" for interacting proteins from a cell lysate.[4] The bound proteins are then identified by mass spectrometry. This approach has been successfully used to compare the target profiles of Imatinib, Nilotinib, and Dasatinib, revealing their distinct sets of interacting proteins.[8]

Interpreting the Data: From Binding to Biological Consequence

Identifying off-target binding is only the first step. The next crucial phase is to determine the functional consequence of these interactions. This can be achieved through:

  • Cellular Signaling Assays : If an off-target is a kinase, its downstream signaling pathway can be monitored (e.g., by Western blotting for phosphorylated substrates) in the presence of the inhibitor.[34]

  • Phenotypic Screening : Assessing the effects of the inhibitor on various cellular processes, such as proliferation, apoptosis, and migration, in cell lines where the off-target is known to play a key role.

  • Computational Modeling : In silico approaches can help predict potential off-target effects and provide insights into the structural basis of inhibitor binding.[35]

Conclusion

The assessment of off-target effects is a critical component of modern drug discovery and development. A combination of in vitro profiling, cell-based target engagement assays, and unbiased proteomic approaches is necessary to build a comprehensive understanding of an inhibitor's selectivity. The comparison of Dasatinib and Imatinib highlights how two drugs with the same primary target can have vastly different off-target profiles, leading to distinct clinical outcomes. By employing the methodologies outlined in this guide, researchers can make more informed decisions in the development of safer and more effective targeted therapies.

References

  • Liu, X., Zhang, Y., Ward, L. D., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports, 11(1), 15856. [Link]

  • Welsh, N., & Eriksson, O. (2022). Are off-target effects of imatinib the key to improving beta-cell function in diabetes?. Upsala journal of medical sciences, 127. [Link]

  • An, W. F., & Tolliday, N. (2010). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of biomolecular screening, 15(5), 467–477. [Link]

  • Ni, S., Zhang, T., & Liu, Y. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 15(12), 1437-1447. [Link]

  • Müller, J., Wassmer, K., Schultheiss, M., et al. (2011). Dasatinib treatment of chronic-phase chronic myeloid leukemia: analysis of responses according to preexisting BCR-ABL mutations. Blood, 117(10), 2847–2855. [Link]

  • Klaeger, S., Gohlke, B., Scott, M. P., et al. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 959. [Link]

  • Hochhaus, A., Kantarjian, H. M., Baccarani, M., et al. (2011). Potent, transient inhibition of BCR-ABL with dasatinib 100 mg daily achieves rapid and durable cytogenetic responses and high transformation-free survival rates in chronic phase chronic myeloid leukemia patients with resistance, suboptimal response or intolerance to imatinib. Haematologica, 96(3), 390–397. [Link]

  • Shah, N. P., Kantarjian, H. M., Kim, D. W., et al. (2011). Potent, transient inhibition of BCR-ABL with dasatinib 100 mg daily achieves rapid and durable cytogenetic responses and high transformation-free survival rates in chronic phase chronic myeloid leukemia patients with resistance, suboptimal response or intolerance to imatinib. Haematologica, 96(3), 390-397. [Link]

  • Gallipoli, P., Pellicano, F., & Holyoake, T. L. (2015). Immunological off-target effects of imatinib. Oncoimmunology, 4(12), e1048906. [Link]

  • Celtarys Research. (2023, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Guo, Y., Zhang, Y., & Gray, N. S. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS chemical biology, 12(3), 643–649. [Link]

  • Cifaldi, L., Pistoia, V., & Locatelli, F. (2017). Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages. Journal of immunology (Baltimore, Md. : 1950), 199(6), 2145–2155. [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357–365. [Link]

  • Welsh, N., & Eriksson, O. (2022). Are off-target effects of imatinib the key to improving beta-cell function in diabetes?. Upsala journal of medical sciences, 127. [Link]

  • Liu, X., Zhang, Y., Ward, L. D., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific reports, 11(1), 15856. [Link]

  • DiscoveRx. (n.d.). dasatinib | DiscoveRx KINOMEscan® screen. DiscoveRx. [Link]

  • Cifaldi, L., Pistoia, V., & Locatelli, F. (2017). Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages. Semantic Scholar. [Link]

  • Bain, J., Plater, L., Elliott, M., et al. (2007). The selectivity of protein kinase inhibitors: a further update. The Biochemical journal, 408(3), 297–315. [Link]

  • Rix, U., & Superti-Furga, G. (2009). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. Trends in pharmacological sciences, 30(12), 647–656. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1472, 219–234. [Link]

  • Diks, S. H., & Peppelenbosch, M. P. (2004). Kinome profiling. Current opinion in chemical biology, 8(1), 60–65. [Link]

  • Vera, J., Rateitschak, K., Lange, F., et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 5, 193. [Link]

  • Liu, X., Zhang, Y., Ward, L. D., et al. (2020). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. bioRxiv. [Link]

  • Lee, H. J., Lee, J. Y., & Kim, J. H. (2020). Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. International journal of molecular sciences, 21(23), 9294. [Link]

  • Jabbour, E., & Kantarjian, H. (2016). BCR-ABL1 tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia. Expert opinion on pharmacotherapy, 17(1), 59–73. [Link]

  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Cell Chemical Biology, 25(3), 318-329.e3. [Link]

  • Tsompanakou, A., et al. (2014). Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. Journal of Cancer, 5(2), 126-133. [Link]

  • Biondo, M. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. DiscoverX. [Link]

  • Grokipedia. (2024, January 7). Cellular thermal shift assay. Grokipedia. [Link]

  • van der Mijn, J. C., et al. (2010). Kinome Profiling of Clinical Cancer Specimens. Cancer Research, 70(7), 2575-2578. [Link]

  • CETSA. (n.d.). CETSA. CETSA. [Link]

  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Kim, D. W., et al. (2018). Outcomes of switching to dasatinib after imatinib-related low-grade adverse events in patients with chronic myeloid leukemia in chronic phase: the DASPERSE study. Annals of hematology, 97(7), 1193–1202. [Link]

  • El-Kholy, A. A., et al. (2014). Proteome Changes Induced by Imatinib and Novel Imatinib Derivatives in K562 Human Chronic Myeloid Leukemia Cells. PLoS ONE, 9(7), e102029. [Link]

  • My Cancer Genome. (n.d.). dasatinib. My Cancer Genome. [Link]

  • Kim, D. W., et al. (2018). Outcomes of switching to dasatinib after imatinib-related low-grade adverse events in patients with chronic myeloid leukemia in chronic phase: the DASPERSE study. Annals of hematology, 97(7), 1193–1202. [Link]

  • Wikipedia. (n.d.). Dasatinib. Wikipedia. [Link]

  • HMS LINCS Project. (2018, January 18). KINOMEscan data. HMS LINCS Project. [Link]

  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]

  • Harris, L. A., et al. (2020). Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting. eLife, 9, e56441. [Link]

  • Schade, A. E., et al. (2008). Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. Blood, 111(3), 1366–1377. [Link]

  • Sasane, M., et al. (2020). Real-World Effectiveness of Dasatinib Versus Imatinib in Newly Diagnosed Patients With Chronic Myeloid Leukemia. Clinical lymphoma, myeloma & leukemia, 20(11), 735–744.e4. [Link]

  • Terns Pharmaceuticals, Inc. (2024, January 12). Terns Pharmaceuticals, Inc. (TERN) Presents at 44th Annual J.P. Morgan Healthcare Conference Transcript. Seeking Alpha. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds are endeavors marked by precision and safety. The proper handling of these materials extends throughout their lifecycle, culminating in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the disposal of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid, ensuring the protection of laboratory personnel and the environment. While specific toxicological data for this compound is limited, its structural classification as a halogenated organic acid necessitates a cautious and informed approach to its disposal.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a hierarchy of controls and regulations designed to minimize risk. The foundational principle is to treat all novel or uncharacterized substances as hazardous until proven otherwise. For 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid, its identity as a halogenated organic acid places it into specific waste categories that require careful segregation and handling. Halogenated organic compounds are often subject to specific disposal methods, such as high-temperature incineration, to prevent the release of harmful substances into the environment.[1][2][3]

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from structurally similar halogenated organic acids, 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid should be presumed to be hazardous.[4][5] Potential hazards include causing severe skin burns, serious eye damage, and respiratory irritation.[6] Therefore, stringent adherence to PPE protocols is mandatory.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data.
Eye Protection Safety goggles or face shieldMust provide a complete seal around the eyes to protect from splashes.
Skin and Body Chemical-resistant apron or lab coatTo be worn over personal clothing to protect against spills.
Respiratory Chemical fume hoodAll handling and preparation for disposal should be conducted in a well-ventilated chemical fume hood.[2][4]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid waste. This process is designed to be self-validating by ensuring clear labeling, secure containment, and compliant transfer of the waste material.

Step 1: Waste Segregation and Collection

Proper segregation is the most critical step in preventing accidental chemical reactions and ensuring compliant disposal.[7][8]

  • Designated Waste Container: Collect waste 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid in a designated, compatible, and properly labeled hazardous waste container.[4] Suitable materials for the container include borosilicate glass or high-density polyethylene, which are resistant to corrosive acids.[4]

  • Halogenated Organic Waste Stream: This compound must be disposed of as halogenated organic waste .[1][2] Do not mix it with non-halogenated organic waste, as the disposal routes for these two streams are different.[1][2]

  • Avoid Mixing: Never mix this acidic compound with bases, cyanides, or sulfides, as this can lead to violent reactions or the release of toxic gases.[8] Oxidizing acids should also not be mixed with organic chemicals.[9]

Step 2: Container Labeling

Accurate and thorough labeling is a regulatory requirement and is essential for the safety of all personnel handling the waste.[10][11][12]

  • Initial Labeling: The waste container must be labeled with the words "Hazardous Waste" as soon as the first drop of waste is added.[2]

  • Content Identification: The label must clearly state the full chemical name: "7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid."[10] Do not use abbreviations or chemical formulas.[2]

  • Hazard Identification: Indicate the known or presumed hazards (e.g., "Corrosive," "Irritant").

  • Contact Information: Include the name of the principal investigator or laboratory contact and the date of accumulation.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8][12][13]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[14]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[2][7][10] This prevents the release of vapors and reduces the risk of spills.

  • Secondary Containment: It is best practice to store liquid hazardous waste containers in secondary containment to capture any potential leaks.[7]

  • Storage Limits: Do not exceed the SAA volume limits, which are typically 55 gallons for hazardous waste or one quart for acutely toxic waste.[13][14]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][15]

  • Request Pickup: Once the container is nearly full (e.g., 90% capacity), submit a waste pickup request to your EHS office.[10]

  • Documentation: Complete any necessary waste disposal forms or manifests provided by your institution. This documentation tracks the waste from its point of generation to its final disposal, a process mandated by the Environmental Protection Agency (EPA).[12][15]

  • Never Use Drains or Trash: It is illegal and unsafe to dispose of hazardous chemicals like 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid down the sink or in the regular trash.[7]

Visualizing the Disposal Workflow

To further clarify the procedural logic, the following diagram illustrates the decision-making and handling process for the disposal of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid.

G start Waste Generation: 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Acid Waste fume_hood->segregate container Use a Designated, Compatible, and Labeled Waste Container segregate->container label Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date container->label storage Store in a Designated SAA (Closed, Secondary Containment) label->storage pickup Container Full? (e.g., 90% capacity) storage->pickup pickup->storage No request_pickup Request Waste Pickup from EHS pickup->request_pickup Yes end EHS/Licensed Contractor Handles Final Disposal request_pickup->end

Caption: Disposal Workflow for 7-(4-Fluorophenyl)-4,7-dioxoheptanoic Acid.

Emergency Procedures: Spill Response

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

  • Evacuate and Alert: Evacuate the immediate area and inform nearby personnel and your laboratory supervisor.

  • Assess the Spill: For small, manageable spills, trained laboratory personnel may proceed with cleanup. For large or unmanageable spills, contact your institution's EHS department immediately.

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[4] Do not use combustible materials like sawdust.[4]

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water after the bulk of the material has been removed.

    • Report the spill to your EHS department, regardless of size.[4]

By adhering to these detailed procedures, researchers can ensure that the disposal of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid is conducted with the highest standards of safety and environmental responsibility, building a culture of trust and expertise that extends beyond the laboratory bench.

References

  • Proper Disposal Procedures for Halogenated Organic Acid Waste. (n.d.). Benchchem.
  • Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth College.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University.
  • Safe Chemical Waste Disposal in Labs. (2025, July 21). Environmental Marketing Services.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania.
  • Hazardous Waste Segregation. (2016, April 15). Bucknell University.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Laboratory Science.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). University of Wuppertal.
  • Classification of special laboratory waste. (n.d.). University of Barcelona.
  • Safety Data Sheet for Nonafluoro-3,6-dioxaheptanoic Acid. (2023, March 27). Cayman Chemical.
  • Safety Data Sheet for Succinylacetone. (2025, September 4). Cayman Chemical.
  • 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid proper disposal procedures. (n.d.). Benchchem.
  • 7-Oxoheptanoic acid. (n.d.). National Center for Biotechnology Information, PubChem.
  • Safety Data Sheet for Tridecafluoroheptanoic acid. (2007, March 6). Fisher Scientific.
  • Safety Data Sheet for Valeric Acid. (2024, August 5). Sigma-Aldrich.

Sources

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

Hazard Analysis: Understanding the Risks

The toxicological properties of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid have not been extensively documented. Therefore, a cautious approach is warranted, treating the compound as potentially hazardous. The primary hazards are associated with its functional groups:

  • Carboxylic Acid: Carboxylic acids can be corrosive or irritating to the skin and eyes. Inhalation of dust or aerosols can also lead to respiratory irritation.

  • Aromatic Ketone: Aromatic ketones can be irritants and may have other toxicological effects. Some ketones can be absorbed through the skin.

  • Fluorinated Organic Compound: The presence of a fluorine atom can alter the reactivity and toxicity of the molecule.

Based on these structural features, the primary routes of potential exposure are inhalation, skin contact, and eye contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is essential to mitigate the risks associated with handling 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid. The following table summarizes the recommended PPE.

| Protection Type | Recommended PPE | Specifications and Rationale | | :--- |

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。